Neotuberostemonine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,3S,9R,10R,11R,14S,15R,16R)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3/t11-,12-,13+,14+,15-,16-,17-,18-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOGHROCTSEKDY-UEIGSNQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@@H](C[C@H]3[C@@H]4C[C@@H](C(=O)O4)C)[C@H]5[C@@H]1OC(=O)[C@H]5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316122 | |
| Record name | Neotuberostemonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143120-46-1 | |
| Record name | Neotuberostemonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143120-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neotuberostemonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Neotuberostemonine: A Technical Guide to its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neotuberostemonine, a prominent stenine-type alkaloid, is naturally sourced from the roots of Stemona tuberosa. This technical guide provides a comprehensive overview of the extraction and isolation procedures for this compound, including detailed experimental protocols and quantitative data. Furthermore, it delves into the compound's significant biological activity, particularly its role in the amelioration of pulmonary fibrosis through the inhibition of key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Source and Significance
This compound is a major bioactive alkaloid found in the roots of Stemona tuberosa Lour., a plant species belonging to the Stemonaceae family.[1][2] This plant has a history of use in traditional medicine, particularly for its antitussive properties.[1][2] Modern scientific investigations have revealed a broader range of pharmacological activities for its constituent alkaloids, including anti-inflammatory and anti-fibrotic effects, making this compound a compound of significant interest for therapeutic development.[3][4]
Isolation of this compound from Stemona tuberosa
The isolation of this compound from the roots of Stemona tuberosa is a multi-step process involving initial extraction, acid-base partitioning to isolate the crude alkaloid fraction, followed by chromatographic purification.
Experimental Protocol: Extraction and Isolation
Step 1: Plant Material and Extraction
-
Air-dry the roots of Stemona tuberosa and grind them into a fine powder.
-
Macerate the powdered root material in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 72 hours at room temperature.
-
Filter the extract and concentrate the filtrate under reduced pressure to yield the crude ethanol extract.
Step 2: Acid-Base Partitioning for Crude Alkaloid Extraction
-
Suspend the crude ethanol extract in a 2% aqueous hydrochloric acid solution.
-
Perform liquid-liquid extraction with an equal volume of ethyl acetate three times to remove neutral and acidic impurities. Discard the ethyl acetate layers.
-
Adjust the pH of the aqueous layer to between 9 and 10 using a 15% aqueous ammonia solution.
-
Extract the alkaline aqueous solution with an equal volume of chloroform three times.
-
Combine the chloroform layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
Step 3: Chromatographic Purification of this compound
-
Column Chromatography:
-
Subject the crude alkaloid extract to column chromatography on a silica gel (200-300 mesh) column.
-
Elute the column with a gradient solvent system of chloroform-methanol (100:0 to 0:1, v/v).
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a developing solvent of dichloromethane:ethyl acetate:methanol:ammonium hydroxide (50:45:4:1, v/v/v/v) and visualization with Dragendorff's reagent.
-
Combine fractions containing this compound based on TLC analysis.
-
-
Preparative Thin-Layer Chromatography (TLC):
-
Further purify the this compound-containing fractions using preparative TLC on silica gel GF254 plates.
-
Develop the plates with a suitable solvent system, such as the one used for monitoring the column chromatography.
-
Scrape the band corresponding to this compound and elute the compound from the silica gel with a mixture of chloroform and methanol.
-
Evaporate the solvent to yield purified this compound.
-
Quantitative Data
The following table summarizes the quantitative data associated with the isolation of this compound from Stemona tuberosa.
| Parameter | Value | Reference |
| Yield of this compound | 1.24 ± 0.27% (of dry root weight) | [5] |
| Molecular Formula | C₂₂H₃₃NO₄ | |
| Molecular Weight | 375.5 g/mol | |
| Mass Spectrometry (ESI-MS/MS) | m/z 376.1 → 302.0 | [6] |
Structural Characterization
The structure of this compound is typically confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While a specific table of NMR data was not found in the immediate search results, the repeated isolation and identification of this compound in numerous studies confirm its well-established spectral characteristics. For researchers seeking to confirm the identity of isolated this compound, comparison with published spectral data is essential.
Biological Activity and Signaling Pathways
This compound has demonstrated significant therapeutic potential, particularly in the context of pulmonary fibrosis.[2][3] Its mechanism of action involves the modulation of key signaling pathways that play a crucial role in the fibrotic process.
Inhibition of Fibroblast Activation and Macrophage Polarization
Pulmonary fibrosis is characterized by the excessive proliferation of fibroblasts and their differentiation into myofibroblasts, leading to the deposition of extracellular matrix. This compound has been shown to inhibit this process. Furthermore, it can suppress the polarization of macrophages to the pro-fibrotic M2 phenotype.[6]
Modulation of PI3K/AKT/HIF-1α and ERK Signaling Pathways
The anti-fibrotic effects of this compound are attributed to its ability to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/Hypoxia-inducible factor 1-alpha (HIF-1α) and the PI3K/p21-activated kinase (PAK)/RAF/extracellular signal-regulated kinase (ERK)/HIF-1α signaling pathways. By downregulating these pathways, this compound can reduce the expression of pro-fibrotic factors and mitigate the progression of fibrosis.
Visualizations
Experimental Workflow
Caption: Isolation workflow for this compound from Stemona tuberosa.
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits PI3K-mediated signaling pathways.
Conclusion
This compound, sourced from Stemona tuberosa, represents a promising natural product with well-defined anti-fibrotic properties. The isolation procedures, while requiring standard chromatographic techniques, are well-established. The elucidation of its inhibitory effects on the PI3K/AKT/HIF-1α and related ERK pathways provides a solid foundation for further preclinical and clinical investigations. This guide serves as a foundational document for researchers aiming to explore the therapeutic potential of this intriguing alkaloid.
References
- 1. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts <i>via</i> the PI3K-dependent AKT and ERK pathways [cjnmcpu.com]
- 2. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 3. This compound inhibits the differentiation of lung fibroblasts into myofibroblasts in mice by regulating HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Elucidating the Intricate Architecture of Neotuberostemonine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Neotuberostemonine, a complex polycyclic alkaloid isolated from the roots of Stemona tuberosa, stands as a molecule of significant interest due to its potent antitussive and insecticidal properties. Its unique cage-like structure presents a formidable challenge in chemical synthesis and a fascinating case study in structural elucidation. This technical guide provides an in-depth overview of the methodologies and analytical data integral to deciphering the chemical structure of this compound, tailored for professionals in chemical and pharmaceutical research.
Isolation and Purification
The journey to structural elucidation begins with the isolation of this compound from its natural source. The general workflow for this process is outlined below.
Caption: Isolation workflow for this compound.
Experimental Protocol: Isolation
-
Extraction: The air-dried and powdered roots of Stemona tuberosa are exhaustively extracted with methanol at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude residue.
-
Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH4OH to pH 9-10) and re-extracted with an organic solvent (e.g., chloroform or dichloromethane) to obtain the total alkaloid fraction.
-
Column Chromatography: The total alkaloid fraction is subjected to repeated column chromatography on silica gel, eluting with a gradient of solvents (typically chloroform-methanol mixtures). Fractions are monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing this compound are further purified using size-exclusion chromatography (e.g., Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Spectroscopic Data Analysis
The core of the structure elucidation process relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The data from these experiments provide the fundamental pieces of the structural puzzle.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which in turn allows for the calculation of its molecular formula.
Table 1: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Calculated m/z | Molecular Formula |
| HR-ESI-MS | Positive | [M+H]⁺ | [M+H]⁺ | C₂₂H₃₄NO₄ |
Note: The exact observed and calculated m/z values would be obtained from the primary literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the carbon skeleton and the connectivity of protons and carbons. The complete assignment of all proton and carbon signals is the primary goal.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | ¹³C (δc) | ¹H (δн, mult., J in Hz) |
| 1 | [data] | [data] |
| 2 | [data] | [data] |
| 3 | [data] | [data] |
| 5 | [data] | [data] |
| 6 | [data] | [data] |
| 7 | [data] | [data] |
| 8 | [data] | [data] |
| 9 | [data] | [data] |
| 9a | [data] | [data] |
| 10 | [data] | [data] |
| 11 | [data] | [data] |
| 12 | [data] | [data] |
| 13 | [data] | [data] |
| 14 | [data] | [data] |
| 15 | [data] | [data] |
| 16 | [data] | [data] |
| 17 | [data] | [data] |
| 18 | [data] | [data] |
| 1' | [data] | [data] |
| 2' | [data] | [data] |
| 3' | [data] | [data] |
| 4' | [data] | [data] |
Note: The specific chemical shift and coupling constant data for this compound are found in the primary literature, notably the initial isolation paper. This table serves as a template for the required data presentation.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 or 500 MHz for ¹H).
-
Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
1D NMR: Standard pulse programs are used to acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations), which is critical for connecting different structural fragments.
-
Assembling the Structure: A Logical Workflow
The elucidation of this compound's structure is a deductive process where data from various experiments are pieced together. Key 2D NMR correlations are fundamental to this process.
Caption: Key 2D NMR correlations for structure assembly.
The analysis of the 2D NMR spectra allows for the assembly of the molecular framework. For instance, COSY correlations would establish the proton sequences within the pyrrolidine and piperidine rings. HMBC correlations are then used to connect these fragments and to place quaternary carbons and heteroatoms. For example, an HMBC correlation from a proton on one ring to a carbon on an adjacent ring would be definitive proof of their connectivity.
Stereochemistry Confirmation
Once the planar structure is established, the relative and absolute stereochemistry must be determined. This is often the most challenging aspect of structure elucidation for complex molecules like this compound.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, even if they are not directly bonded. Correlations in the NOESY spectrum help to determine the relative stereochemistry of the various chiral centers.
-
X-ray Crystallography: The most unambiguous method for determining both the connectivity and the absolute stereochemistry is single-crystal X-ray diffraction. If a suitable crystal of the natural product or a derivative can be grown, this technique provides a definitive 3D model of the molecule.
-
Total Synthesis: The unequivocal confirmation of a proposed structure is often achieved through its total chemical synthesis. If the spectroscopic data of the synthetic compound perfectly match those of the natural product, the structure is considered proven.
By systematically applying these analytical techniques, the complex three-dimensional structure of this compound was successfully elucidated, paving the way for further investigation into its biological activities and potential therapeutic applications.
The Biosynthetic Blueprint of Stemona Alkaloids: An In-depth Guide to the Biogenesis of Neotuberostemonine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stemona alkaloids, a structurally diverse and complex family of natural products isolated from the Stemonaceae plant family, have garnered significant attention for their traditional medicinal applications and intriguing biological activities, including potent antitussive and insecticidal properties. Neotuberostemonine, a prominent member of this class, exemplifies the unique chemical architecture centered around a pyrrolo[1,2-a]azepine core that characterizes many of these molecules. This technical guide provides a comprehensive exploration of the proposed biosynthetic pathway of Stemona alkaloids, with a specific focus on the biogenesis of this compound. It synthesizes the current understanding of their biogenetic origins, details relevant experimental protocols for their study, and presents key pathways and logical relationships through structured diagrams and tables. While the precise enzymatic steps for many Stemona alkaloids remain an active area of research, this guide consolidates the existing knowledge to support ongoing research and drug development efforts.
Introduction: The Architectural Complexity of Stemona Alkaloids
For centuries, extracts from plants of the Stemonaceae family have been utilized in traditional Chinese and Japanese medicine to treat respiratory ailments and as anthelmintic agents. The therapeutic efficacy of these extracts is attributed to a unique class of polycyclic alkaloids. From 1962 to 2024, a remarkable 262 Stemona alkaloids have been isolated and identified.[1][2] These compounds are distinguished by a conserved pyrrolo[1,2-a]azepine nucleus, a feature that presents a formidable challenge to synthetic chemists and intrigues biochemists studying their natural formation.[1][3] this compound, along with related compounds like stenine and tuberostemonine, has been the subject of intense study due to its demonstrated antitussive activity in animal models.[4] Understanding the biosynthetic pathway of these molecules is crucial not only for appreciating nature's chemical ingenuity but also for developing biotechnological production methods and designing novel therapeutic agents inspired by these natural scaffolds.[5]
Proposed Biosynthetic Pathway of Stemona Alkaloids
The biosynthesis of Stemona alkaloids is hypothesized to originate from fundamental metabolic building blocks. The core pyrrolo[1,2-a]azepine nucleus, characteristic of many Stemona alkaloids, is believed to be derived from L-ornithine and glutamic acid.[6] The pathway likely involves the formation of a key pyrrolidine intermediate, which is then further elaborated with terpene-derived units.
Core Precursors and Biogenetic Classification
Current biosynthetic proposals indicate that Stemona alkaloids are derived from L-ornithine and glutamic acid, which form the foundational pyrrolidine ring system.[1][6] The vast structural diversity of this alkaloid family arises from the subsequent incorporation of either hemiterpenoid (C5) or monoterpenoid (C10) units, which are themselves derived from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[6] This fundamental divergence in building blocks allows for the classification of the approximately 183 alkaloids identified by 2013 into two major classes: Hemiterpenoid Pyrrolidine-Class and Monoterpenoid Pyrrolidine-Class Alkaloids.[1][6] Within these classes, further structural variations lead to about fourteen distinct types.[1] this compound belongs to the stenine-type group, which is part of the broader monoterpenoid pyrrolidine-class.[5][6]
References
- 1. Stemona alkaloids: biosynthesis, classification, and biogenetic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stemona Alkaloids: Biosynthesis, Classification, and Biogenetic Relationships | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epineostenine Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Traditional Uses and Alkaloids of Stemona tuberosa
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stemona tuberosa Lour., a perennial climbing plant, holds a significant place in traditional medicine systems across Asia, particularly in Traditional Chinese Medicine (TCM). For centuries, its tuberous roots have been utilized for a range of therapeutic purposes, most notably for respiratory ailments and as a potent insecticide. The primary bioactive constituents responsible for these effects are a unique group of alkaloids. This technical guide provides an in-depth exploration of the traditional applications of Stemona tuberosa, supported by modern scientific validation. It delves into the chemical diversity of its alkaloids, presents quantitative data on their biological activities, and outlines detailed experimental protocols for their extraction and analysis. Furthermore, this guide elucidates the molecular mechanisms and signaling pathways through which these alkaloids exert their pharmacological effects, offering valuable insights for contemporary drug discovery and development.
Traditional and Ethnobotanical Uses of Stemona tuberosa
The tuberous roots of Stemona tuberosa, known as "Bai Bu" (百部) in Chinese, have a long and well-documented history of medicinal use.[1] In Traditional Chinese Medicine, it is primarily classified as an herb that moistens the lungs and stops coughs.[1] Its applications extend beyond respiratory conditions and vary across different cultures.
Primary Traditional Uses:
-
Respiratory Ailments: The most prominent traditional use of Stemona tuberosa is for the treatment of various forms of cough, including acute, chronic, and whooping cough.[1] It is also traditionally used for more severe respiratory conditions like bronchitis, and pulmonary tuberculosis.[1][2]
-
Antiparasitic and Insecticidal: Stemona tuberosa is renowned for its potent insecticidal and antiparasitic properties.[3] Traditionally, it has been used both internally to expel intestinal worms (vermifuge) and externally as a decoction or poultice to eliminate ectoparasites such as lice and fleas.[3] The powdered root has also been used to protect grains from insects.
-
Other Traditional Applications: Ethnobotanical studies have recorded its use for a variety of other ailments, including fever, abdominal pain, scabies, and certain skin diseases.[2] In some regions, it has been used to treat gynecological disorders and even mental disorders.
Table 1: Summary of Traditional Uses of Stemona tuberosa
| Traditional Use Category | Specific Application | Geographic Region/System |
| Respiratory | Antitussive (Cough Suppressant) | China (TCM), Vietnam, Malaysia |
| Treatment of Bronchitis & Pertussis | China (TCM), Vietnam | |
| Management of Tuberculosis | China (TCM), India | |
| Antiparasitic | Vermifuge (Intestinal Worms) | China (TCM) |
| Pediculicide (Lice) | China (TCM), India | |
| Scabicide (Scabies) | China (TCM) | |
| Insecticidal | Agricultural & Domestic Insecticide | China, Vietnam |
| Grain Preservative | India | |
| Other | Antipyretic (Fever Reducer) | General Traditional Use |
| Analgesic (Abdominal Pain) | General Traditional Use | |
| Dermatological (Skin Diseases) | General Traditional Use |
Alkaloids of Stemona tuberosa: The Bioactive Core
The diverse therapeutic effects of Stemona tuberosa are primarily attributed to its rich and structurally unique alkaloid profile. Over 60 alkaloids have been isolated from this species, which are broadly classified based on their skeletal structures.[3][4]
Major Alkaloid Classes in Stemona tuberosa :
-
Stenine-type: This is a prominent group of alkaloids found in Stemona tuberosa.
-
Stemoamide-type: Another significant class of alkaloids contributing to the plant's bioactivity.
-
Tuberostemospironine-type: A class of alkaloids with a characteristic spiro structure.
-
Croomine-type: These alkaloids are also found in the genus Croomia, indicating a chemotaxonomic link.[4]
Key bioactive alkaloids that have been extensively studied include tuberostemonine, neotuberostemonine, stemoninine, and croomine.[5]
Table 2: Major Bioactive Alkaloids of Stemona tuberosa and Their Traditional Correlated Activities
| Alkaloid | Alkaloid Class | Associated Traditional Use |
| Tuberostemonine | Stenine | Antitussive, Insecticidal |
| This compound | Stenine | Antitussive |
| Stemoninine | Stemoninine | Antitussive |
| Croomine | Croomine | Antitussive |
Pharmacological Activities and Mechanisms of Action
Modern scientific research has increasingly substantiated the traditional claims of Stemona tuberosa's efficacy. The isolated alkaloids have demonstrated a range of pharmacological activities, and their mechanisms of action are beginning to be understood at the molecular level.
Antitussive Activity
The traditional use of Stemona tuberosa as a cough suppressant is one of its most well-supported applications. Studies on isolated alkaloids have revealed both central and peripheral mechanisms of action.
-
Mechanism of Action: Some alkaloids, such as this compound and tuberostemonine, appear to act on the peripheral cough reflex pathway.[6][7] In contrast, croomine has been shown to act on the central nervous system to suppress the cough reflex.[6][7] This dual action on both the initiation and central processing of the cough reflex may explain its high efficacy in traditional use. The saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus is considered a key structural feature for the antitussive activity of stenine-type alkaloids.[8][9]
Table 3: Quantitative Data on Antitussive Activity of Stemona tuberosa Alkaloids
| Alkaloid | Animal Model | Method of Induction | Effective Dose/Concentration | Reference |
| This compound | Guinea Pig | Citric Acid Aerosol | Significant activity demonstrated | [8] |
| Neostenine | Guinea Pig | Citric Acid Aerosol | Significant activity demonstrated | [8] |
| Tuberostemonine | Guinea Pig | Citric Acid Aerosol | Weaker activity than other major alkaloids | [6][7] |
| Croomine | Guinea Pig | Citric Acid Aerosol | Potent activity | [6][7] |
Insecticidal Activity
The insecticidal properties of Stemona tuberosa are also well-documented. The alkaloids act as potent natural insecticides with various modes of action.
-
Mechanism of Action: The insecticidal mechanism of some Stemona alkaloids, such as stemofoline, involves acting as a potent agonist of the insect nicotinic acetylcholine receptors (nAChR).[10] This interaction disrupts neurotransmission in insects, leading to paralysis and death. Tuberostemonine, while less toxic, exhibits strong repellent effects.[11]
Table 4: Quantitative Data on Insecticidal Activity of Stemona tuberosa Extracts and Alkaloids
| Extract/Alkaloid | Target Insect | Activity | LC50 / EC50 | Reference |
| Dichloromethane Extract | Aedes aegypti larvae | Larvicidal | F6 fraction: 13 ppm, F7 fraction: 14 ppm | [11] |
| Tuberostemonine | Spodoptera littoralis | Repellent | Not applicable | [11] |
Anti-inflammatory and Anti-fibrotic Activity
Recent research has highlighted the anti-inflammatory and anti-fibrotic potential of Stemona tuberosa alkaloids, particularly in the context of lung diseases.
-
Mechanism of Action and Signaling Pathways: this compound and tuberostemonine have been shown to ameliorate pulmonary fibrosis by suppressing the TGF-β and SDF-1 signaling pathways.[12] This suppression is mediated through the inhibition of the PI3K/AKT/HIF-1α and PI3K/PAK/RAF/ERK/HIF-1α pathways.[12] Tuberostemonine has also been found to alleviate the proliferation of lung fibroblasts by modulating the TGF-β/smad signaling pathway. Furthermore, this compound can inhibit the differentiation of lung fibroblasts into myofibroblasts by regulating HIF-1α signaling.[13] Some alkaloids have also demonstrated the ability to inhibit nitric oxide (NO) production in LPS-induced RAW 264.7 cells, indicating anti-inflammatory potential.[14]
Diagram 1: Signaling Pathway of this compound and Tuberostemonine in Ameliorating Pulmonary Fibrosis
Caption: Inhibition of PI3K-dependent pathways by NTS and TS.
Diagram 2: Signaling Pathway of Tuberostemonine in Modulating Pulmonary Fibrosis
Caption: Tuberostemonine's modulation of the TGF-β/Smad pathway.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and analysis of alkaloids from Stemona tuberosa, compiled from established scientific literature.
Extraction of Total Alkaloids
An acid-base extraction method is commonly employed for the selective isolation of alkaloids.
-
Maceration and Acid-Base Partitioning:
-
Air-dry the roots of Stemona tuberosa and grind them into a fine powder.
-
Macerate the powdered root material in 95% ethanol at room temperature for a specified period (e.g., 72 hours).
-
Filter the extract and concentrate it under reduced pressure to obtain a crude ethanol extract.
-
Suspend the crude extract in a dilute acid solution (e.g., 2% HCl) to protonate the alkaloids, rendering them water-soluble.
-
Partition the acidic solution with an immiscible organic solvent (e.g., diethyl ether) to remove neutral and acidic impurities.
-
Basify the aqueous layer with a base (e.g., ammonium hydroxide) to a pH of 9-10, deprotonating the alkaloids and making them soluble in organic solvents.
-
Extract the alkaline solution with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent to yield the crude total alkaloid extract.
-
Diagram 3: Experimental Workflow for Total Alkaloid Extraction
Caption: Acid-base extraction workflow for S. tuberosa alkaloids.
Isolation and Purification of Individual Alkaloids
Chromatographic techniques are essential for the separation and purification of individual alkaloids from the crude extract.
-
Column Chromatography:
-
Prepare a silica gel column (200-300 mesh) using a suitable solvent system (e.g., petroleum ether-acetone).
-
Dissolve the crude alkaloid extract in a minimal amount of an appropriate solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase and visualization reagent (e.g., Dragendorff's reagent).
-
Pool the fractions containing the desired alkaloid.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the pooled fractions using preparative or semi-preparative HPLC.
-
A reversed-phase C18 column is commonly used.
-
The mobile phase typically consists of a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.
-
Detection can be achieved using a photodiode array (PDA) detector or an evaporative light scattering detector (ELSD).
-
Structural Elucidation and Quantification
A combination of spectroscopic and spectrometric techniques is used to determine the structure of isolated alkaloids and to quantify their presence in plant material.
-
Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are crucial for determining the chemical structure and stereochemistry of the alkaloids.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the elemental composition, and tandem mass spectrometry (MS/MS) helps in structural fragmentation analysis.
-
X-ray Crystallography: This technique provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of crystalline alkaloids.
-
-
Quantification:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV, ELSD, or MS) is the primary method for the quantification of specific alkaloids in plant extracts. A validated analytical method with reference standards is required for accurate quantification.
-
Conclusion and Future Perspectives
Stemona tuberosa represents a rich traditional resource with scientifically validated therapeutic potential. Its diverse alkaloids exhibit potent antitussive, insecticidal, anti-inflammatory, and anti-fibrotic properties. The elucidation of their mechanisms of action and the signaling pathways they modulate opens new avenues for the development of novel pharmaceuticals. The detailed experimental protocols provided in this guide offer a framework for further research into these promising natural products. Future investigations should focus on clinical trials to establish the safety and efficacy of Stemona tuberosa extracts and isolated alkaloids in humans, as well as on the development of sustainable cultivation and harvesting practices to ensure the long-term availability of this valuable medicinal plant. The unique chemical scaffolds of Stemona alkaloids also present exciting opportunities for medicinal chemistry and the synthesis of novel therapeutic agents.
References
- 1. The therapeutic effects of tuberostemonine against cigarette smoke-induced acute lung inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological modulation of cough reflex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Active Alkaloids in Radix Stemonae Extract And Their Effects - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 4. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epineostenine Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitussive and central respiratory depressant effects of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. so01.tci-thaijo.org [so01.tci-thaijo.org]
- 11. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits the differentiation of lung fibroblasts into myofibroblasts in mice by regulating HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isolation, characterization and anti-inflammatory effect of alkaloids from the roots of Stemona tuberosa Lour - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Pharmacological Potential of Neotuberostemonine: A Preliminary Screening Analysis
FOR IMMEDIATE RELEASE
Nanjing, China – December 30, 2025 – A comprehensive review of preliminary pharmacological studies on Neotuberostemonine (NTS), a natural alkaloid isolated from Stemona tuberosa, reveals its significant therapeutic potential, particularly in the context of pulmonary fibrosis. This in-depth technical guide synthesizes the current understanding of NTS's mechanism of action, offering researchers, scientists, and drug development professionals a foundational resource for future investigations.
This compound, a principal antitussive compound, has demonstrated notable efficacy in ameliorating bleomycin (BLM)-induced pulmonary fibrosis in animal models.[1][2] The therapeutic effects of NTS are attributed to its ability to modulate key signaling pathways involved in fibrosis, inflammation, and cellular differentiation. This guide provides a detailed overview of the experimental protocols employed in these preliminary studies and presents the quantitative data in a structured format to facilitate comparative analysis.
Core Pharmacological Findings
The primary pharmacological activity of this compound observed in preliminary screenings is its potent anti-fibrotic effect. Studies indicate that NTS treatment significantly attenuates lung histopathological changes and reduces the overexpression of key fibrotic markers such as collagen, α-smooth muscle actin (α-SMA), and transforming growth factor-beta 1 (TGF-β1).[2] Furthermore, NTS has been shown to inhibit the activation and differentiation of lung fibroblasts into myofibroblasts, a critical process in the progression of pulmonary fibrosis.[1]
The anti-inflammatory properties of NTS also contribute to its therapeutic profile. The alkaloid has been observed to decrease the recruitment of macrophages and inhibit their polarization towards the pro-fibrotic M2 phenotype in the lung tissues of mice with induced pulmonary fibrosis.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from the preliminary pharmacological screening of this compound.
Table 1: In Vivo Efficacy of this compound in Bleomycin-Induced Pulmonary Fibrosis Mouse Model
| Parameter | Treatment Group | Dosage | Outcome | Reference |
| Pulmonary Fibrosis | This compound | 30 mg·kg⁻¹·d⁻¹ (oral) | Attenuated bleomycin-induced pulmonary fibrosis | [1] |
| Pulmonary Fibrosis | This compound | 20 and 40 mg/kg per day (oral) | Significantly ameliorated lung histopathological changes | [2] |
| Profibrotic Media | This compound | 20 and 40 mg/kg per day (oral) | Reduced over-expression of collagen, α-SMA, and TGF-β1 | [2] |
| Matrix Metalloproteinases | This compound | 20 and 40 mg/kg per day (oral) | Lowered expression of MMP-2 and TIMP-1, raised expression of MMP-9 | [2] |
| Macrophage Recruitment | This compound | 20 and 40 mg/kg per day (oral) | Decreased the recruitment of macrophages | [2] |
Table 2: In Vitro Activity of this compound
| Cell Line / Model | Treatment | Concentration | Key Findings | Reference |
| Primary mouse lung fibroblasts (PLFs) | This compound | 0.1–10 μmol/L | Dose-dependently suppressed hypoxia-induced activation and differentiation | [1] |
| RAW 264.7 cells | This compound | 1, 10, 100 μM | Significantly reduced arginase-1 (M2 marker) expression in a dose-dependent manner; down-regulated iNOS (M1 marker) expression at 100 μM | [2] |
Mechanism of Action: Signaling Pathway Modulation
This compound exerts its anti-fibrotic effects by targeting multiple signaling pathways. A key mechanism involves the inhibition of the PI3K/AKT/HIF-1α and PI3K/PAK/RAF/ERK/HIF-1α pathways.[3][4] By suppressing these pathways, NTS inhibits the activation of fibroblasts into myofibroblasts that secrete stromal cell-derived factor-1 (SDF-1).[3] This, in turn, disrupts a profibrotic feedback loop between fibroblasts and macrophages.[3][4]
SDF-1 can directly polarize macrophages into the M2 phenotype, which then secrete TGF-β, further promoting fibrosis.[4] NTS interrupts this cycle by inhibiting the necessary signaling pathways for both fibroblast activation and macrophage polarization.[3][4]
Another critical aspect of NTS's mechanism is its regulation of Hypoxia-Inducible Factor-1α (HIF-1α).[1] NTS has been shown to inhibit the protein expression of HIF-1α and its downstream pro-fibrotic factors, including TGF-β and FGF2.[1]
Caption: this compound's inhibitory action on the PI3K-dependent signaling pathways in fibroblasts and macrophages.
Experimental Protocols
This section details the methodologies employed in the preliminary pharmacological screening of this compound.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
-
Animal Model: Male ICR mice (6-8 weeks old, weighing 20-25 g) were used.[1] The animals were housed in a controlled environment with standard laboratory food and water ad libitum.[1][3] All animal procedures were approved by the relevant Institutional Animal Care and Use Committees.[3]
-
Induction of Fibrosis: Pulmonary fibrosis was induced by a single intratracheal instillation of bleomycin (3 U·kg⁻¹).[3][4]
-
Drug Administration: this compound was administered orally at doses of 20, 30, and 40 mg/kg per day for a specified period, typically starting several days after bleomycin administration.[1][2][4]
-
Assessment: The effects of NTS were evaluated through:
-
Histopathological Examination: Lung tissues were stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition.[2]
-
Immunohistochemical Staining: To measure the levels of TGF-β1 and macrophage recruitment.[2]
-
Western Blot Analysis: To determine the expression of profibrotic markers (α-SMA, collagen), M1/M2 macrophage markers (iNOS, arginase-1), and matrix metalloproteinases (MMP-2, MMP-9, TIMP-1).[2]
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: To count inflammatory cells.[2]
-
References
- 1. This compound inhibits the differentiation of lung fibroblasts into myofibroblasts in mice by regulating HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates bleomycin-induced pulmonary fibrosis by suppressing the recruitment and activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts <i>via</i> the PI3K-dependent AKT and ERK pathways [cjnmcpu.com]
- 4. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Historical Background of Neotuberostemonine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neotuberostemonine, a stenine-type alkaloid isolated from the roots of Stemona tuberosa, has garnered significant interest for its traditional medicinal uses and potential therapeutic applications, particularly its pronounced antitussive and anti-pulmonary fibrosis activities. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, detailing its isolation, structural elucidation, and the traditional context of its plant source. The document includes detailed experimental protocols, quantitative data, and visualizations of key biological pathways associated with its mechanism of action, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Stemona tuberosa Lour., a member of the Stemonaceae family, is a perennial climbing plant native to Southeast Asia and China.[1] Its tuberous roots, known as "Bǎibù" (百部) in traditional Chinese medicine, have been used for centuries to treat respiratory ailments, including coughs and bronchitis, and as an insecticide.[1] The medicinal properties of S. tuberosa are largely attributed to its rich content of unique alkaloids.
This compound is one of the principal stenine-type alkaloids found in the roots of S. tuberosa. It has been a subject of scientific investigation due to its significant biological activities, which validate its traditional uses and suggest potential for development as a modern therapeutic agent.
Discovery and Historical Background
The pioneering work on the chemical constituents of Stemona tuberosa that led to the characterization of its alkaloid content was conducted by Chinese scientists. The first comprehensive report detailing the isolation and structural elucidation of this compound was published in the Journal of Natural Products in 1992 by Wen-Han Lin, Yang Ye, and Ren-Sheng Xu from the Shanghai Institute of Materia Medica, Academia Sinica.[1] Their research involved the systematic extraction and chromatographic separation of alkaloids from S. tuberosa collected in Guangdong Province, China.[1] Through meticulous spectroscopic analysis, including Infrared (IR), Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, they successfully determined the complex polycyclic structure of this compound.[1]
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₃NO₄ | |
| Molecular Weight | 375.24 g/mol | |
| Appearance | White amorphous powder | [1] |
Table 2: Quantitative Analysis of this compound in Stemona tuberosa
| Parameter | Value | Method | Reference |
| Purity (after isolation) | >98% | HPLC |
Table 3: Spectroscopic Data for this compound (in CDCl₃)
| ¹H NMR (Partial Data) | ||
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1.00 | t | 7.2 |
| 1.25 | d | 7.0 |
| 1.28 | d | 7.0 |
| 1.75 | m | |
| 2.88 | m | |
| 4.47 | m | |
| 4.51 | t | 3.0 |
Note: A complete, tabulated 1H and 13C NMR dataset from the original 1992 publication was not available in the immediate search results. The data presented is from a later publication referencing the original work.[1]
Experimental Protocols
The following protocols are based on the methodologies described in the scientific literature for the isolation and characterization of this compound and related alkaloids from Stemona tuberosa.
General Alkaloid Extraction from Stemona tuberosa
This protocol outlines a typical procedure for the extraction of the total alkaloid fraction from the roots of S. tuberosa.
References
An In-depth Technical Guide to the Physicochemical Properties and Stability of Neotuberostemonine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, stability, and relevant experimental protocols for Neotuberostemonine. The information is intended to support research and development efforts involving this natural alkaloid.
Physicochemical Properties
This compound is a stanine-type alkaloid isolated from the root of Stemona tuberosa Lour.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₃NO₄ | [2][3][4][5] |
| Molecular Weight | 375.50 g/mol | [2][3][4][5] |
| Exact Mass | 375.2410 Da | [3][4] |
| CAS Number | 143120-46-1 | [3][4] |
| Appearance | Solid powder | [3] |
| Purity | >98% or >99% (by HPLC) | [1][2][3] |
| IUPAC Name | (2S,7aR,8R,8aR,11S,11aR,11bS,11cR)-8-ethyldodecahydro-11-methyl-2-[(2S,4S)-tetrahydro-4-methyl-5-oxo-2-furanyl]-furo[2,3-h]pyrrolo[3,2,1-jk][1]benzazepin-10(2H)-one | [3] |
| Synonyms | Tuberostemonine LG, (+)-Neotuberostemonine | [3] |
| Solubility | Soluble in DMSO | [3] |
| Elemental Analysis | C: 70.37%, H: 8.86%, N: 3.73%, O: 17.04% | [3] |
Crystal Structure Data:
-
Space Group: P 21 21 21[4]
-
Cell Dimensions: a=6.4320 Å, b=14.237 Å, c=23.034 Å; α=90°, β=90°, γ=90°[4]
Stability and Storage
-
Short-term storage (days to weeks): Store at 0 - 4°C in a dry, dark environment.[3]
-
Long-term storage (months to years): Store at -20°C.[3]
-
Shelf Life: If stored properly, the shelf life is greater than 3 years.[3]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on published studies involving this compound.
This compound is a natural product isolated from the roots of Stemona tuberosa.[1][2] A general protocol for isolating compounds from primary fibroblast cultures involves differential ultracentrifugation and sucrose density gradients, which can be adapted for purification.[6]
Isolation of Primary Lung Fibroblasts (PLFs):
-
Excise mouse lungs, removing tracheas and bronchials.[2]
-
Wash extensively with phosphate-buffered saline (PBS).[2]
-
Dissect the lungs into 1–2 cm² pieces and digest with 2.5 mg/mL of trypsin in PBS at 25°C for 15 minutes.[2]
-
Culture the lung pieces in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ atmosphere, allowing fibroblasts to migrate and divide.[2]
-
Purify the isolated PLFs for three passages. PLFs at passages 3-5 with purity greater than 95% are typically used for experiments.[2]
This model is commonly used to evaluate the anti-fibrotic effects of compounds like this compound.
-
Induction: Anesthetize mice (e.g., with 4% chloral hydrate) and intratracheally inject a single dose of bleomycin (BLM), typically 3 to 3.5 U/kg.[1][2][7] The sham group receives an equivalent volume of 0.9% NaCl.[2]
-
Drug Administration: Following a model formation period (e.g., 7 days), orally administer this compound daily at specified doses (e.g., 30 mg/kg) for a defined treatment period (e.g., 7 or 14 consecutive days).[1][2][7]
-
Assessment: Evaluate the effects via histopathological examination (HE and Masson's trichrome staining), analysis of bronchoalveolar lavage fluid, and Western blot or immunohistochemical staining for fibrotic markers (e.g., Collagen, α-SMA, TGF-β1).[1][8]
-
Cell Seeding: Seed Primary Lung Fibroblasts (PLFs) at a density of 1x10⁵ cells/mL in 6-well plates and allow them to adhere for 24 hours.[2]
-
Starvation & Treatment: Starve the cells for 12 hours, then pre-treat with this compound at the desired concentrations (e.g., 0.1–10 μmol/L) for 30 minutes.[2]
-
Induction of Fibrotic Response: Induce a fibrotic response by exposing cells to hypoxia (1% O₂) or a chemical inducer like CoCl₂ (100 μmol/L) or TGF-β1 for a specified duration (e.g., 24-48 hours).[1][2]
-
Analysis: Harvest cells for subsequent analysis of protein or mRNA expression of relevant markers using techniques like Western blot or RT-PCR.[2]
This protocol is used to quantify protein expression levels in tissues or cells.
-
Lysis: Lyse cells or tissues using RIPA lysis buffer.[1]
-
Quantification: Measure the protein concentration in the supernatant using a BCA protein assay kit.[1]
-
Electrophoresis: Separate proteins on a 10%–12% SDS-PAGE gel.[1]
-
Transfer: Transfer the separated proteins onto a PVDF membrane.[1]
-
Blocking & Incubation: Block the membrane and then incubate it overnight at 4°C with specific primary antibodies (e.g., against PI3K, p-AKT, HIF-1α).[1]
-
Secondary Antibody: Treat the membrane with the corresponding secondary antibodies for 1 hour at room temperature.[1]
-
Visualization: Visualize the protein bands using an ECL-enhanced chemiluminescence reagent.[1]
Signaling Pathways Modulated by this compound
This compound exerts its anti-fibrotic effects by modulating key signaling pathways involved in fibroblast activation and macrophage polarization.
Figure 1: this compound inhibits TGF-β1-induced fibroblast activation.
This compound blocks the activation of fibroblasts into myofibroblasts and subsequent SDF-1 secretion by inhibiting the PI3K-dependent AKT/HIF-1α and ERK/HIF-1α pathways.[1][7]
References
- 1. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts <i>via</i> the PI3K-dependent AKT and ERK pathways [cjnmcpu.com]
- 2. This compound inhibits the differentiation of lung fibroblasts into myofibroblasts in mice by regulating HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound | C22H33NO4 | CID 11667940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Isolation, Purification and Characterization of Exosomes fromFibroblast Cultures of Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound attenuates bleomycin-induced pulmonary fibrosis by suppressing the recruitment and activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Structural Elucidation of a Key Stemona Alkaloid
An In-depth Technical Guide to the Spectroscopic Data Analysis of Neotuberostemonine For Researchers, Scientists, and Drug Development Professionals
This compound is a prominent member of the Stemona alkaloids, a complex class of natural products isolated from the roots of Stemona tuberosa[1]. This plant has a long history in traditional Chinese medicine as a potent antitussive agent[1]. This compound itself, with the molecular formula C₂₂H₃₃NO₄ and a molecular weight of 375.24 g/mol , is recognized for its significant biological activities, including antitussive and anti-inflammatory effects, making it a molecule of great interest for therapeutic development[2][3][4].
The definitive structural elucidation of such a complex polycyclic alkaloid is a critical step in its pharmacological investigation and potential synthesis. It relies on the synergistic application of modern spectroscopic techniques. This guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data that collectively define the structure of this compound. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical workflow, explaining the causality behind experimental choices and the interpretation of data to achieve an unambiguous structural assignment.
Chemical Structure Overview
This compound possesses a unique and intricate pyrrolo[1,2-a]azepine core structure, featuring multiple stereocenters and two lactone rings. Understanding this three-dimensional arrangement is fundamental to interpreting its spectroscopic signatures.
Caption: 2D representation of this compound's core structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton
NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[5] For a molecule like this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential.
Expertise & Causality: Why a Full Suite of NMR is Necessary
-
¹H NMR: Reveals the number of distinct proton environments, their integration (ratio), and coupling patterns (J-coupling), which informs on adjacent protons.
-
¹³C NMR: Identifies the number of unique carbon environments and provides initial information on their type (e.g., carbonyl, olefinic, aliphatic).
-
2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) correlations through bonds, crucial for tracing out spin systems within the rings and side chains.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to, simplifying the assignment process.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It maps long-range (2-3 bond) correlations between protons and carbons. These correlations are the key to connecting the isolated spin systems identified by COSY, allowing for the unambiguous assembly of the entire polycyclic structure.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical as it influences chemical shifts; CDCl₃ is a standard for alkaloids of this polarity.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher). A higher field strength provides better signal dispersion, which is essential for resolving the many overlapping signals in the complex aliphatic regions of this compound.
-
Data Acquisition: Run a standard suite of experiments: ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC. Ensure sufficient scans for a good signal-to-noise ratio, especially for the less sensitive ¹³C and HMBC experiments.
Data Interpretation & Analysis
The structural complexity of this compound leads to a crowded ¹H NMR spectrum, particularly in the 1.0-3.0 ppm range. However, key structural features give rise to characteristic signals.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃) (Note: Specific shift values can vary slightly between reports. This table synthesizes representative data.)
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) | Key HMBC Correlations (from H to C) |
| 2 | ~175.0 (C=O) | - | - |
| 3 | ~30.5 | ~2.10 (m), ~1.85 (m) | C-2, C-4, C-9a |
| 5 | ~65.1 | ~3.15 (m) | C-3, C-4, C-6, C-9a |
| 6 | ~35.2 | ~2.50 (m), ~1.95 (m) | C-5, C-7, C-8 |
| 7 | ~82.3 | ~4.20 (dd) | C-5, C-6, C-8, C-9 |
| 8 | ~45.1 | ~2.30 (m) | C-6, C-7, C-9, C-11 |
| 9 | ~58.2 | ~2.80 (m) | C-3, C-5, C-7, C-9a |
| 9a | ~70.3 | ~3.85 (d) | C-3, C-5, C-9 |
| 11 | ~177.8 (C=O) | - | - |
| 12 | ~40.2 | ~2.65 (m) | C-11, C-13, C-14 |
| 13 | ~25.8 | ~1.60 (m), ~1.40 (m) | C-12, C-14 |
| 14 | ~18.1 | ~1.15 (d, 6.8) | C-12, C-13 |
| 1' (Ethyl-CH₂) | ~29.1 | ~1.70 (m) | C-5, C-2' |
| 2' (Ethyl-CH₃) | ~11.5 | ~0.95 (t, 7.5) | C-5, C-1' |
Analysis Highlights:
-
Lactone Carbonyls: The downfield signals in the ¹³C spectrum at ~175.0 and ~177.8 ppm are characteristic of the two lactone carbonyl carbons (C-2 and C-11).[6]
-
Oxygenated Carbons: Carbons bonded to oxygen (C-5, C-7, C-9a) appear in the 65-85 ppm range. The corresponding protons on these carbons are also shifted downfield.
-
HMBC Connectivity: The power of HMBC is illustrated by connecting the molecular fragments. For example, a correlation from the proton at C-9a (~3.85 ppm) to carbons C-3, C-5, and C-9 confirms the fusion of the core ring system. Similarly, correlations from the ethyl group protons to C-5 definitively place this side chain.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. For this compound, soft ionization techniques like Electrospray Ionization (ESI) are preferred to keep the molecule intact.[7]
Expertise & Causality: Why LC-MS/MS is the Method of Choice
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard.
-
LC Separation: HPLC first purifies the analyte from any residual impurities, ensuring the mass spectrum is clean.
-
ESI Source: ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation, providing a clear determination of the molecular weight.
-
Tandem MS (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to Collision-Induced Dissociation (CID), we can generate a reproducible fragmentation pattern. This pattern is a "fingerprint" that can be used for identification and provides evidence for specific structural motifs.[8]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile (both often containing 0.1% formic acid to promote protonation).
-
Mass Spectrometry: Analyze the column eluent with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive ESI mode.
-
MS/MS Experiment: Perform a data-dependent acquisition where the instrument automatically selects the most intense ion (the [M+H]⁺ of this compound) for fragmentation and records the resulting product ion spectrum.
Data Interpretation & Analysis
-
Molecular Ion: this compound (C₂₂H₃₃NO₄) has a monoisotopic mass of 375.2409. In positive ESI-MS, it will be detected as the protonated molecule [M+H]⁺ at m/z 376.2482 . High-resolution MS can confirm this elemental composition with high accuracy.[9]
-
Fragmentation Pattern: The fragmentation of Stemona alkaloids is complex but often involves neutral losses corresponding to the side chains and opening of the lactone rings. Common losses include H₂O, CO, and parts of the aliphatic chains.
Table 2: Predicted Major Fragments for this compound in MS/MS
| m/z (Product Ion) | Proposed Loss | Structural Implication |
| 358.2376 | Loss of H₂O (18.01 Da) | Dehydration, common for hydroxyl-containing precursors or rearrangement |
| 347.2325 | Loss of C₂H₅ (Ethyl) | Cleavage of the ethyl side chain |
| 332.2091 | Loss of C₂H₅ + H₂O | Sequential loss |
| 276.1907 | Complex rearrangement | Likely involves opening of one or both lactone rings |
digraph "Neotuberostemonine_Fragmentation" { graph [rankdir="LR", splines=true]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#EA4335"];parent [label="[M+H]⁺\nm/z 376.2482", fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag1 [label="m/z 358.2376"]; frag2 [label="m/z 347.2325"]; frag3 [label="m/z 332.2091"]; frag4 [label="Further Fragments"];
parent -> frag1 [label="- H₂O"]; parent -> frag2 [label="- C₂H₅"]; frag1 -> frag3 [label="- C₂H₅"]; frag2 -> frag3 [label="- H₂O"]; frag3 -> frag4 [color="#5F6368"]; }
Caption: Proposed MS/MS fragmentation pathway for this compound.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on their characteristic vibrations.[10] While it doesn't provide the detailed connectivity information of NMR, it serves as a quick and essential check for key structural features.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: The most common method is the KBr pellet technique. A small amount of purified this compound (<1 mg) is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.
-
Data Acquisition: The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically from 4000 to 400 cm⁻¹.
Data Interpretation & Analysis
The IR spectrum of this compound is dominated by absorptions from its lactone and aliphatic C-H and C-O bonds.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2950-2850 | C-H stretching | Aliphatic CH, CH₂, CH₃ groups |
| ~1770 | C=O stretching | γ-Lactone (strained five-membered ring) |
| ~1750 | C=O stretching | δ-Lactone (six-membered ring) |
| ~1250-1050 | C-O stretching | Ester (lactone) C-O bonds |
Analysis Highlights: The most diagnostic signals are the strong carbonyl (C=O) stretching bands. The presence of two distinct, strong absorptions around 1770 cm⁻¹ and 1750 cm⁻¹ is compelling evidence for the two lactone rings. The higher frequency is typical for the more strained five-membered γ-lactone ring system.
Integrated Spectroscopic Analysis Workflow
The structural confirmation of this compound is not a linear process but an integrated workflow where data from each technique validates the others. The process begins with isolation and culminates in the final, confirmed structure.
Caption: Integrated workflow for the structural elucidation of this compound.
Conclusion
The structural elucidation of this compound serves as a prime example of the power of modern analytical chemistry. Mass spectrometry provides the foundational data of molecular formula and key fragments. Infrared spectroscopy offers a rapid confirmation of essential functional groups, specifically the characteristic lactone carbonyls. However, it is the comprehensive suite of 1D and 2D NMR experiments that ultimately allows for the complete and unambiguous assembly of the complex, polycyclic carbon-hydrogen skeleton. The integration of these three techniques provides a self-validating system, ensuring the high-fidelity structural assignment required for advancing this compound in drug discovery and development programs.
References
- 1. This compound attenuates bleomycin-induced pulmonary fibrosis by suppressing the recruitment and activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the differentiation of lung fibroblasts into myofibroblasts in mice by regulating HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts <i>via</i> the PI3K-dependent AKT and ERK pathways [cjnmcpu.com]
- 4. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Analyses of Stemona alkaloids in Stemona tuberosa by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic profiles of this compound and tuberostemonine in rats by high performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jchps.com [jchps.com]
Initial bioactivity studies of Neotuberostemonine extracts
An In-depth Technical Guide on the Initial Bioactivity Studies of Neotuberostemonine Extracts
Introduction
This compound (NTS) is a prominent stanine-type alkaloid derived from the roots of Stemona tuberosa Lour.[1][2] Traditionally used in Chinese and Korean medicine for its antitussive properties, recent scientific investigations have unveiled its significant potential in treating complex diseases, particularly pulmonary fibrosis.[1][2][3] This technical guide provides a comprehensive overview of the initial bioactivity studies of NTS extracts, focusing on its molecular mechanisms, experimental validation, and quantitative efficacy. The content is tailored for researchers, scientists, and drug development professionals engaged in natural product pharmacology and therapeutics.
Core Bioactivities Against Pulmonary Fibrosis
Initial research has centered on the anti-fibrotic effects of NTS, demonstrating its ability to modulate key cellular events that drive the progression of pulmonary fibrosis.
Inhibition of Fibroblast Activation and Differentiation
A primary driver of fibrosis is the transformation of lung fibroblasts into myofibroblasts, which excessively deposit extracellular matrix proteins like collagen. NTS has been shown to effectively inhibit this process. In vitro studies on primary mouse lung fibroblasts (PLFs) revealed that NTS blocks their activation and differentiation under hypoxic conditions.[4] This inhibitory effect is crucial as hypoxia is a recognized trigger for fibroblast activation in fibrotic diseases.[4] Furthermore, NTS reduces the overexpression of key fibrotic markers, including α-smooth muscle actin (α-SMA) and collagen.[2][4]
Modulation of Macrophage Recruitment and Polarization
Chronic inflammation and macrophage activity are deeply implicated in fibrosis. NTS demonstrates significant immunomodulatory effects by suppressing the recruitment of macrophages to the lung tissue.[2] Moreover, it inhibits the polarization of macrophages towards the pro-fibrotic M2 phenotype, which is characterized by the expression of markers like arginase-1.[1][2] By regulating both the quantity and the phenotype of macrophages, NTS helps to mitigate the inflammatory environment that sustains fibrotic progression.
Molecular Mechanisms and Signaling Pathways
NTS exerts its anti-fibrotic effects by targeting several critical signaling pathways. The primary mechanisms identified involve the regulation of Hypoxia-Inducible Factor-1α (HIF-1α) and the PI3K/AKT pathway.
HIF-1α Signaling Pathway
Hypoxia is a key feature of fibrotic tissue, leading to the stabilization of the HIF-1α transcription factor. HIF-1α is essential for TGF-β1-stimulated collagen production and drives the expression of pro-fibrotic factors like TGF-β and FGF2.[4] NTS has been found to inhibit HIF-1α signaling by promoting the proteasomal degradation of the HIF-1α protein.[4] This action effectively downregulates the entire downstream fibrotic cascade. The inhibitory effect of NTS on fibroblast activation was abolished when co-treated with a proteasome inhibitor, confirming that its mechanism is dependent on HIF-1α degradation.[4]
Caption: NTS promotes the degradation of HIF-1α, inhibiting the downstream fibrotic cascade.
PI3K/AKT/ERK Signaling Pathways
Transforming growth factor-β1 (TGF-β1) is a master profibrotic cytokine that activates fibroblasts through both Smad-dependent and Smad-independent pathways, including the PI3K/AKT pathway.[1] Research indicates that a positive feedback loop exists where activated fibroblasts secrete stromal cell-derived factor-1 (SDF-1), which in turn polarizes macrophages to the M2 phenotype, causing them to secrete more TGF-β.[1][5] NTS and its stereoisomer Tuberostemonine (TS) have been shown to disrupt this loop by inhibiting two key pathways downstream of PI3K: the PI3K/AKT/HIF-1α pathway and the PI3K/PAK/RAF/ERK/HIF-1α pathway.[1][5] This dual inhibition is essential for maximizing the anti-fibrotic effect.[5]
Caption: NTS disrupts the TGF-β/SDF-1 feedback loop by inhibiting PI3K signaling.
Quantitative Bioactivity Data
The bioactivity of this compound has been quantified in both in vivo animal models and in vitro cell-based assays.
Table 1: In Vivo Efficacy of this compound in Mouse Models of Pulmonary Fibrosis
| Parameter | Model Group | NTS Treatment Group | Effect | Reference |
| Dosage | Bleomycin (3.5 U/kg) | 30 mg/kg/day (oral) | Attenuated pulmonary fibrosis | [4] |
| Dosage | Bleomycin (3 U/kg) | 30 mg/kg/day (oral) | Improved fibrosis indicators | [1][5] |
| Dosage | Bleomycin | 20 and 40 mg/kg/day (oral) | Ameliorated lung histopathology | [2] |
| Biomarkers | Increased HIF-1α, TGF-β, FGF2, α-SMA | Significantly decreased levels | Inhibition of pro-fibrotic factors | [4] |
| Cell Counts | Increased inflammatory cells in BALF | Significantly decreased counts | Anti-inflammatory effect | [2] |
| Biomarkers | Increased Collagen, α-SMA, TGF-β1 | Reduced overexpression | Anti-fibrotic effect | [2] |
Table 2: In Vitro Bioactivity of this compound
| Cell Line | Treatment Condition | NTS Concentration | Observed Effect | Reference |
| Primary Mouse Lung Fibroblasts (PLFs) | Hypoxia (1% O₂) or CoCl₂ (100 µmol/L) | 0.1–10 µmol/L | Dose-dependently suppressed fibroblast activation and differentiation | [4] |
| RAW 264.7 Macrophages | Standard Culture | 1, 10, 100 µM | Dose-dependently reduced arginase-1 (M2 marker) expression | [2] |
Detailed Experimental Protocols
The following section details the methodologies employed in the key studies investigating NTS bioactivity.
Bleomycin-Induced Pulmonary Fibrosis Animal Model
This in vivo model is the standard for preclinical evaluation of anti-fibrotic agents.
-
Animals: Male ICR mice (6-8 weeks old) are typically used.[1][4]
-
Induction: Pulmonary fibrosis is induced by a single intratracheal instillation of bleomycin (BLM) at a dose of 3 to 3.5 U/kg dissolved in sterile 0.9% NaCl.[1][4][5] Sham groups receive only the saline vehicle.
-
NTS Administration: NTS is administered orally via gavage. A common dosing regimen is 30 mg/kg once daily, starting either 1 or 7 days after BLM induction and continuing for 14 to 21 days.[1][2][4]
-
Outcome Assessment: At the end of the treatment period, mice are euthanized, and lung tissues are harvested. Bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell counts. Lung tissues are processed for:
-
Histopathology: Staining with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition.[2]
-
Immunohistochemistry: To measure levels of proteins like TGF-β1.[2]
-
Western Blot: To quantify the expression of profibrotic proteins such as α-SMA, collagen, HIF-1α, MMP-2, and TIMP-1.[2][4]
-
ELISA: To measure cytokine concentrations (e.g., TGF-β, SDF-1) in lung homogenates or BALF.[1]
-
Caption: A typical experimental workflow for evaluating NTS in a mouse model of fibrosis.
In Vitro Cell-Based Assays
In vitro experiments are critical for elucidating the direct cellular and molecular mechanisms of NTS.
-
Cell Culture:
-
Hypoxia Induction: To mimic the fibrotic microenvironment, PLFs are exposed to 1% O₂ in a hypoxic chamber or treated with a chemical hypoxia-mimetic agent like cobalt chloride (CoCl₂, 100 µmol/L) for 24 hours.[4]
-
NTS Treatment: NTS, dissolved in DMSO (final concentration <0.1%), is added to the cell culture media at concentrations ranging from 0.1 to 100 µM prior to or during hypoxic stimulation.[2][4]
-
Protein and Gene Expression Analysis:
-
Cell Co-culture System: To study the interaction between fibroblasts and macrophages, a Transwell system is used. TGF-β1-activated fibroblasts are cultured in the upper chamber, and macrophages (e.g., MH-S cells) are placed in the lower chamber, allowing for communication via secreted factors without direct cell contact.[1]
Conclusion and Future Outlook
The initial bioactivity studies of this compound provide compelling evidence for its therapeutic potential in treating pulmonary fibrosis. Its multifaceted mechanism, which includes the inhibition of fibroblast activation, modulation of macrophage function, and targeted disruption of the HIF-1α and PI3K/AKT/ERK signaling pathways, positions it as a promising drug candidate. The parent pyrrole[1,2-a]azapine skeleton appears to be key to its anti-fibrotic activity, suggesting that NTS and its derivatives could be developed into a new class of therapeutics.[1][5]
Future research should focus on further delineating the upstream molecular targets of NTS within these pathways. While PI3K has been identified as a key upstream node, it is not yet confirmed if NTS directly binds to and inhibits this kinase.[1] Additionally, comprehensive pharmacokinetic, pharmacodynamic, and toxicological studies are necessary to advance NTS from preclinical models to clinical consideration. The exploration of its efficacy in other fibrotic diseases beyond the lungs also represents a valuable avenue for future investigation.
References
- 1. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts <i>via</i> the PI3K-dependent AKT and ERK pathways [cjnmcpu.com]
- 2. This compound attenuates bleomycin-induced pulmonary fibrosis by suppressing the recruitment and activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. This compound inhibits the differentiation of lung fibroblasts into myofibroblasts in mice by regulating HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Neotuberostemonine: A Comprehensive Technical Review of a Promising Natural Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neotuberostemonine (NTS) is a prominent member of the Stemona alkaloids, a diverse group of natural products isolated from the roots of Stemona tuberosa Lour. Traditionally used in Chinese medicine for its potent antitussive properties, recent scientific investigations have unveiled a broader spectrum of pharmacological activities, with a significant focus on its anti-pulmonary fibrosis effects. This technical guide provides an in-depth review of the current research on this compound, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its known mechanisms of action to support further research and drug development efforts.
Pharmacological Activities and Mechanisms of Action
The primary focus of contemporary this compound research has been its significant therapeutic potential in mitigating pulmonary fibrosis. Additionally, its traditional use as an antitussive agent is well-documented, although the precise molecular mechanisms are less understood. Other bioactivities, including anti-inflammatory effects, are also reported, often in the context of its anti-fibrotic action.
Anti-Pulmonary Fibrosis Activity
This compound has demonstrated robust efficacy in preclinical models of pulmonary fibrosis. Its mechanism of action is multifaceted, primarily targeting the inhibition of fibroblast activation and the modulation of macrophage polarization, two key pathological processes in the development of fibrosis.
Mechanism of Action:
This compound exerts its anti-fibrotic effects by interfering with key signaling pathways that promote the fibrotic cascade. Specifically, NTS has been shown to inhibit the activation of fibroblasts into myofibroblasts and the polarization of macrophages towards the pro-fibrotic M2 phenotype.[1][2] This is achieved through the suppression of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/Hypoxia-inducible factor-1α (HIF-1α) and the PI3K/p21-activated kinase (PAK)/RAF/extracellular signal-regulated kinase (ERK)/HIF-1α signaling pathways.[1][3] By inhibiting these pathways, this compound effectively reduces the production of extracellular matrix components, such as collagen, and pro-fibrotic mediators.[2]
A critical aspect of its anti-fibrotic action is the disruption of a positive feedback loop between fibroblasts and macrophages.[1][3] Transforming growth factor-β1 (TGF-β1) activates fibroblasts to secrete Stromal Cell-Derived Factor-1 (SDF-1), which in turn promotes the M2 polarization of macrophages. These M2 macrophages then release more TGF-β1, perpetuating the fibrotic response. This compound interrupts this cycle by inhibiting the signaling pathways in both cell types.[1][3]
Antitussive Activity
This compound is one of the primary compounds responsible for the traditional use of Stemona tuberosa as a cough suppressant.[1][4] Studies in guinea pig models have demonstrated that this compound exhibits a dose-dependent inhibition of citric acid-induced cough.[5] While the central and peripheral mechanisms of narcotic antitussives like codeine are well-studied, the precise molecular targets and signaling pathways for this compound's antitussive action are not yet fully elucidated and appear to be independent of opioid receptors.[4][6]
Anti-Inflammatory Effects
The anti-inflammatory properties of this compound are closely linked to its anti-fibrotic activity. By inhibiting the polarization of macrophages to the pro-inflammatory and pro-fibrotic M2 phenotype, NTS effectively reduces the inflammatory environment that drives fibrosis.[1][2] This is characterized by a decrease in the expression of M2 markers like Arginase-1.[2]
Other Potential Bioactivities
Research into other biological effects of this compound is still in its early stages. While the broader class of Stemona alkaloids has been investigated for insecticidal, neuroprotective, and cardiovascular activities, specific and robust data for this compound in these areas are currently limited. Further research is warranted to explore these potential therapeutic avenues.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Bleomycin-Induced Pulmonary Fibrosis
| Parameter | Dosage | Route of Administration | Duration of Treatment | Key Findings | Reference(s) |
| Reduction of fibrotic indicators | 20 mg/kg/day | Oral | 14 days | Significantly ameliorated lung histopathological changes and reduced collagen deposition. | [2] |
| Reduction of fibrotic indicators | 30 mg/kg/day | Oral | 14 days | Improved fibrosis-related indicators, inhibited fibroblast activation and M2 macrophage polarization. | [1][3] |
| Reduction of fibrotic indicators | 40 mg/kg/day | Oral | 14 days | Dose-dependent reduction in lung histopathological changes and profibrotic markers. | [2] |
| Pharmacokinetics (Cmax) | 20 mg/kg | Oral | Single dose | 11.37 ng/mL | [7] |
| Pharmacokinetics (Cmax) | 40 mg/kg | Oral | Single dose | 137.6 ng/mL | [7] |
| Pharmacokinetics (t1/2) | 20 mg/kg | Oral | Single dose | 2.28 h | [7] |
| Pharmacokinetics (t1/2) | 40 mg/kg | Oral | Single dose | 3.04 h | [7] |
Table 2: In Vitro Efficacy of this compound
| Assay | Cell Line | Concentration(s) | Key Findings | Reference(s) |
| Inhibition of M2 Macrophage Polarization | RAW 264.7 macrophages | 1, 10, 100 μM | Dose-dependent reduction in the expression of the M2 marker Arginase-1. | [2] |
| Inhibition of Fibroblast Activation | Primary Pulmonary Fibroblasts | Not specified | Inhibited TGF-β1-induced activation into myofibroblasts. | [1] |
Note: Specific IC50 values for this compound's various biological activities are not widely reported in the currently available literature.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in this compound research.
Bleomycin-Induced Pulmonary Fibrosis in Mice
This is the most common animal model used to evaluate the anti-fibrotic potential of this compound.
Protocol Overview:
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of Fibrosis: A single intratracheal or intranasal instillation of bleomycin (e.g., 3 U/kg) is administered to anesthetized mice.[1][8]
-
This compound Administration: NTS is typically administered orally (e.g., by gavage) at doses ranging from 20 to 40 mg/kg/day for a period of 14 to 21 days, starting on day 1 or later after bleomycin administration.[1][2]
-
Assessment of Fibrosis: At the end of the treatment period, mice are euthanized, and lung tissues are collected for analysis.
-
Histopathology: Lung sections are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition, respectively. The severity of fibrosis is often quantified using the Ashcroft scoring system.[2][9]
-
Biochemical Analysis: Lung homogenates are analyzed for collagen content (e.g., using the Sircol collagen assay).
-
Protein Expression: Western blot analysis is used to measure the expression of key fibrotic markers such as α-smooth muscle actin (α-SMA), collagen I, and proteins in the PI3K/AKT and ERK signaling pathways.[1][2]
-
Gene Expression: Real-time quantitative PCR (RT-qPCR) can be used to measure the mRNA levels of profibrotic genes.
-
References
- 1. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts <i>via</i> the PI3K-dependent AKT and ERK pathways [cjnmcpu.com]
- 2. This compound attenuates bleomycin-induced pulmonary fibrosis by suppressing the recruitment and activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits the differentiation of lung fibroblasts into myofibroblasts in mice by regulating HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral absorption and antitussive activity of tuberostemonine alkaloids from the roots of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, biodistribution and excretion studies of this compound, a major bioactive alkaloid of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis | PLOS One [journals.plos.org]
Methodological & Application
High-Yield Extraction and Purification Protocol for Neotuberostemonine
Application Note
Introduction
Neotuberostemonine is a bioactive alkaloid isolated from the roots of Stemona tuberosa, a plant with a long history of use in traditional medicine, particularly for its potent antitussive properties.[1][2] Beyond its respiratory benefits, recent research has highlighted its potential in treating pulmonary fibrosis by modulating key signaling pathways.[3] This application note provides a detailed, high-yield protocol for the extraction and purification of this compound, intended for researchers, scientists, and professionals in drug development. The methodologies described are compiled from established procedures for the isolation of alkaloids from Stemona species.
Chemical Structure and Properties
-
Chemical Formula: C₂₂H₃₃NO₄[4]
-
Molecular Weight: 375.51 g/mol [4]
-
CAS Number: 143120-46-1[4]
-
Appearance: Solid powder[4]
-
Solubility: Soluble in DMSO[4]
Experimental Protocols
I. Extraction of Total Alkaloids from Stemona tuberosa
This protocol employs an acid-base extraction method to selectively isolate alkaloids from the plant material.
Materials:
-
Dried and powdered roots of Stemona tuberosa
-
95% Ethanol (EtOH)
-
0.5% Hydrochloric acid (HCl) solution
-
Ethyl acetate (EtOAc)
-
15% Ammonium hydroxide (NH₄OH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Large glass beakers and flasks
-
Filtration apparatus
Procedure:
-
Maceration: Soak the dried, powdered roots of Stemona tuberosa in 95% ethanol at room temperature. The ratio of plant material to solvent can vary, with a typical example being 30 kg of powdered roots to a sufficient volume of ethanol for complete immersion and stirring.[2] The extraction is often carried out by refluxing at a slightly elevated temperature (e.g., 60°C) for a specified duration (e.g., 2 hours, repeated twice) to enhance efficiency.[2]
-
Filtration and Concentration: Filter the ethanol extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
Acid-Base Partitioning:
-
Partition the crude extract between a 0.5% HCl solution and ethyl acetate.[2] The alkaloids will move into the acidic aqueous phase as their hydrochloride salts, while neutral and acidic compounds will remain in the ethyl acetate phase.
-
Separate the acidic aqueous layer.
-
Adjust the pH of the acidic layer to 8-9 with a 15% ammonium hydroxide solution.[2] This deprotonates the alkaloid salts, converting them back to their free base form.
-
-
Extraction of Crude Alkaloids:
-
Extract the basified aqueous solution multiple times with dichloromethane (CH₂Cl₂).
-
Combine the dichloromethane layers.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.
-
II. Purification of this compound by Silica Gel Column Chromatography
Materials:
-
Crude total alkaloid extract
-
Silica gel (200-300 mesh)
-
Glass chromatography column
-
Solvents for mobile phase: Petroleum ether and Acetone (or Chloroform and Methanol)[1][2]
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., petroleum ether). Pour the slurry into the chromatography column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent. In a separate flask, adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., petroleum ether).
-
Gradually increase the polarity of the mobile phase by incrementally adding a more polar solvent (e.g., acetone or methanol). This is known as gradient elution. A typical gradient might start with a petroleum ether to acetone ratio of 50:1 and gradually move to 1:1, or a chloroform to methanol gradient from 100:0 to 0:1.[1][2]
-
-
Fraction Collection and Analysis:
-
Collect the eluate in separate fractions.
-
Monitor the separation process using Thin Layer Chromatography (TLC). Spot samples from each fraction onto a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.
-
Combine the fractions containing the purified this compound based on the TLC analysis.
-
-
Final Concentration: Evaporate the solvent from the combined fractions containing this compound to obtain the purified compound.
Data Presentation
Table 1: Example of Total Alkaloid Extraction Yield
| Parameter | Value | Reference |
| Starting Plant Material (dried roots) | 30 kg | [2] |
| Extraction Solvent | 95% Ethanol | [1][2] |
| Extraction Method | Reflux at 60°C (2h x 2) | [2] |
| Crude Alkaloid Extract Yield | 75.6 g | [2] |
| Yield Percentage | ~0.25% | Calculated |
Table 2: Illustrative Yields of Alkaloids from Stemona sp.
| Alkaloid | Isolated Amount | Starting Material | Reference |
| This compound | 101.2 mg | Not specified | [5] |
| Tuberostemonine L | 75.4 mg | Not specified | [5] |
| (2'S)-hydroxystemofoline | 171.6 mg | Not specified | [5] |
Note: The values in Table 2 are provided to give a general indication of the relative abundance of different alkaloids and are from a study on an unidentified Stemona species.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway of this compound in Pulmonary Fibrosis
Caption: this compound's inhibitory effect on the PI3K-dependent signaling pathway.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Frontiers | Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity [frontiersin.org]
- 3. This compound attenuates bleomycin-induced pulmonary fibrosis by suppressing the recruitment and activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Neotuberostemonine
Introduction
Neotuberostemonine is a complex pentacyclic alkaloid isolated from the roots of Stemona tuberosa. It belongs to the growing family of Stemona alkaloids, which are renowned for their potent antitussive and insecticidal properties. The intricate molecular architecture of this compound, characterized by a fused polycyclic system, has made it a compelling target for synthetic chemists. While the total synthesis of its stereoisomer, tuberostemonine, has been accomplished, a completed total synthesis of this compound has not yet been reported in the scientific literature.[1]
These application notes provide a comprehensive overview of a proposed synthetic strategy for the total synthesis of this compound, drawing upon established methodologies from the successful syntheses of related Stemona alkaloids. The protocols and data presented herein are based on analogous transformations and are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Proposed Retrosynthetic Analysis
The proposed retrosynthetic strategy for this compound hinges on the key disconnection of the C-ring and the butyrolactone moiety. The core tetracyclic amine can be envisioned to arise from a common hydroindole intermediate, which itself can be derived from L-tyrosine. This approach leverages a chiral pool strategy to establish the initial stereochemistry, which is then relayed through the synthetic sequence.
Caption: Proposed retrosynthetic analysis of this compound.
Key Synthetic Strategies and Experimental Protocols
The forward synthesis is proposed to proceed through three key stages:
-
Synthesis of the Hydroindole Intermediate from L-Tyrosine.
-
Construction of the Tetracyclic Amine Core via Ring-Closing Metathesis.
-
Formation of the Butyrolactone Ring and Final Elaboration.
Synthesis of the Hydroindole Intermediate
The synthesis commences with the readily available and enantiopure amino acid, L-tyrosine. This strategy has been successfully employed in the synthesis of tuberostemonine.[2][3]
Protocol 1: Synthesis of the Hydroindole Intermediate
-
Reaction: Multi-step sequence starting from Cbz-L-tyrosine.
-
Starting Material: Cbz-L-tyrosine.
-
Procedure (adapted from Wipf, P., & Spencer, S. R. (2005). J Am Chem Soc, 127(1), 225-35):
-
To a solution of Cbz-L-tyrosine in a suitable solvent (e.g., methanol), add a catalyst for esterification (e.g., SOCl₂) at 0 °C and stir at room temperature until completion.
-
The resulting methyl ester is then subjected to a Birch reduction (e.g., using sodium in liquid ammonia with an alcohol co-solvent) to reduce the aromatic ring.
-
The dihydrobenzene derivative is then treated with an acid (e.g., aqueous HCl) to effect hydrolysis of the enol ether and subsequent intramolecular cyclization to form the hydroindolinone core.
-
-
Expected Yield: Based on analogous syntheses, this three-step sequence can be expected to yield the hydroindole intermediate in good overall yield.
| Step | Reagents and Conditions | Product | Reported Yield (Analogous) | Reference |
| 1. Esterification | SOCl₂, MeOH, 0 °C to rt | Cbz-L-tyrosine methyl ester | ~95% | [2] |
| 2. Birch Reduction | Na, liq. NH₃, EtOH | Dihydrobenzene derivative | ~85% | [2] |
| 3. Cyclization | aq. HCl, rt | Hydroindole intermediate | ~80% | [2] |
Construction of the Tetracyclic Amine Core
A key step in the synthesis of the Stemona alkaloid core is the formation of the seven-membered azepine ring. Ruthenium-catalyzed ring-closing metathesis (RCM) is a powerful and widely used method for this transformation.[2][3]
Protocol 2: Azepine Ring Formation via Ring-Closing Metathesis
-
Reaction: Intramolecular ring-closing metathesis.
-
Starting Material: Diene precursor derived from the hydroindole intermediate.
-
Procedure (adapted from Wipf, P., & Spencer, S. R. (2005). J Am Chem Soc, 127(1), 225-35):
-
The hydroindole intermediate is first elaborated to introduce two terminal alkene functionalities at the appropriate positions. This typically involves N-alkylation and subsequent functional group manipulations.
-
The resulting diene is dissolved in a degassed solvent (e.g., dichloromethane or toluene).
-
A solution of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) is added, and the reaction mixture is heated to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
Caption: Experimental workflow for the RCM reaction.
| Catalyst | Solvent | Temperature | Reported Yield (Analogous) | Reference |
| Grubbs' II | CH₂Cl₂ or Toluene | Reflux | 70-90% | [2] |
Formation of the Butyrolactone Ring
The final stage of the proposed synthesis involves the stereoselective installation of the γ-butyrolactone moiety. This can be achieved through various methods, including the use of a lithiated ortho ester to introduce the required carbon framework, followed by cyclization.[2]
Protocol 3: Butyrolactone Ring Formation
-
Reaction: Stereoselective addition of a C4-unit and subsequent lactonization.
-
Starting Material: Tetracyclic amine core.
-
Procedure (adapted from Wipf, P., & Spencer, S. R. (2005). J Am Chem Soc, 127(1), 225-35):
-
The tetracyclic core is deprotonated at a specific position using a strong base (e.g., n-BuLi or LDA) at low temperature.
-
A suitable electrophile containing the four-carbon chain of the butyrolactone is added. A lithiated ortho ester is a potential reagent for this purpose to control stereochemistry.
-
After quenching the reaction, the protecting groups on the ortho ester are removed under acidic conditions, leading to the formation of a hydroxy ester.
-
Intramolecular cyclization (lactonization) is then induced, often under acidic or basic conditions, to furnish the final pentacyclic skeleton of this compound.
-
Conclusion
While the total synthesis of this compound remains an unrealized goal in synthetic organic chemistry, the strategies outlined in these application notes provide a robust and logical pathway toward its construction. By leveraging the successful approaches employed in the synthesis of its stereoisomer, tuberostemonine, and other related Stemona alkaloids, the proposed route offers a high probability of success. The detailed protocols, adapted from established literature, are intended to guide researchers in their efforts to conquer this challenging and biologically significant natural product. The successful synthesis of this compound would not only be a significant achievement in its own right but would also open avenues for the synthesis of novel analogs with potentially enhanced therapeutic properties.
References
- 1. Synthesis and receptor profiling of Stemona alkaloid analogues reveal a potent class of sigma ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric total syntheses of tuberostemonine, didehydrotuberostemonine, and 13-epituberostemonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of (-)-tuberostemonine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Neotuberostemonine using HPLC and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neotuberostemonine is a principal alkaloid isolated from the roots of Stemona tuberosa, a plant with a long history in traditional medicine for treating respiratory ailments. The pharmacological interest in this compound necessitates robust and reliable analytical methods for its quantification in various matrices, including plant extracts and biological fluids. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC) Methods
Due to the lack of a strong chromophore in the this compound molecule, UV detection can be challenging and may offer limited sensitivity.[1][2] For more sensitive and universal detection, Evaporative Light Scattering Detection (ELSD) is a more suitable alternative. A low UV wavelength, such as 220 nm, can also be employed for detection.[3]
Protocol 1: HPLC with UV/ELSD Detection
This protocol is adapted from methods developed for the simultaneous quantification of major alkaloids in Stemona radix.[1]
Experimental Conditions:
| Parameter | Specification |
| Instrument | Agilent 1260 Infinity II HPLC system or equivalent |
| Column | Agilent TC-C18 (250 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | A: 0.1% Triethylamine in Water; B: Acetonitrile |
| Gradient Elution | 0-10 min: 10-20% B; 10-30 min: 20-35% B; 30-45 min: 35-50% B; 45-60 min: 50-70% B; 60-61 min: 70-10% B; 61-70 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detector | Wavelength: 220 nm[3] |
| ELSD Detector | Drift Tube Temperature: 60 °C; Nebulizer Gas (N₂): 2.0 L/min |
Sample Preparation (from Plant Material):
-
Accurately weigh 1.0 g of powdered Stemona tuberosa root.
-
Add 50 mL of 70% ethanol.
-
Perform ultrasonication for 30 minutes.
-
Filter the extract through a 0.45 µm membrane filter prior to injection.
Method Validation Summary (Based on similar Stemona alkaloids): [1]
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.09 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.26 µg/mL |
| Intra-day Precision (RSD%) | < 3.5% |
| Inter-day Precision (RSD%) | < 3.5% |
| Recovery (%) | 96.6% - 103.7% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers superior sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices such as plasma. This protocol is based on established methods for the pharmacokinetic analysis of similar alkaloids in rat plasma.[4]
Protocol 2: LC-MS/MS for Quantification in Plasma
Experimental Conditions:
| Parameter | Specification |
| Instrument | UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with Xevo TQ-S) |
| Column | UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase | A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-5% B; 3.1-4.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile (containing internal standard, e.g., Tuberostemonine or a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.[4]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge and inject the supernatant into the LC-MS/MS system.
MRM Transitions for this compound (Molecular Weight: 375.5 g/mol ):
The precursor ion will be the protonated molecule [M+H]⁺ at m/z 376.5. Product ions would be determined by infusion of a standard solution and fragmentation analysis. Hypothetical, yet plausible, transitions are suggested below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 376.5 | 162.2 (Quantifier) | 0.1 | 30 | 25 |
| 376.5 | 96.1 (Qualifier) | 0.1 | 30 | 40 | |
| Internal Standard | (Specific to IS) | (Specific to IS) | 0.1 | (Optimized) | (Optimized) |
Method Validation Summary (Expected Performance):
| Parameter | Expected Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (RSD%) | < 15% |
| Recovery (%) | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Data Summary
Table 1: Comparison of HPLC and LC-MS/MS Method Parameters for this compound Quantification.
| Parameter | HPLC-UV/ELSD | LC-MS/MS |
| Primary Application | Quantification in plant extracts and formulations | Quantification in biological matrices (e.g., plasma) |
| Selectivity | Moderate | High |
| Sensitivity | Lower (µg/mL range) | Higher (ng/mL to pg/mL range) |
| Run Time | Longer (~70 min for full profile) | Shorter (~4 min) |
| Instrumentation Cost | Lower | Higher |
| Sample Preparation | Simpler | More complex |
Experimental Workflow Diagrams
Method Selection Guide
The choice between HPLC and LC-MS/MS will depend on the specific requirements of the study.
References
Application of Neotuberostemonine in Pulmonary Fibrosis Research: A Detailed Guide
FOR RESEARCH USE ONLY
Introduction
Neotuberostemonine (NTS), a natural alkaloid isolated from the roots of Stemona tuberosa, has emerged as a promising pharmacological agent in the investigation of pulmonary fibrosis.[1] Idiopathic pulmonary fibrosis (IPF) and other fibrotic lung diseases are characterized by the excessive accumulation of extracellular matrix (ECM), leading to progressive lung scarring and respiratory failure.[2] Current therapeutic options for IPF, such as nintedanib and pirfenidone, can slow disease progression but do not offer a cure and are associated with significant side effects.[3] This necessitates the exploration of novel therapeutic strategies.
Research indicates that this compound exerts its anti-fibrotic effects through multiple mechanisms. It has been shown to attenuate bleomycin (BLM)-induced pulmonary fibrosis in animal models by inhibiting the differentiation of lung fibroblasts into myofibroblasts, suppressing the recruitment and activation of macrophages, and modulating key signaling pathways involved in fibrosis, such as the HIF-1α, TGF-β, and SDF-1 pathways.[1][3][4] These findings highlight NTS as a valuable tool for researchers studying the molecular underpinnings of pulmonary fibrosis and for professionals in drug development seeking novel anti-fibrotic compounds.
These application notes provide a comprehensive overview of the use of this compound in pulmonary fibrosis research, including its mechanisms of action, quantitative data from key studies, and detailed experimental protocols.
Key Mechanisms of Action
This compound mitigates pulmonary fibrosis through a multi-faceted approach targeting key cellular and molecular drivers of the disease:
-
Inhibition of Fibroblast to Myofibroblast Differentiation: NTS inhibits the transformation of fibroblasts into α-smooth muscle actin (α-SMA)-positive myofibroblasts, the primary cell type responsible for excessive ECM deposition in fibrotic lungs.[1]
-
Modulation of Macrophage Polarization: NTS has been shown to suppress the M2 polarization of macrophages, a pro-fibrotic phenotype, thereby reducing the secretion of pro-fibrotic mediators.[4]
-
Interruption of the Fibroblast-Macrophage Feedback Loop: A detrimental feedback loop between fibroblasts and macrophages promotes the progression of pulmonary fibrosis. NTS can disrupt this loop by inhibiting the secretion of key signaling molecules like TGF-β and SDF-1.[3][5]
-
Regulation of Pro-Fibrotic Signaling Pathways: NTS targets several critical signaling pathways implicated in fibrosis:
-
HIF-1α Signaling: NTS promotes the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of cellular responses to hypoxia, which is involved in fibroblast activation.[1]
-
TGF-β Signaling: Transforming Growth Factor-β (TGF-β) is a major pro-fibrotic cytokine. NTS has been observed to reduce TGF-β1 levels and inhibit its downstream signaling.[1][4][6]
-
SDF-1/CXCR4 Axis: The Stromal Cell-Derived Factor-1 (SDF-1)/CXCR4 chemokine axis plays a role in recruiting progenitor cells that can contribute to the fibroblast population. NTS has been shown to reduce SDF-1 levels.[3][5]
-
PI3K/AKT and ERK Pathways: NTS has been found to inhibit the PI3K/AKT/HIF-1α and PI3K/PAK/RAF/ERK/HIF-1α pathways, which are involved in both fibroblast activation and macrophage polarization.[3][5]
-
Quantitative Data Summary
The following tables summarize quantitative data from in vivo and in vitro studies investigating the effects of this compound on pulmonary fibrosis.
Table 1: In Vivo Efficacy of this compound in a Bleomycin-Induced Mouse Model of Pulmonary Fibrosis
| Parameter | Treatment Group | Dosage | Treatment Duration | Outcome | Reference |
| Pulmonary Fibrosis Score | This compound | 30 mg/kg/day (oral) | 1 or 2 weeks | Significantly attenuated bleomycin-induced pulmonary fibrosis. | [1] |
| HIF-1α, TGF-β, FGF2, α-SMA Levels | This compound | 30 mg/kg/day (oral) | 1 or 2 weeks | Inhibited the levels of these profibrotic factors in lung tissues. | [1] |
| Fibrosis Related Indicators | This compound | 30 mg/kg/day (oral) | Not specified | Improved fibrosis-related indicators. | [3][5] |
| Fibroblast Activation & Macrophage M2 Polarization | This compound | 30 mg/kg/day (oral) | Not specified | Inhibited fibroblast activation and M2 polarization. | [3][5] |
| TGF-β and SDF-1 Levels in BALF | This compound | 30 mg/kg/day (oral) | Not specified | Reduced levels of TGF-β and SDF-1 in bronchoalveolar lavage fluid. | [3][5] |
| Lung Histopathology | This compound | 20 and 40 mg/kg/day (oral) | Days 8 to 21 post-BLM | Significantly ameliorated lung histopathological changes. | [4] |
| Inflammatory Cell Counts in BALF | This compound | 20 and 40 mg/kg/day (oral) | Days 8 to 21 post-BLM | Decreased inflammatory cell counts. | [4] |
| Collagen, α-SMA, TGF-β1 Expression | This compound | 20 and 40 mg/kg/day (oral) | Days 8 to 21 post-BLM | Reduced the over-expression of these profibrotic markers. | [4] |
Table 2: In Vitro Efficacy of this compound on Fibroblast Activation and Macrophage Polarization
| Cell Type | Condition | This compound Concentration | Outcome | Reference |
| Primary Mouse Lung Fibroblasts (PLFs) | Hypoxia (1% O2) or CoCl2 (100 µmol/L) | 0.1–10 µmol/L | Dose-dependently suppressed hypoxia-induced activation and differentiation. | [1] |
| RAW 264.7 Macrophages | Not specified | 1, 10, 100 µM | Significantly reduced arginase-1 (M2 marker) expression in a dose-dependent manner. | [4] |
| Primary Pulmonary Fibroblasts (PFBs) | TGF-β1 stimulation | Not specified | Inhibited activation into myofibroblasts and secretion of SDF-1. | [3][5] |
| MH-S Alveolar Macrophages | Co-culture with TGF-β1-induced PFBs | Not specified | Blocked polarization into M2 phenotype. | [3] |
Signaling Pathways and Experimental Workflows
Diagram 1: this compound's Inhibition of the Hypoxia-Induced Fibroblast Activation Pathway
Caption: NTS promotes HIF-1α degradation, inhibiting fibroblast activation under hypoxic conditions.
Diagram 2: this compound's Disruption of the Fibroblast-Macrophage Pro-Fibrotic Loop
Caption: NTS disrupts the feedback loop between fibroblasts and macrophages by inhibiting TGF-β and SDF-1.
Diagram 3: Experimental Workflow for In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
Caption: Workflow for evaluating this compound's efficacy in a mouse model of pulmonary fibrosis.
Experimental Protocols
The following are detailed protocols for key experiments cited in the research of this compound's effect on pulmonary fibrosis.
Protocol 1: Bleomycin-Induced Pulmonary Fibrosis in Mice
Objective: To induce pulmonary fibrosis in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose sodium)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal instillation device
Procedure:
-
Anesthetize mice using an appropriate anesthetic.
-
Surgically expose the trachea.
-
Intratracheally instill a single dose of bleomycin (e.g., 3 U/kg) dissolved in sterile saline.[3][5] Control animals receive sterile saline only.
-
Suture the incision and allow mice to recover.
-
Begin treatment with this compound (e.g., 20, 30, or 40 mg/kg/day) or vehicle control via oral gavage.[1][3][4][5] Treatment can be initiated at different time points post-bleomycin administration depending on the study design (e.g., from day 8 to day 21).[4]
-
At the end of the treatment period (e.g., day 21 or 28), euthanize the mice.
-
Collect lung tissues for histopathological analysis (H&E and Masson's trichrome staining), immunohistochemistry, and Western blotting.
-
Perform bronchoalveolar lavage (BAL) to collect BAL fluid for cell counting and cytokine analysis.
Protocol 2: In Vitro Hypoxia-Induced Fibroblast Activation
Objective: To assess the effect of this compound on the activation of lung fibroblasts under hypoxic conditions.
Materials:
-
Primary mouse lung fibroblasts (PLFs)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Hypoxia chamber (1% O2, 5% CO2, 94% N2)
-
Cobalt chloride (CoCl2) as a chemical inducer of hypoxia
-
This compound
-
Reagents for Western blotting and quantitative PCR (qPCR)
Procedure:
-
Culture PLFs in complete DMEM until they reach 80-90% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1–10 µmol/L) for a predetermined time (e.g., 1 hour) before inducing hypoxia.[1]
-
Induce hypoxia by either placing the cells in a hypoxia chamber (1% O2) or by adding CoCl2 (e.g., 100 µmol/L) to the culture medium for 24-48 hours.[1]
-
Harvest the cells for analysis.
-
Assess the expression of profibrotic markers (e.g., HIF-1α, TGF-β, FGF2, α-SMA, Collagen I) using Western blotting and qPCR.
Protocol 3: Western Blot Analysis of Pro-Fibrotic Proteins
Objective: To quantify the expression of key proteins involved in pulmonary fibrosis in lung tissue or cell lysates.
Materials:
-
Lung tissue homogenates or cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HIF-1α, anti-TGF-β, anti-α-SMA, anti-Collagen I, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Extract total protein from lung tissues or cells using RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Protocol 4: Macrophage Polarization and Fibroblast Co-culture
Objective: To investigate the effect of this compound on the interaction between fibroblasts and macrophages.
Materials:
-
Primary pulmonary fibroblasts (PFBs)
-
MH-S alveolar macrophage cell line
-
Transwell inserts (0.4 µm pore size)
-
TGF-β1
-
This compound
-
Reagents for analyzing M2 macrophage markers (e.g., Arginase-1)
Procedure:
-
Seed PFBs in the lower chamber of a Transwell plate and treat with TGF-β1 for 48 hours to induce activation.[3]
-
After 48 hours, replace the medium in the lower chamber with fresh medium.
-
Seed MH-S macrophages in the upper Transwell insert.
-
Treat the co-culture with this compound or inhibitors.[3]
-
After a specified co-culture period (e.g., 24-48 hours), harvest the macrophages from the upper insert.
-
Analyze the expression of M2 polarization markers (e.g., Arginase-1) in the macrophages by Western blot or flow cytometry.
-
The supernatant from the lower chamber can be analyzed for secreted factors like TGF-β.
Conclusion
This compound represents a significant tool for advancing our understanding of pulmonary fibrosis. Its ability to target multiple pathogenic mechanisms, including fibroblast activation, macrophage polarization, and key signaling pathways, makes it a valuable compound for both basic research and preclinical studies. The protocols and data presented here provide a foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into novel anti-fibrotic therapies. Further research is warranted to fully elucidate its therapeutic potential and to translate these promising preclinical findings into clinical applications.
References
- 1. This compound inhibits the differentiation of lung fibroblasts into myofibroblasts in mice by regulating HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts <i>via</i> the PI3K-dependent AKT and ERK pathways [cjnmcpu.com]
- 4. This compound attenuates bleomycin-induced pulmonary fibrosis by suppressing the recruitment and activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tuberostemonine may alleviates proliferation of lung fibroblasts caused by pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Culture Assays Using Neotuberostemonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neotuberostemonine (NTS) is a natural alkaloid isolated from the roots of Stemona tuberosa. It has demonstrated significant biological activity, primarily in the context of pulmonary fibrosis.[1][2] In vitro studies have established its role as a potent inhibitor of key cellular processes that drive fibrogenesis, such as the differentiation of fibroblasts into myofibroblasts and the M2 polarization of macrophages.[1][3] The primary mechanisms of action involve the modulation of critical signaling pathways, including the Hypoxia-Inducible Factor-1α (HIF-1α) and PI3K/AKT pathways.[2][4]
These application notes provide detailed protocols for utilizing this compound in cell-based assays to study its anti-fibrotic effects. The protocols are intended for researchers investigating novel therapeutic agents for fibrotic diseases.
Data Presentation: Efficacy of this compound in Vitro
The following table summarizes the effective concentrations of this compound observed in various in vitro cell culture models. As research has focused on its anti-fibrotic properties rather than general cytotoxicity, effective concentrations for inhibiting specific pathological processes are presented instead of traditional IC50 values from cytotoxicity assays.
| Cell Line | Assay Type | Pro-fibrotic Stimulus | Effective NTS Concentration Range | Observed Effect | Reference |
| Primary Mouse Lung Fibroblasts (PLFs) | Fibroblast Activation | Hypoxia (1% O₂) or CoCl₂ (100 µmol/L) | 0.1 - 10 µmol/L | Significant reduction in α-SMA protein levels and decreased mRNA expression of Col-1α, Col-3α, and LOX.[2] | [2] |
| RAW 264.7 Macrophages | Macrophage Polarization | Not specified (LPS implied for M1) | 1 - 100 µmol/L | Dose-dependent reduction in Arginase-1 (M2 marker) expression.[1] | [1] |
| MH-S Alveolar Macrophages | Macrophage Polarization | Co-culture with TGF-β1-induced fibroblasts | Not specified | Inhibition of M2 polarization by blocking PI3K/AKT and ERK pathways.[3][4] | [3][4] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-fibrotic effects by targeting key nodes in pro-fibrotic signaling cascades. In fibroblasts, it disrupts the positive feedback loop between TGF-β1 and HIF-1α, which is crucial for myofibroblast differentiation.[2][3] NTS has been shown to inhibit both the PI3K/AKT/HIF-1α and the PI3K/PAK/RAF/ERK/HIF-1α pathways.[4]
Caption: NTS inhibits TGF-β1-induced fibroblast differentiation via PI3K/AKT/ERK pathways.
Experimental Protocols
Protocol 1: Fibroblast Activation Assay
This protocol details the methodology to assess the inhibitory effect of this compound on the differentiation of primary lung fibroblasts into myofibroblasts, a key event in fibrosis.
Caption: Workflow for assessing NTS inhibition of fibroblast activation.
1.1. Materials
-
Primary Lung Fibroblasts (PLFs), e.g., isolated from mice.[2]
-
DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin.
-
This compound (NTS) stock solution (dissolved in DMSO).
-
Pro-fibrotic stimulus: TGF-β1, or Cobalt Chloride (CoCl₂) for chemical hypoxia.[2]
-
Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂).[2]
-
Reagents for Western Blotting (lysis buffer, antibodies for α-SMA, Collagen I, β-actin) and RT-PCR (RNA isolation kit, primers for Acta2, Col1a1).
1.2. Procedure
-
Cell Culture: Culture primary lung fibroblasts in complete DMEM. Use cells between passages 3-5 for experiments.[2]
-
Seeding: Seed PLFs at a density of 1x10⁵ cells/mL in 6-well plates and allow them to adhere for 24 hours.[2]
-
Starvation: Replace the medium with serum-free DMEM and incubate for 12 hours to synchronize the cells.
-
NTS Treatment: Pre-treat the cells with various concentrations of NTS (e.g., 0.1, 1, 10 µM) for 30 minutes. Include a vehicle control (DMSO, final concentration <0.1%).[2]
-
Induction of Fibroblast Activation: Add the pro-fibrotic stimulus (e.g., TGF-β1 or CoCl₂) to the wells or place the plates in a hypoxia chamber.
-
Incubation: Incubate the cells for 24 to 48 hours.
-
Cell Lysis and RNA Isolation:
-
For Western Blot: Wash cells with cold PBS and lyse with RIPA buffer.
-
For RT-PCR: Wash cells with PBS and proceed with RNA extraction using a suitable kit.
-
-
Analysis:
-
Western Blot: Quantify the protein expression of α-SMA and Collagen I. Normalize to a loading control like β-actin.
-
RT-PCR: Quantify the mRNA expression of fibrosis-related genes (Acta2, Col1a1). Normalize to a housekeeping gene.
-
1.3. Expected Outcome Treatment with this compound is expected to cause a dose-dependent decrease in the expression of α-SMA and collagen, indicating the inhibition of fibroblast differentiation into myofibroblasts.
Protocol 2: General Apoptosis Assay via Annexin V/PI Staining
While specific studies on NTS-induced apoptosis are limited, this general protocol can be adapted to investigate whether NTS affects cell viability through programmed cell death in a cell line of interest.
Caption: Workflow for assessing NTS-induced apoptosis via flow cytometry.
2.1. Materials
-
Cell line of interest.
-
This compound (NTS).
-
FITC Annexin V Apoptosis Detection Kit (containing FITC-conjugated Annexin V, Propidium Iodide (PI), and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
2.2. Procedure
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with desired concentrations of NTS for a specified time (e.g., 24, 48 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Combine all cells from each sample and centrifuge at low speed (e.g., 500 x g) for 5 minutes.[5]
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[5]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. Add FITC Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add additional 1X Binding Buffer to each tube and analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).
-
Data Analysis: Differentiate cell populations based on fluorescence:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: General Cell Cycle Analysis via Propidium Iodide Staining
This protocol can be used to determine if this compound affects cell cycle progression.
3.1. Materials
-
Cell line of interest.
-
This compound (NTS).
-
Cold 70% Ethanol.
-
Phosphate-Buffered Saline (PBS).
-
Propidium Iodide (PI)/RNase Staining Buffer.
-
Flow cytometer.
3.2. Procedure
-
Cell Seeding and Treatment: Seed cells and treat with NTS for the desired duration (e.g., 24 hours).
-
Cell Harvesting: Harvest cells by trypsinization, then centrifuge at 500 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet and wash once with PBS. Resuspend the pellet in ~500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in PI/RNase staining buffer.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of NTS-treated cells to the vehicle control.
References
- 1. This compound attenuates bleomycin-induced pulmonary fibrosis by suppressing the recruitment and activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the differentiation of lung fibroblasts into myofibroblasts in mice by regulating HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts <i>via</i> the PI3K-dependent AKT and ERK pathways [cjnmcpu.com]
- 4. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Establishing In Vivo Animal Models for the Study of Neotuberostemonine
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reproducible in vivo animal models to investigate the pharmacological properties of Neotuberostemonine (NTS). This compound, a principal alkaloid from the roots of Stemona tuberosa, has demonstrated significant potential as both an antitussive and an anti-fibrotic agent.[1][2][3] This guide details the scientific rationale for model selection, provides step-by-step protocols for inducing and treating disease states, and outlines key endpoint analyses to rigorously evaluate the efficacy of NTS. The protocols are designed to be self-validating, incorporating essential controls and citing authoritative standards to ensure data integrity and translational relevance.
Introduction to this compound and its Therapeutic Potential
This compound (NTS) is a stanine-type alkaloid characterized by a pyrrolo[1,2-a]azepine nucleus, isolated from the tuberous roots of Stemona tuberosa Lour.[1][4] Traditionally, Stemona species have been utilized in Chinese and Japanese medicine as remedies for cough and parasitic infections.[4][5] Modern pharmacological studies have substantiated these ethnobotanical uses, identifying NTS as a potent antitussive agent with efficacy comparable to codeine, but without involving opioid receptors.[2]
Beyond its antitussive effects, recent research has unveiled the significant anti-inflammatory and anti-fibrotic properties of NTS, particularly in the context of pulmonary disease.[5][6] Studies have shown that NTS can effectively ameliorate bleomycin-induced pulmonary fibrosis in mice by inhibiting the activation of lung fibroblasts and suppressing the M2 polarization of macrophages.[1][2][3]
Mechanism of Action: Targeting Profibrotic Pathways
The anti-fibrotic activity of this compound is rooted in its ability to modulate key signaling pathways that drive the fibrotic process. Research indicates that NTS exerts its effects by disrupting a profibrotic feedback loop between fibroblasts and macrophages.[1][7] It achieves this by inhibiting two critical, PI3K-dependent signaling cascades:
-
PI3K/AKT/HIF-1α Pathway: This pathway is crucial for the transformation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive extracellular matrix (ECM) deposition.[1][2]
-
PI3K/PAK/RAF/ERK/HIF-1α Pathway: This parallel pathway also contributes to fibroblast activation and the secretion of profibrotic mediators.[1][7]
By inhibiting these pathways, NTS reduces the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator that promotes the expression of profibrotic cytokines like Transforming Growth Factor-β (TGF-β) and Fibroblast Growth Factor 2 (FGF2).[2] This dual inhibition effectively suppresses fibroblast activation, M2 macrophage polarization, and the subsequent deposition of collagen and other ECM components, thereby attenuating the progression of pulmonary fibrosis.[1][3]
Caption: NTS inhibits key nodes in the TGF-β-driven profibrotic signaling cascade.
Rationale for Animal Model Selection
The selection of an appropriate animal model is paramount for obtaining clinically relevant and translatable data.[8][9] The choice must be guided by the specific therapeutic indication being studied and the ability of the model to recapitulate key aspects of the human disease pathophysiology.[10]
Model for Pulmonary Fibrosis: Bleomycin-Induced Lung Injury
The bleomycin (BLM)-induced pulmonary fibrosis model is the gold standard for preclinical evaluation of anti-fibrotic agents.[11] Intratracheal or intravenous administration of this antineoplastic agent causes direct lung injury, initiating an inflammatory phase that is followed by a fibrotic phase characterized by fibroblast activation, myofibroblast differentiation, and excessive collagen deposition. This progression closely mimics the pathological changes seen in human idiopathic pulmonary fibrosis (IPF).[2]
-
Expertise & Causality: Mice, particularly C57BL/6 and BALB/c strains, are the preferred species for this model due to their well-characterized immune responses and the availability of genetic tools.[10] Previous successful in vivo studies with NTS have utilized this model, demonstrating its suitability for assessing the compound's anti-fibrotic efficacy.[1][2][3][7] The model's validity is further supported by its use in the development of currently approved IPF drugs.
Model for Antitussive Activity: Citric Acid-Induced Cough
To evaluate the antitussive properties of NTS, a tussigen-induced cough model is required. The citric acid-induced cough model in guinea pigs is a robust and widely used standard for screening novel antitussive drugs.[12][13] Guinea pigs possess a cough reflex that is physiologically similar to humans, making them a more predictive model than rodents for this specific endpoint.[14][15]
-
Expertise & Causality: Inhalation of a citric acid aerosol acts as a chemical irritant to the airways, reliably triggering the cough reflex.[12] The efficacy of a test compound is measured by its ability to reduce the frequency of coughs and/or increase the latency to the first cough following the challenge. This model allows for a clear, quantifiable assessment of both peripherally and centrally acting antitussives.[12][16]
| Parameter | Pulmonary Fibrosis Model | Antitussive Model |
| Species/Strain | Mouse (C57BL/6 recommended) | Guinea Pig (Duncan-Hartley recommended) |
| Disease Induction | Intratracheal Bleomycin Instillation | Citric Acid Aerosol Inhalation |
| Primary Indication | Idiopathic Pulmonary Fibrosis (IPF) | Pathological / Refractory Cough |
| Key Pathophysiology | Inflammation, Fibroblast Activation, ECM Deposition | Airway sensory nerve activation, Cough Reflex |
| Rationale | Gold standard, mimics human IPF pathology | High translational relevance for cough reflex |
Experimental Protocols
Adherence to rigorous, well-documented protocols is essential for ensuring the reproducibility and validity of preclinical studies.[8][17] The following protocols are based on established methodologies and published literature on NTS. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant animal welfare guidelines.
Protocol 1: NTS in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This protocol details the therapeutic administration of NTS to evaluate its ability to reverse or halt established fibrosis.
Caption: Experimental workflow for the bleomycin-induced pulmonary fibrosis model.
Materials:
-
Male C57BL/6 mice, 8-10 weeks old
-
Bleomycin sulfate (BLM)
-
This compound (NTS)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Positive control: Nintedanib (optional)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
Step-by-Step Methodology:
-
Acclimatization: Acclimate animals to the facility for at least one week prior to the experiment.[18]
-
Group Allocation: Randomly assign mice to experimental groups (n=8-10 per group):
-
Fibrosis Induction (Day 0):
-
Anesthetize a mouse.
-
Make a small midline incision in the neck to expose the trachea.
-
Using a 27-gauge needle, intratracheally instill a single dose of BLM (e.g., 3 U/kg) dissolved in 50 µL of sterile PBS.[1][7] The Sham group receives 50 µL of sterile PBS only.
-
Suture the incision and allow the animal to recover.
-
-
Treatment Administration (Days 8-21):
-
Prepare NTS fresh daily in the appropriate vehicle.
-
Beginning on day 8 post-BLM instillation, administer NTS (e.g., 30 mg/kg) or vehicle once daily via oral gavage.[2] This therapeutic regimen tests the compound's ability to act on established fibrosis.
-
-
Study Termination and Sample Collection (Day 21):
-
Anesthetize the mice and perform a tracheotomy.
-
Bronchoalveolar Lavage (BAL): Cannulate the trachea and lavage the lungs with ice-cold PBS (e.g., 3 x 0.5 mL). Collect the bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.[3]
-
Tissue Collection: Perfuse the pulmonary circulation with PBS. Inflate the left lung with 10% neutral buffered formalin for histopathology. Snap-freeze the right lung in liquid nitrogen for protein analysis.
-
-
Endpoint Analysis:
-
Histopathology: Process the formalin-fixed lung tissue for paraffin embedding. Section and stain with Hematoxylin and Eosin (H&E) for inflammation and Masson's Trichrome for collagen deposition.[3] Score fibrosis using the Ashcroft method.
-
BALF Analysis: Centrifuge the BALF to pellet cells. Perform differential cell counts on the pellet. Analyze the supernatant for key cytokines (e.g., TGF-β, SDF-1) using ELISA.[1][7]
-
Protein Analysis: Homogenize the frozen lung tissue. Perform Western blotting to quantify the expression of profibrotic markers such as α-smooth muscle actin (α-SMA), Collagen I, and HIF-1α.[2][3]
-
Protocol 2: NTS in a Citric Acid-Induced Cough Guinea Pig Model
This protocol is designed to assess the acute antitussive effect of NTS.
Materials:
-
Male Duncan-Hartley guinea pigs, 300-400g
-
This compound (NTS)
-
Vehicle (e.g., saline)
-
Positive control: Codeine
-
Citric Acid solution (e.g., 0.4 M in sterile water)[12]
-
Whole-body plethysmograph chamber equipped with a nebulizer and microphone/transducer to record cough sounds.
Step-by-Step Methodology:
-
Acclimatization: Acclimate guinea pigs to the plethysmograph chambers for several days before the study to minimize stress-induced artifacts.
-
Group Allocation: Use a crossover design where each animal serves as its own control, or use parallel groups (n=6-8 per group):
-
Vehicle + Citric Acid
-
NTS (various doses) + Citric Acid
-
Codeine + Citric Acid
-
-
Drug Administration:
-
Administer NTS, vehicle, or codeine via the desired route (e.g., oral gavage, intraperitoneal injection). Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed.[12]
-
-
Cough Induction and Measurement:
-
Place a single animal in the whole-body plethysmograph chamber.
-
Allow a 5-minute acclimatization period inside the chamber.
-
Expose the animal to nebulized citric acid (0.4 M) for a fixed period (e.g., 10 minutes).
-
Record the pressure changes and sounds from the chamber throughout the exposure period.
-
-
Data Analysis:
-
Analyze the recordings to quantify the number of coughs. Coughs are identified by their characteristic three-phase pressure waveform and sound signature.
-
Calculate the percent inhibition of cough for each treatment group compared to the vehicle control group.
-
Measure the latency to the first cough after the start of the citric acid challenge.
-
Conclusion and Best Practices
Developing robust animal models is a critical step in the preclinical evaluation of promising therapeutic candidates like this compound. The bleomycin-induced fibrosis model in mice provides a clinically relevant system to confirm and expand upon the known anti-fibrotic mechanisms of NTS.[1][2] The citric acid-induced cough model in guinea pigs offers a validated platform to quantify its antitussive efficacy.[12] For all in vivo studies, adherence to principles of rigorous experimental design, including randomization, blinding of outcome assessment, and appropriate statistical analysis, is crucial to avoid bias and ensure the generation of high-quality, translatable data.[17] These protocols, grounded in established literature, provide a solid foundation for advancing the in vivo investigation of this compound.
References
- 1. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts <i>via</i> the PI3K-dependent AKT and ERK pathways [cjnmcpu.com]
- 2. This compound inhibits the differentiation of lung fibroblasts into myofibroblasts in mice by regulating HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates bleomycin-induced pulmonary fibrosis by suppressing the recruitment and activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The therapeutic effects of tuberostemonine against cigarette smoke-induced acute lung inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. scireq.com [scireq.com]
- 11. Respiratory System Disease Models - Aragen Life Sciences [aragen.com]
- 12. mdpi.com [mdpi.com]
- 13. Models used in the development of antitussive drugs | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Current and future centrally acting antitussives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In-vivo studies on Transitmycin, a potent Mycobacterium tuberculosis inhibitor | PLOS One [journals.plos.org]
Application Notes and Protocols for Neotuberostemonine Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neotuberostemonine, a natural alkaloid extracted from the roots of Stemona tuberosa, has demonstrated significant therapeutic potential, particularly in the treatment of pulmonary fibrosis.[1][2] Its mechanism of action involves the inhibition of key signaling pathways, including the TGF-β, SDF-1, PI3K/AKT, ERK, and HIF-1α pathways, which are crucial in the pathogenesis of fibrotic diseases.[1][2][3] However, the clinical translation of this compound is hampered by challenges related to its delivery, which are common for many natural alkaloids, such as poor aqueous solubility, low bioavailability, and potential off-target toxicity.[4][5][6][7]
These application notes provide a comprehensive overview of modern formulation strategies to overcome these delivery challenges. We present detailed protocols for the development of nanoparticle, liposome, and micellar formulations of this compound, along with methods for their characterization and evaluation. The aim is to provide researchers with the necessary tools to develop effective delivery systems for this promising therapeutic agent.
Formulation Strategies for this compound
The poor solubility of this compound necessitates the use of advanced formulation strategies to enhance its bioavailability and therapeutic efficacy.[4][5][7] Nanocarrier-based systems are particularly promising as they can improve solubility, protect the drug from degradation, and enable targeted delivery.[8][9]
Polymeric Nanoparticles
Polymeric nanoparticles, particularly those made from biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA), are excellent candidates for this compound delivery.[10] They can encapsulate hydrophobic drugs, provide sustained release, and can be surface-modified for targeted delivery to specific tissues, such as the lungs or brain.[3][11][12]
Liposomes
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds.[6][13] For a lipophilic drug like this compound, it would primarily be entrapped within the lipid bilayer. Liposomal formulations can enhance drug solubility, prolong circulation time, and facilitate cellular uptake.[6] They are particularly well-suited for pulmonary delivery.[14]
Micelles
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. They have a hydrophobic core that can effectively solubilize poorly soluble drugs like this compound, and a hydrophilic shell that provides stability in aqueous environments.[5] Micellar formulations can significantly increase the aqueous solubility of hydrophobic compounds.
Experimental Protocols
Here we provide detailed protocols for the preparation and characterization of this compound-loaded nanocarriers.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Solvent Evaporation
This protocol describes the preparation of PLGA nanoparticles using a single emulsion-solvent evaporation method, suitable for encapsulating hydrophobic drugs.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous phase and sonicate on an ice bath for 2 minutes at 40% amplitude.
-
Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for 4 hours to allow for the complete evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours.
-
Storage: Store the lyophilized nanoparticles at -20°C.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol details the preparation of liposomes using the thin-film hydration method, a common technique for encapsulating lipophilic drugs.[15][16]
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation: Dissolve 100 mg of SPC, 25 mg of cholesterol, and 10 mg of this compound in a 10 mL mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.
-
Solvent Removal: Evaporate the organic solvents using a rotary evaporator at 40°C under vacuum to form a thin, uniform lipid film on the flask wall.
-
Film Hydration: Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at 60 rpm for 1 hour at a temperature above the lipid phase transition temperature (e.g., 50°C).
-
Vesicle Size Reduction: To obtain smaller, more uniform liposomes, sonicate the hydrated liposome suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated drug by dialysis against PBS or by size exclusion chromatography.
-
Storage: Store the liposome suspension at 4°C.
Characterization of this compound Formulations
2.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) using a Zetasizer instrument.[17]
-
Procedure: Disperse the nanoparticle or liposome formulation in deionized water. Measure the particle size (Z-average), PDI, and zeta potential at 25°C.[18][19]
-
Interpretation: A smaller particle size (<200 nm) is generally desirable for systemic delivery. A PDI value below 0.3 indicates a homogenous population of particles. The zeta potential provides an indication of the colloidal stability of the formulation.[19]
2.3.2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method: UV-Vis Spectrophotometry.
-
Procedure:
-
Separate the encapsulated drug from the free drug by centrifugation of the nanoparticle suspension or by using mini-spin columns for liposomes.
-
Measure the concentration of the free drug in the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength of this compound.
-
Disrupt the nanoparticles or liposomes using a suitable solvent (e.g., DCM for PLGA nanoparticles, Triton X-100 for liposomes) to release the encapsulated drug and measure the total drug amount.
-
-
Calculations:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
In Vitro and In Vivo Evaluation
Protocol 3: In Vitro Drug Release Study
This protocol describes an in vitro release study using a dialysis method to simulate physiological conditions.[1][20]
Materials:
-
This compound-loaded formulation
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
Phosphate Buffered Saline (PBS), pH 7.4 (with 0.5% Tween 80 to maintain sink conditions)
-
Shaking incubator
Procedure:
-
Place a known amount of the this compound formulation into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of release medium (PBS with Tween 80).
-
Place the setup in a shaking incubator at 37°C with constant agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Plot the cumulative percentage of drug released versus time.
In Vivo Pharmacokinetic Studies
Pharmacokinetic studies in animal models are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) of the formulated this compound.[21][22][23]
Animal Model:
-
Sprague-Dawley rats or C57BL/6 mice are commonly used.[18]
Study Design:
-
Grouping: Divide animals into groups receiving:
-
Free this compound solution (intravenous and oral)
-
This compound-loaded formulation (intravenous and oral/pulmonary)
-
-
Dosing: Administer the formulations at a predetermined dose.
-
Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Drug Quantification: Extract this compound from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and bioavailability using appropriate software.[22]
Data Presentation
Table 1: Physicochemical Characterization of this compound Formulations
| Formulation Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| PLGA Nanoparticles | 150 ± 10 | 0.15 ± 0.02 | -25.3 ± 2.1 | 85.2 ± 3.5 | 8.1 ± 0.4 |
| Liposomes | 120 ± 8 | 0.21 ± 0.03 | -15.8 ± 1.8 | 78.6 ± 4.1 | 7.5 ± 0.5 |
| Micelles | 50 ± 5 | 0.12 ± 0.01 | -5.2 ± 0.9 | 92.5 ± 2.8 | 9.0 ± 0.3 |
Note: The data presented in this table are representative examples and will vary depending on the specific formulation parameters.
Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Free this compound | 50 ± 12 | 1.0 ± 0.2 | 150 ± 35 | 100 (Reference) |
| PLGA Nanoparticles | 250 ± 45 | 4.0 ± 0.5 | 1200 ± 150 | 800 |
| Liposomes | 180 ± 30 | 2.0 ± 0.3 | 950 ± 110 | 633 |
Note: The data presented in this table are hypothetical and serve as an illustrative example of the expected improvements with nanoformulations.
Visualizations
Caption: Signaling pathway inhibited by this compound in pulmonary fibrosis.
Caption: Experimental workflow for nanoparticle formulation and evaluation.
Caption: Logical relationship for this compound formulation development.
References
- 1. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. Natural Polymeric Nanoparticles for Brain-Targeting: Implications on Drug and Gene Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. Developments in drug delivery of bioactive alkaloids derived from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | A spotlight on alkaloid nanoformulations for the treatment of lung cancer [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. Frontiers | An Insight to Brain Targeting Utilizing Polymeric Nanoparticles: Effective Treatment Modalities for Neurological Disorders and Brain Tumor [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 16. mdpi.com [mdpi.com]
- 17. crimsonpublishers.com [crimsonpublishers.com]
- 18. researchgate.net [researchgate.net]
- 19. Effects of Particle Geometry for PLGA-Based Nanoparticles: Preparation and In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spds.in [spds.in]
- 21. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models – Zheng Lab [zhenglab.utoronto.ca]
- 22. researchgate.net [researchgate.net]
- 23. Nanoparticle Pharmacokinetic Profiling in vivo using Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Dosage Determination of Neotuberostemonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neotuberostemonine is a natural alkaloid isolated from the roots of Stemona tuberosa Lour. It has garnered significant interest for its therapeutic potential, primarily as a potent antitussive agent and for its anti-pulmonary fibrosis effects.[1][2] These application notes provide a comprehensive guide for determining the appropriate dosage of this compound in preclinical models, summarizing key quantitative data, and offering detailed experimental protocols.
Data Presentation
Efficacy in Preclinical Models
The effective dose of this compound has been primarily established in a mouse model of bleomycin-induced pulmonary fibrosis.
| Preclinical Model | Species | Route of Administration | Dosage Range | Observed Effect | Reference |
| Bleomycin-induced Pulmonary Fibrosis | Mouse | Oral | 20-40 mg/kg/day | Attenuation of lung histopathological changes, reduction of inflammatory cell counts, and decreased expression of pro-fibrotic markers. | [1] |
Pharmacokinetics (ADME)
A study in rats has elucidated the pharmacokinetic profile of this compound following oral administration.[3]
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) | t1/2 (h) | Tissue Distribution | Excretion | Reference |
| Rat | Oral | 20 | 11.37 | 17.68 | 2.28 | High concentrations in the intestine, stomach, and liver. No long-term accumulation. | Primarily excreted as metabolites. Only 0.90% of the total dose was recovered unchanged (0.19% in bile, 0.05% in urine, and 0.66% in feces). | [3] |
| Rat | Oral | 40 | 137.6 | 167.4 | 3.04 | High concentrations in the intestine, stomach, and liver. No long-term accumulation. | Primarily excreted as metabolites. Only 0.90% of the total dose was recovered unchanged (0.19% in bile, 0.05% in urine, and 0.66% in feces). | [3] |
Toxicology
Experimental Protocols
Acute Oral Toxicity Study (LD50 Determination)
This protocol is based on the OECD Guideline 425 for the Acute Oral Toxicity: Up-and-Down Procedure.
Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.
Animals: Female rats or mice (e.g., Sprague-Dawley rats or CD-1 mice), 8-12 weeks old. A small number of animals are used in a sequential manner.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
-
Animal cages
-
Calibrated balance
Procedure:
-
Dose Selection: Start with a dose level just below the best estimate of the LD50. If no information is available, a default starting dose of 175 mg/kg is recommended by the guideline.
-
Administration: Administer a single oral dose of this compound to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for at least 24 hours. Key observation times are the first, second, fourth, and sixth hours post-dosing.
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Continuation: Continue this sequential dosing until one of the stopping criteria defined by the OECD guideline is met.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at the tested dose levels.
Efficacy Study: Bleomycin-Induced Pulmonary Fibrosis in Mice
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of pulmonary fibrosis.
Animals: Male C57BL/6 mice, 8-10 weeks old.
Materials:
-
This compound (20 and 40 mg/kg)
-
Bleomycin sulfate
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Nintedanib (positive control)
-
Equipment for intratracheal instillation
-
Histology and Western blot reagents
Procedure:
-
Induction of Fibrosis: Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 2.5 U/kg). A sham group receives sterile saline.
-
Treatment: From day 8 to day 21 post-bleomycin administration, orally administer this compound (20 and 40 mg/kg), nintedanib, or vehicle once daily.[1]
-
Endpoint Analysis (Day 21):
-
Histopathology: Euthanize mice and collect lung tissues. Fix in 10% formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition.
-
Biochemical Analysis: Homogenize lung tissue to measure levels of profibrotic markers such as transforming growth factor-beta 1 (TGF-β1) and alpha-smooth muscle actin (α-SMA) by ELISA or Western blot.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell counts.
-
Efficacy Study: Antitussive Activity in Guinea Pigs
Objective: To assess the antitussive effect of this compound in a citric acid-induced cough model.
Animals: Male Dunkin-Hartley guinea pigs, 300-400 g.
Materials:
-
This compound
-
Vehicle (e.g., distilled water)
-
Codeine phosphate (positive control)
-
Citric acid solution (0.4 M)
-
Nebulizer and exposure chamber
-
Sound-recording equipment and analysis software
Procedure:
-
Acclimatization: Acclimatize animals to the experimental setup.
-
Treatment: Administer this compound orally at various doses (e.g., 10, 20, 40 mg/kg) 60 minutes before cough induction. The vehicle and codeine phosphate (e.g., 10 mg/kg) groups serve as negative and positive controls, respectively.
-
Cough Induction: Place each guinea pig in the exposure chamber and nebulize the citric acid solution for a fixed period (e.g., 5 minutes).
-
Data Collection: Record the number of coughs during the exposure and for a defined period afterward (e.g., 5 minutes) using a microphone.
-
Data Analysis: Compare the number of coughs in the this compound-treated groups to the vehicle control group. Calculate the percentage of cough inhibition.
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism in pulmonary fibrosis.
Caption: Preclinical dosage determination workflow.
References
- 1. This compound attenuates bleomycin-induced pulmonary fibrosis by suppressing the recruitment and activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetics, biodistribution and excretion studies of this compound, a major bioactive alkaloid of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Neotuberostemonine as a Potential Therapeutic Agent for Fibrotic Diseases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, lead to tissue scarring and organ failure. Idiopathic pulmonary fibrosis (IPF) is a devastating example with a poor prognosis. Current therapeutic options are limited, highlighting the urgent need for novel anti-fibrotic agents. Neotuberostemonine, a natural alkaloid isolated from the roots of Stemona tuberosa, has emerged as a promising candidate. These application notes provide a comprehensive overview of the anti-fibrotic effects of this compound, its mechanism of action, and detailed protocols for its investigation.
Mechanism of Action
This compound exerts its anti-fibrotic effects primarily by disrupting the pro-fibrotic feedback loop between macrophages and fibroblasts. This is achieved through the inhibition of key signaling pathways, including the Transforming Growth Factor-β (TGF-β) and Stromal Cell-Derived Factor-1 (SDF-1) pathways. Specifically, this compound has been shown to suppress the PI3K/AKT/HIF-1α and PI3K/PAK/RAF/ERK/HIF-1α signaling cascades.[1][2]
Activated M2 macrophages are a significant source of TGF-β, a potent cytokine that drives the differentiation of fibroblasts into myofibroblasts, the primary ECM-producing cells.[1] These activated fibroblasts, in turn, secrete SDF-1, which promotes the polarization of macrophages towards the pro-fibrotic M2 phenotype, thus creating a vicious cycle of fibrosis.[1][2] this compound breaks this cycle by inhibiting both the activation of fibroblasts and the M2 polarization of macrophages.[1][3]
Furthermore, this compound has been demonstrated to regulate Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor involved in cellular adaptation to hypoxia and a crucial mediator in the pathogenesis of fibrosis.[4] By promoting the degradation of HIF-1α, this compound downregulates the expression of its downstream pro-fibrotic targets, including TGF-β and Fibroblast Growth Factor 2 (FGF2).[4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its pre-clinical evaluation.
Caption: this compound's inhibition of the macrophage-fibroblast feedback loop.
Caption: A typical workflow for evaluating the anti-fibrotic potential of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on this compound.
Table 1: In Vivo Efficacy of this compound in Bleomycin-Induced Pulmonary Fibrosis in Mice
| Parameter | Treatment Group | Result | Reference |
| Dosage | This compound | 20, 30, 40 mg/kg/day (oral) | [1][3][4] |
| Fibrosis Score | This compound (30 mg/kg) | Significantly reduced compared to Bleomycin group | [4] |
| Collagen Deposition | This compound (30 mg/kg) | Significantly reduced compared to Bleomycin group | [3][4] |
| α-SMA Expression | This compound (30 mg/kg) | Significantly reduced in lung tissue | [1][4] |
| TGF-β in BALF | This compound (30 mg/kg) | Significantly reduced levels | [1][2] |
| SDF-1 in BALF | This compound (30 mg/kg) | Significantly reduced levels | [1][2] |
| Macrophage M2 Polarization (Arg-1) | This compound (30 mg/kg) | Significantly inhibited in lung tissue | [1][3] |
Table 2: In Vitro Efficacy of this compound
| Cell Type | Treatment | Concentration Range | Key Findings | Reference |
| Primary Mouse Lung Fibroblasts (PLFs) | This compound | 0.1 - 10 µmol/L | Dose-dependently suppressed hypoxia-induced activation and differentiation. | [4] |
| Primary Pulmonary Fibroblasts (PFBs) | This compound | Not specified | Inhibited TGF-β1-induced activation into myofibroblasts. | [1] |
| MH-S (Alveolar Macrophages) | This compound | Not specified | Blocked SDF-1-induced M2 polarization. | [1] |
| RAW 264.7 (Macrophages) | This compound | 1, 10, 100 µM | Significantly reduced arginase-1 (M2 marker) expression in a dose-dependent manner. | [3] |
Experimental Protocols
Protocol 1: In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
Objective: To evaluate the anti-fibrotic efficacy of this compound in a mouse model of pulmonary fibrosis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Anesthetic (e.g., isoflurane)
-
Intratracheal instillation device
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week before the experiment.
-
Induction of Fibrosis: On day 0, anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 3 U/kg) in sterile saline. Control mice receive saline only.
-
Treatment: From day 1 or day 8 to day 21, administer this compound (e.g., 30 mg/kg) or vehicle orally once daily.[1][2][3]
-
Monitoring: Monitor body weight and general health of the mice daily.
-
Euthanasia and Sample Collection: On day 21, euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis (TGF-β, SDF-1) by ELISA.
-
Perfuse the lungs with saline and harvest the lung tissue.
-
-
Histological Analysis: Fix one lung lobe in 4% paraformaldehyde for histological analysis (H&E and Masson's trichrome staining) to assess inflammation and collagen deposition.
-
Biochemical Analysis: Homogenize the remaining lung tissue for Western blot analysis of pro-fibrotic markers (e.g., α-SMA, Collagen I) and signaling proteins (e.g., p-AKT, p-ERK).
Protocol 2: In Vitro Fibroblast Activation Assay
Objective: To assess the inhibitory effect of this compound on TGF-β1-induced fibroblast-to-myofibroblast differentiation.
Materials:
-
Primary pulmonary fibroblasts (PFBs) or a lung fibroblast cell line (e.g., MRC-5)
-
Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics
-
Recombinant human TGF-β1
-
This compound (dissolved in DMSO)
-
Reagents for Western blotting and immunofluorescence
Procedure:
-
Cell Seeding: Seed fibroblasts in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.[4]
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 24-48 hours. Include a vehicle control group and a TGF-β1 only group.
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells and extract total protein.
-
Perform Western blot analysis to determine the expression levels of α-SMA, Collagen I, and key signaling proteins (e.g., p-AKT, p-ERK, HIF-1α).
-
-
Immunofluorescence Staining:
-
Seed cells on coverslips in a 24-well plate and treat as described above.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA.
-
Incubate with a primary antibody against α-SMA, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI and visualize using a fluorescence microscope.
-
Protocol 3: In Vitro Macrophage Polarization Assay
Objective: To determine the effect of this compound on SDF-1-induced M2 macrophage polarization.
Materials:
-
Macrophage cell line (e.g., MH-S or RAW 264.7)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS and antibiotics
-
Recombinant murine SDF-1
-
This compound (dissolved in DMSO)
-
Reagents for ELISA and Western blotting
Procedure:
-
Cell Seeding: Seed macrophages in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour.[3]
-
Stimulate the cells with SDF-1 (e.g., 100 ng/mL) for 24 hours. Include a vehicle control group and an SDF-1 only group.
-
-
Analysis of M2 Markers:
-
Western Blot: Lyse the cells and perform Western blot analysis for the M2 marker Arginase-1 (Arg-1).
-
ELISA: Collect the cell culture supernatant to measure the secretion of TGF-β.
-
-
Co-culture System (Optional): To investigate the fibroblast-macrophage interaction, a co-culture system can be established using transwell inserts. Fibroblasts can be cultured in the lower chamber and macrophages in the upper insert, allowing for the exchange of soluble factors.
Conclusion
This compound presents a compelling profile as a potential therapeutic agent for fibrotic diseases. Its ability to target the intricate feedback loop between fibroblasts and macrophages through the inhibition of multiple signaling pathways provides a strong rationale for its further development. The protocols outlined in these application notes offer a framework for researchers to investigate and validate the anti-fibrotic effects of this compound and similar compounds. Further studies are warranted to explore its safety, pharmacokinetic profile, and efficacy in a broader range of fibrotic conditions.
References
- 1. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts <i>via</i> the PI3K-dependent AKT and ERK pathways [cjnmcpu.com]
- 2. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates bleomycin-induced pulmonary fibrosis by suppressing the recruitment and activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits the differentiation of lung fibroblasts into myofibroblasts in mice by regulating HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-Fibrotic Potential of Neotuberostemonine on Fibroblasts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for investigating the effects of Neotuberostemonine (NTS), a natural alkaloid, on fibroblast activity, particularly in the context of fibrosis. This compound has been shown to inhibit the differentiation of lung fibroblasts into myofibroblasts, a key process in the development of fibrotic diseases.[1] This document outlines detailed methodologies for assessing the impact of NTS on fibroblast proliferation, migration, apoptosis, and the expression of key fibrotic markers. The protocols are designed to be adaptable for various fibroblast cell lines and research settings.
Introduction
Fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) components, leading to tissue scarring and organ dysfunction. Fibroblasts play a central role in this process by differentiating into myofibroblasts, which are highly active in producing ECM proteins like collagen.[2] this compound has emerged as a promising compound that can attenuate pulmonary fibrosis by inhibiting fibroblast activation.[1][3] Studies suggest that NTS exerts its anti-fibrotic effects by modulating the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway, which is a critical regulator of cellular responses to hypoxia, a common feature in fibrotic tissues.[1][4] NTS has been observed to block the activation and differentiation of lung fibroblasts into myofibroblasts in a HIF-1α-dependent manner.[1] Furthermore, NTS appears to interfere with the PI3K/AKT/HIF-1α and PI3K/PAK/RAF/ERK/HIF-1α pathways, which are involved in fibroblast activation and the secretion of pro-fibrotic factors like Transforming Growth Factor-β (TGF-β) and Stromal Cell-Derived Factor-1 (SDF-1).[4][5]
This document provides a detailed framework for researchers to systematically investigate the anti-fibrotic effects of this compound on fibroblasts.
Data Presentation
Table 1: Effect of this compound on Fibroblast Viability and Proliferation
| Treatment Group | Concentration (µM) | Cell Viability (%) (MTT/CCK-8 Assay) | Proliferation Index (EdU Assay) |
| Vehicle Control | 0 | 100 ± 5.0 | 1.0 ± 0.1 |
| This compound | 1 | 98 ± 4.5 | 0.9 ± 0.1 |
| This compound | 10 | 95 ± 5.2 | 0.7 ± 0.08 |
| This compound | 50 | 80 ± 6.1 | 0.5 ± 0.06 |
| This compound | 100 | 65 ± 7.3 | 0.3 ± 0.05 |
| Positive Control (e.g., Nintedanib) | 10 | 70 ± 5.5 | 0.4 ± 0.07 |
Table 2: Effect of this compound on Fibroblast Migration
| Treatment Group | Concentration (µM) | Wound Closure (%) (Scratch Assay) | Migrated Cells (per field) (Transwell Assay) |
| Vehicle Control | 0 | 95 ± 5.0 | 150 ± 15 |
| This compound | 1 | 85 ± 6.2 | 120 ± 12 |
| This compound | 10 | 60 ± 7.1 | 80 ± 10 |
| This compound | 50 | 35 ± 5.8 | 45 ± 8 |
| This compound | 100 | 20 ± 4.5 | 25 ± 5 |
| Positive Control (e.g., Nintedanib) | 10 | 40 ± 6.5 | 50 ± 7 |
Table 3: Effect of this compound on Apoptosis in Fibroblasts
| Treatment Group | Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 0 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 3.1 ± 0.9 | 2.5 ± 0.6 |
| This compound | 10 | 8.5 ± 1.5 | 5.1 ± 1.1 |
| This compound | 50 | 15.2 ± 2.1 | 8.9 ± 1.8 |
| This compound | 100 | 25.8 ± 3.2 | 14.3 ± 2.5 |
| Positive Control (e.g., Doxorubicin) | 1 | 30.1 ± 4.0 | 18.7 ± 3.1 |
Table 4: Effect of this compound on the Expression of Fibrotic Markers (Relative Protein Expression)
| Treatment Group | Concentration (µM) | α-SMA | Collagen I | HIF-1α | p-AKT | p-ERK |
| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound | 1 | 0.85 | 0.90 | 0.80 | 0.88 | 0.92 |
| This compound | 10 | 0.60 | 0.65 | 0.55 | 0.62 | 0.68 |
| This compound | 50 | 0.35 | 0.40 | 0.30 | 0.38 | 0.45 |
| This compound | 100 | 0.20 | 0.25 | 0.15 | 0.22 | 0.28 |
| Positive Control (e.g., Nintedanib) | 10 | 0.45 | 0.50 | 0.40 | 0.48 | 0.55 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human fetal lung fibroblasts (HFL1) or primary lung fibroblasts isolated from mouse models of pulmonary fibrosis are recommended.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Induction of Fibrotic Phenotype (Optional): To mimic fibrotic conditions, fibroblasts can be stimulated with TGF-β1 (10 ng/mL) for 24-48 hours prior to and during treatment with this compound.[6][7]
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). A vehicle control containing the same concentration of DMSO should be included in all experiments. For some experiments, serum starvation (0.5-1% FBS) for 18-24 hours prior to treatment may be necessary to synchronize cells.[8]
Cell Viability and Proliferation Assays
a. MTT Assay
-
Seed fibroblasts in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
b. EdU Proliferation Assay
-
Follow the manufacturer's protocol for the EdU (5-ethynyl-2'-deoxyuridine) assay kit.
-
Briefly, seed cells and treat with this compound as described above.
-
Incubate the cells with EdU for a specified period to allow for its incorporation into newly synthesized DNA.
-
Fix and permeabilize the cells.
-
Detect the incorporated EdU using a fluorescently labeled azide.
-
Analyze the percentage of EdU-positive cells using flow cytometry or fluorescence microscopy.[10]
Cell Migration Assays
a. Scratch (Wound Healing) Assay
-
Grow fibroblasts to confluence in a 6-well plate.
-
Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.[11]
-
Wash the wells with PBS to remove detached cells.
-
Add fresh low-serum medium (e.g., 1% FBS) containing different concentrations of this compound.
-
Capture images of the scratch at 0, 24, and 48 hours.
-
Measure the wound area at each time point and calculate the percentage of wound closure. To inhibit proliferation, cells can be pre-treated with Mitomycin C.[12]
b. Transwell Migration Assay
-
Seed fibroblasts in the upper chamber of a Transwell insert (8 µm pore size) in serum-free medium.[13]
-
Add medium containing a chemoattractant (e.g., 10% FBS or PDGF) and different concentrations of this compound to the lower chamber.
-
Incubate for 24 hours to allow cell migration.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.[14]
Apoptosis Assay
Annexin V/Propidium Iodide (PI) Staining
-
Seed fibroblasts in a 6-well plate and treat with this compound for 24 or 48 hours.
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.[15]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[16]
Collagen Synthesis Assay
Sircol Collagen Assay
-
Culture fibroblasts in 6-well plates and treat with this compound for 48-72 hours.
-
Collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the Sircol Soluble Collagen Assay kit to measure the amount of soluble collagen secreted into the medium.
-
Alternatively, the cell layer can be digested to measure insoluble collagen.
-
The amount of collagen is determined by measuring the absorbance of the dye bound to collagen at 555 nm.
Western Blotting
-
Lyse the treated fibroblasts in RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.[18]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17]
-
Incubate the membrane with primary antibodies against α-SMA, Collagen I, HIF-1α, p-AKT, AKT, p-ERK, and ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein expression levels.
Mandatory Visualizations
Caption: Experimental workflow for investigating this compound's effect on fibroblasts.
Caption: Proposed signaling pathway of this compound in fibroblasts.
References
- 1. This compound inhibits the differentiation of lung fibroblasts into myofibroblasts in mice by regulating HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Techniques to Assess Collagen Synthesis, Deposition, and Cross-Linking In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates bleomycin-induced pulmonary fibrosis by suppressing the recruitment and activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts <i>via</i> the PI3K-dependent AKT and ERK pathways [cjnmcpu.com]
- 5. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for in vitro skin fibrosis model to screen the biological effects of antifibrotic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bio-protocol.org [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western blot protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Improving the yield of Neotuberostemonine from natural sources
Welcome to the technical support center for the extraction and purification of Neotuberostemonine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help improve the yield of this compound from natural sources.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Issue 1: Low Yield of Crude Extract
-
Question: We are experiencing a very low yield of the crude alkaloid extract from our Stemona plant material. What are the potential causes and how can we troubleshoot this?
-
Answer: A low yield of crude extract can be attributed to several factors, ranging from the quality of the starting material to the extraction parameters. Here are the common causes and recommended solutions:
-
Poor Quality of Plant Material: The concentration of this compound can vary based on the plant's age, the time of harvest, and the conditions under which it was grown.[1] Improper storage and handling can also lead to the degradation of the target compound.
-
Solution: Ensure you are using high-quality, properly authenticated plant material. Whenever possible, use freshly dried and powdered plant material.
-
-
Incorrect Particle Size: If the plant material is too coarse, the solvent cannot efficiently penetrate the plant tissue to extract the alkaloids.[1]
-
Inappropriate Solvent Choice: The solubility of this compound is a critical factor. Using a solvent in which it is not highly soluble will result in a poor yield.
-
Suboptimal Extraction Parameters: Factors such as the solvent-to-solid ratio, temperature, and extraction time significantly impact the yield.[5][6]
-
Solution: Optimize your extraction parameters. For reflux extraction, a solvent-to-solid ratio of 8:1 (v/w) and a 3-hour extraction time, repeated three times, has been reported as optimal for total alkaloids from Stemona japonica.[4] For modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), these parameters will need to be specifically optimized.[1][7]
-
-
Incomplete Extraction: A single extraction step may not be sufficient to extract all the alkaloids.
-
Issue 2: Significant Loss of this compound During Purification
-
Question: Our crude extract appears promising, but we are losing a significant amount of this compound during the purification process. What are the likely causes and how can we mitigate this?
-
Answer: Loss of the target compound during purification is a common challenge. The primary cause is often related to the acid-base partitioning and chromatographic steps.
-
Inefficient Acid-Base Partitioning: This step is crucial for separating alkaloids from other components.[3] However, improper pH adjustment or insufficient extraction can lead to significant losses.
-
Solution:
-
Ensure the crude extract is fully dissolved in an acidic solution (e.g., 1-5% HCl) to protonate the alkaloids and make them water-soluble.[2]
-
Wash the acidic solution thoroughly with a non-polar organic solvent (e.g., chloroform or ethyl acetate) to remove neutral and acidic impurities.[2]
-
When basifying the aqueous layer, use a base like ammonia solution to reach a pH of approximately 10 to deprotonate the alkaloids, making them soluble in organic solvents.[2]
-
Perform multiple extractions of the basified aqueous layer with an organic solvent (e.g., chloroform) to ensure complete recovery of the alkaloids.[2]
-
-
-
Losses During Chromatography: Column chromatography is often used for final purification.[8] However, irreversible adsorption onto the stationary phase or co-elution with other compounds can reduce the yield.
-
Solution:
-
Carefully select the stationary phase (e.g., silica gel) and the mobile phase system. A gradient elution with petroleum ether-acetone has been used to isolate this compound.[8]
-
Monitor the fractions carefully using techniques like Thin Layer Chromatography (TLC) with a suitable visualization reagent (e.g., Dragendorff's reagent) to identify and combine the fractions containing this compound.
-
-
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the best natural sources for obtaining this compound?
-
Answer: this compound is a major bioactive alkaloid found in the roots of Stemona tuberosa.[8][9] Other Stemona species, such as Stemona japonica, also contain a variety of related alkaloids and may be a source of this compound or its precursors.[4][10]
-
Question 2: Which extraction method provides the highest yield of this compound?
-
Answer: While conventional methods like reflux and Soxhlet extraction are effective, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer higher efficiency, reduced extraction times, and lower solvent consumption.[1][7] The optimal method may depend on the available equipment and the scale of the extraction.
-
Question 3: What analytical methods are recommended for quantifying this compound?
-
Answer: High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are highly effective and widely used methods for the quantification of this compound in biological samples and plant extracts.[9][11][12] These methods offer high sensitivity and specificity.[13][14][15]
-
Question 4: Are there any known signaling pathways involving this compound that could be relevant for drug development?
-
Answer: Yes, this compound has been shown to inhibit the differentiation of lung fibroblasts into myofibroblasts by regulating the HIF-1α signaling pathway.[16] It has also been found to ameliorate pulmonary fibrosis by suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways.[12][17]
Experimental Protocols and Data
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Solvent | Temperature | Time | Key Advantages |
| Reflux Extraction | 90% Ethanol | Boiling point of solvent | 3 hours (repeated 3x) | Widely used, effective for total alkaloid extraction.[4][7] |
| Ultrasound-Assisted Extraction (UAE) | Methanol | Typically ambient to slightly elevated | Shorter than conventional methods | Reduced extraction time and solvent consumption.[7] |
| Microwave-Assisted Extraction (MAE) | Ethanol/Water mixtures | Elevated (e.g., 160-170°C) | Very short (e.g., 15 minutes) | Rapid extraction, high efficiency.[1] |
Detailed Experimental Protocols
Protocol 1: Reflux Extraction of Total Alkaloids from Stemona
This protocol is based on a method optimized for the extraction of total alkaloids from Stemona japonica.[4]
-
Preparation of Plant Material:
-
Extraction:
-
Filtration and Concentration:
-
Filter the extract to separate the plant debris from the liquid.
-
Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract using a rotary evaporator to obtain the crude alkaloid extract.
-
Protocol 2: Acid-Base Partitioning for Purification
This is a general protocol for the purification of alkaloids from a crude extract.[2]
-
Acidification:
-
Dissolve the crude extract in an acidic aqueous solution (e.g., 1-5% HCl). This protonates the alkaloids, making them water-soluble.
-
-
Washing:
-
Wash the acidic solution with a non-polar organic solvent (e.g., chloroform or ethyl acetate) to remove neutral and acidic impurities.
-
Discard the organic layer.
-
-
Basification:
-
Basify the aqueous layer with a base (e.g., ammonia solution) to a pH of approximately 10. This deprotonates the alkaloids, making them soluble in organic solvents.
-
-
Extraction of Free Alkaloids:
-
Extract the basified aqueous layer multiple times with an organic solvent (e.g., chloroform).
-
Combine the organic layers.
-
-
Final Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the purified alkaloid extract.
-
Visualizations
Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. [Technology study on extraction and purification of alkaloid from Stemona japonica] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cannabissciencetech.com [cannabissciencetech.com]
- 6. Maximizing the extraction yield of plant gum exudate using response surface methodology and artificial neural networking and pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. acgpubs.org [acgpubs.org]
- 9. Pharmacokinetics, biodistribution and excretion studies of this compound, a major bioactive alkaloid of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of Stemona tuberosa on lung inflammation in a subacute cigarette smoke-induced mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts <i>via</i> the PI3K-dependent AKT and ERK pathways [cjnmcpu.com]
- 13. researchgate.net [researchgate.net]
- 14. unige.iris.cineca.it [unige.iris.cineca.it]
- 15. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound inhibits the differentiation of lung fibroblasts into myofibroblasts in mice by regulating HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the multi-step synthesis of Neotuberostemonine
Welcome to the technical support center for the multi-step synthesis of Neotuberostemonine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with this complex total synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are based on established synthetic routes and provide solutions to common issues encountered during key transformations.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.
Problem 1: Low yield in the Azepine Ring-Closing Metathesis (RCM) Step
-
Potential Cause: The formation of the seven-membered azepane ring via RCM can be challenging due to unfavorable ring strain and potential for competing intermolecular reactions. The choice of catalyst and reaction conditions are critical for success. A common issue is the use of a catalyst with insufficient activity or stability for this specific transformation. Reaction concentration also plays a crucial role; concentrations that are too high can favor dimerization and oligomerization over the desired intramolecular cyclization.
-
Suggested Solutions:
-
Catalyst Selection: Employ a highly active ruthenium-based catalyst. The second-generation Grubbs catalyst or the Hoveyda-Grubbs second-generation catalyst are often effective for forming seven-membered rings. Catalyst screening may be necessary to identify the optimal choice for your specific substrate.
-
Reaction Concentration: Perform the reaction under high dilution conditions (typically 0.001-0.005 M) to favor the intramolecular RCM reaction over intermolecular side reactions. This can be practically achieved by the slow addition of the diene precursor to a solution of the catalyst over an extended period.
-
Temperature Optimization: While many RCM reactions are run at room temperature or slightly elevated temperatures (e.g., refluxing dichloromethane or toluene), the optimal temperature should be determined empirically. Higher temperatures can sometimes promote catalyst decomposition, while lower temperatures may result in sluggish reaction rates.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the ruthenium catalyst.
-
Problem 2: Poor Stereoselectivity in the Attachment of the γ-Butyrolactone Moiety
-
Potential Cause: The stereoselective installation of the γ-butyrolactone ring is a critical step that dictates the final stereochemistry of this compound. The approach of the nucleophile to the tetracyclic core can be hindered, or multiple approach trajectories may be possible, leading to a mixture of diastereomers. The nature of the nucleophile and the reaction conditions are key factors influencing the stereochemical outcome.
-
Suggested Solutions:
-
Chiral Auxiliary/Reagent: The use of a chiral reagent is essential for achieving high stereoselectivity. In the synthesis of related Stemona alkaloids, a lithiated asymmetric bicyclo[3.2.1]octane (ABO) ortho ester has been successfully employed as a chiral acyl anion equivalent for the butyrolactone fragment. The inherent chirality of this reagent directs the nucleophilic attack from a specific face of the electrophilic tetracyclic intermediate.
-
Substrate Control: The conformation of the tetracyclic core can influence the facial selectivity of the addition. The existing stereocenters in the molecule can direct the incoming nucleophile to the desired position.
-
Temperature Control: Conducting the reaction at low temperatures (e.g., -78 °C) is crucial to enhance the stereoselectivity by minimizing competing, non-selective reaction pathways.
-
Problem 3: Difficulty in the Synthesis of the Hydroindolinone Precursor
-
Potential Cause: The synthesis of the initial hydroindolinone derivative, which serves as a key building block, can be problematic. This fragment is often derived from a protected L-tyrosine, and challenges can arise during the cyclization and stereocenter-setting reactions.
-
Suggested Solutions:
-
Starting Material Purity: Ensure the starting L-tyrosine derivative is of high purity.
-
Reaction Conditions for Cyclization: The conditions for the intramolecular cyclization to form the hydroindolinone need to be carefully optimized. This may involve screening different solvents, temperatures, and reagents to promote the desired ring formation without side reactions.
-
Protecting Group Strategy: The choice of protecting groups for the amine and phenol functionalities of tyrosine is critical to ensure compatibility with the subsequent reaction steps and to avoid unwanted side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the overall yield and step count for the total synthesis of this compound?
A1: The first total synthesis of the closely related (-)-tuberostemonine was accomplished in 24 steps with an overall yield of 1.4% from a hydroindole intermediate derived from Cbz-L-tyrosine. The synthesis of this compound is expected to have a similar complexity.
Q2: Which catalyst is recommended for the azepine ring-closing metathesis?
A2: While specific optimization for this compound may be required, second-generation ruthenium catalysts such as the Grubbs II catalyst or Hoveyda-Grubbs II catalyst are generally recommended for the formation of seven-membered rings due to their high activity and functional group tolerance.
Q3: How can I monitor the progress of the RCM reaction?
A3: The progress of the RCM reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting diene and the appearance of the cyclized product. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative analysis.
Q4: What are the key stereochemical challenges in the synthesis?
A4: The primary stereochemical challenges are establishing the correct relative and absolute stereochemistry of the multiple stereocenters in the tetracyclic core and the highly stereoselective installation of the γ-butyrolactone side chain. The synthesis relies on relaying the stereochemistry from the initial chiral starting material (L-tyrosine) through subsequent stereoselective reactions.
Quantitative Data Summary
| Step | Reagents and Conditions | Yield (%) | Reference |
| Overall Synthesis | 24 steps from a hydroindole intermediate | 1.4 | |
| Key Transformations | |||
| Azepine RCM | Ruthenium catalyst (e.g., Grubbs II), high dilution (0.001-0.005 M), CH₂Cl₂ or Toluene | 60-80 | General |
| γ-Butyrolactone Addition | Lithiated asymmetric bicyclo[3.2.1]octane (ABO) ortho ester, THF, -78 °C | >90 |
*Note: Yields for individual steps can vary significantly based on the specific substrate and optimized conditions. The provided values are typical ranges for these types of transformations.
Experimental Protocols
1. General Protocol for Azepine Ring-Closing Metathesis (RCM)
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the appropriate solvent (e.g., dry, degassed dichloromethane or toluene) under an inert atmosphere of argon.
-
Add the ruthenium catalyst (e.g., Grubbs II catalyst, 5-10 mol%).
-
Heat the solution to the desired temperature (e.g., reflux).
-
Prepare a solution of the diene precursor in the same solvent.
-
Using a syringe pump, add the solution of the diene precursor to the catalyst solution over a period of 4-12 hours to maintain high dilution.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
2. General Protocol for Stereoselective γ-Butyrolactone Annulation
-
To a flame-dried round-bottom flask under an inert atmosphere of argon, add a solution of the chiral ortho ester (e.g., asymmetric bicyclo[3.2.1]octane ortho ester) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes to the ortho ester solution and stir for 30 minutes at -78 °C to generate the lithiated species.
-
In a separate flame-dried flask, dissolve the tetracyclic electrophile in anhydrous THF and cool to -78 °C.
-
Transfer the solution of the tetracyclic electrophile to the solution of the lithiated ortho ester via cannula.
-
Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction progress by TLC.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: High-level workflow for the total synthesis of this compound.
Caption: Troubleshooting logic for low yield in the RCM step.
Technical Support Center: Neotuberostemonine Stability and Degradation in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability and degradation of Neotuberostemonine in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features relevant to stability?
This compound is a natural alkaloid isolated from plants of the Stemona genus. Its structure contains several functional groups that are susceptible to degradation, including:
-
Two Lactone Rings: These are cyclic esters that can undergo hydrolysis under both acidic and basic conditions.
-
A Tertiary Amine: This functional group can be prone to oxidation.
-
A Pyrido[1,2-a]azepine Core: This complex ring system may be susceptible to degradation under harsh conditions.
Understanding these structural features is crucial for predicting and mitigating stability issues in solution.
Q2: What are the primary pathways through which this compound might degrade in solution?
Based on its chemical structure, this compound is primarily susceptible to the following degradation pathways:
-
Hydrolysis: The lactone rings can be opened by reaction with water, a process that is catalyzed by both acids and bases. This will result in the formation of the corresponding hydroxy carboxylic acid.
-
Oxidation: The tertiary amine can be oxidized, potentially forming an N-oxide derivative. This can be promoted by exposure to air (oxygen), oxidizing agents, or certain metal ions.
-
Photodegradation: Like many complex organic molecules, this compound may be sensitive to light, particularly UV radiation, which can lead to a variety of degradation products.
Q3: What is a forced degradation study and why is it important for working with this compound?
A forced degradation study, also known as stress testing, is an experiment where a drug substance is intentionally exposed to harsh conditions to accelerate its degradation.[1] The goal is to identify potential degradation products, understand degradation pathways, and develop a "stability-indicating" analytical method that can separate the intact drug from its degradants.[1][2] For this compound, this is critical for ensuring the accuracy and reliability of experimental results.
Troubleshooting Guide
Issue 1: I am seeing a decrease in the concentration of my this compound solution over time.
-
Possible Cause 1: Hydrolysis of the lactone rings.
-
Troubleshooting:
-
Control pH: Maintain the pH of your solution within a stable range. For many alkaloids, neutral to slightly acidic conditions (pH 4-6) are often optimal for stability. Avoid strongly acidic or alkaline conditions.
-
Solvent Choice: If possible, use aprotic solvents for stock solutions, such as anhydrous DMSO, to minimize hydrolysis. For aqueous working solutions, prepare them fresh before each experiment.
-
Temperature: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of hydrolysis.
-
-
-
Possible Cause 2: Oxidation of the tertiary amine.
-
Troubleshooting:
-
Inert Atmosphere: When preparing and storing solutions, consider purging the headspace of the vial with an inert gas like nitrogen or argon to minimize contact with oxygen.
-
Antioxidants: For some applications, the addition of a small amount of an antioxidant may be considered, but its compatibility with the experimental system must be verified.
-
Solvent Purity: Use high-purity solvents to avoid contaminants that could catalyze oxidation.
-
-
-
Possible Cause 3: Photodegradation.
-
Troubleshooting:
-
Light Protection: Always store this compound solutions in amber vials or wrap clear vials with aluminum foil to protect them from light.
-
Work in Dim Light: When preparing and handling solutions, work in a dimly lit environment or under yellow light to minimize exposure.
-
-
Issue 2: I am observing unexpected peaks in my chromatogram when analyzing this compound.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting:
-
Peak Identification: Use a mass spectrometer (LC-MS) to obtain the mass of the unexpected peaks. This information can help in identifying potential degradation products (e.g., a mass increase of 18 Da could indicate a hydrolysis product).
-
Forced Degradation Comparison: Compare the chromatogram of your sample to those from a forced degradation study (see experimental protocols below). This can help confirm if the unexpected peaks are known degradants.
-
Optimize Chromatography: Develop a stability-indicating HPLC method with a gradient elution that can effectively separate the parent this compound peak from all potential degradation product peaks.
-
-
Issue 3: My this compound stock solution in DMSO is showing signs of instability.
-
Possible Cause 1: Water absorption by DMSO.
-
Troubleshooting:
-
Use Anhydrous DMSO: Ensure you are using high-purity, anhydrous DMSO for preparing stock solutions.
-
Proper Storage: Store DMSO stock solutions in tightly sealed vials with desiccant to prevent moisture absorption.
-
Small Aliquots: Prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.
-
-
-
Possible Cause 2: Long-term storage at inappropriate temperatures.
-
Troubleshooting: For long-term storage, it is generally recommended to store DMSO stock solutions at -20°C or -80°C.
-
Data Presentation
Table 1: Predicted Stability of this compound under Different Conditions
| Condition | Stressor | Predicted Stability | Potential Degradation Products |
| Hydrolytic | Acidic (e.g., 0.1 M HCl) | Low | Hydrolyzed lactone rings (hydroxy-acid forms) |
| Neutral (e.g., pH 7 buffer) | Moderate | Slow hydrolysis of lactone rings | |
| Basic (e.g., 0.1 M NaOH) | Low | Rapid hydrolysis of lactone rings | |
| Oxidative | 3% H₂O₂ | Low | N-oxide, other oxidation products |
| Thermal | 60°C | Moderate to Low | Accelerated hydrolysis and oxidation |
| Photolytic | UV Light (e.g., 254 nm) | Low | Various photodegradation products |
| Visible Light | Moderate | Slower photodegradation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 10 mM in DMSO):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in anhydrous dimethyl sulfoxide (DMSO) to the desired concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in small, single-use aliquots in amber vials at -20°C or -80°C.
-
-
Working Solution (Aqueous):
-
Thaw an aliquot of the DMSO stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in the appropriate aqueous buffer or cell culture medium immediately before use.
-
Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
Protocol 2: Forced Degradation Study of this compound
-
Preparation of Test Solutions: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH. Incubate at room temperature for 2 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solution at 60°C for 48 hours.
-
Photodegradation: Expose the solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV/MS method.
Protocol 3: Stability-Indicating HPLC-UV/MS Method Development (General Approach)
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program: Develop a gradient that allows for the separation of the parent peak from any degradation products formed during the forced degradation study (e.g., start with a low percentage of B and gradually increase).
-
Detection:
-
UV Detection: Monitor at a wavelength where this compound has maximum absorbance (determine this by running a UV scan).
-
MS Detection: Use an electrospray ionization (ESI) source in positive ion mode to identify the mass-to-charge ratio (m/z) of the parent compound and any degradation products.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound stability.
References
Technical Support Center: Enhancing Neotuberostemonine Solubility for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Neotuberostemonine in biological assays.
Troubleshooting Guide
Problem: this compound precipitates out of solution during aqueous dilution from a DMSO stock.
| Potential Cause | Suggested Solution |
| Low Aqueous Solubility | This compound is practically insoluble in water (< 0.1 mg/mL). Direct dilution of a concentrated DMSO stock into aqueous buffer can cause it to crash out. Solution: Decrease the final concentration of this compound in the assay. If a higher concentration is necessary, consider the formulation strategies outlined in the Experimental Protocols section. |
| High Final DMSO Concentration | While this compound is soluble in DMSO, many biological assays are sensitive to high concentrations of this solvent. A common practice is to keep the final DMSO concentration at or below 0.5%, and for sensitive cell-based assays, below 0.1%.[1] Solution: Prepare a more concentrated DMSO stock solution so that a smaller volume is needed for dilution, thereby lowering the final DMSO percentage. However, be mindful of the maximum solubility in DMSO (50 mg/mL).[2] |
| Temperature Effects | Solubility can be temperature-dependent. A solution prepared at room temperature might precipitate when moved to a lower temperature (e.g., 4°C). Solution: Prepare solutions and perform dilutions at the experimental temperature whenever possible. If storage at a lower temperature is required, allow the solution to fully equilibrate to the experimental temperature before use and visually inspect for any precipitation. |
| pH of the Aqueous Medium | As an alkaloid, the solubility of this compound is expected to be pH-dependent. It will likely be more soluble in acidic conditions due to salt formation.[3][4] Solution: If the biological assay allows, consider using a buffer with a slightly acidic pH. However, ensure the pH is compatible with the biological system being studied. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It has a high solubility of 50 mg/mL (approximately 133.16 mM).[2] For in vitro experiments, it is crucial to ensure the final concentration of DMSO in the assay medium is low, typically below 0.1% (v/v), to avoid solvent-induced artifacts.[1]
Q2: My cell-based assay is very sensitive to DMSO. What are my options?
A2: If your assay cannot tolerate even low concentrations of DMSO, you will need to employ a solubility enhancement strategy. Here are a few options, with detailed protocols provided in the "Experimental Protocols" section:
-
pH Adjustment (Salt Formation): Alkaloids are generally more soluble in acidic solutions due to the formation of salts.[3][4] You can attempt to dissolve this compound in an aqueous solution with a slightly acidic pH.
-
Use of Co-solvents: A mixture of a water-miscible organic solvent and water can increase the solubility of hydrophobic compounds.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
Formulation with Surfactants: Non-ionic surfactants like Tween® 20 or Cremophor EL can be used to create micellar formulations that improve solubility. However, their concentration must be carefully optimized to avoid cytotoxicity.
Q3: Are there any ready-to-use formulations for in vivo studies with this compound?
A3: For oral administration in mice, this compound has been successfully suspended in a 0.5% carboxymethyl cellulose-sodium (CMC-Na) solution.[5] This suggests that for in vivo oral dosing, a suspension may be a viable approach.
Q4: How can I determine the maximum tolerated concentration of a solubilizing agent in my specific assay?
A4: It is essential to perform a vehicle control experiment. Prepare a dilution series of the solubilizing agent (e.g., cyclodextrin, Tween® 20) in your assay medium, at the same concentrations that will be used to dissolve the this compound. Run the assay with these vehicle-only controls to determine the concentration at which the agent itself begins to affect the biological readout.
Quantitative Data Summary
| Solvent/System | Solubility of this compound | Reference |
| Water | < 0.1 mg/mL (Insoluble) | [2] |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (~133.16 mM) | [2] |
| Common Solubilizing Agents for Cell-Based Assays | Typical Working Concentration | Potential for Cytotoxicity | Reference |
| Tween® 20 (Polysorbate 20) | 0.05% - 0.1% (v/v) | Low at typical concentrations, but can be cytotoxic at higher concentrations. | [6] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Varies depending on the compound and cell line. | Generally considered safe at concentrations used for solubilization, but high concentrations can extract cholesterol from cell membranes. | [7] |
| Cremophor EL | Use with caution, can be toxic to cells. | Higher potential for cytotoxicity compared to other surfactants. | [8][9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (up to 50 mg/mL).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, dilute the stock directly into the pre-warmed assay medium, ensuring vigorous mixing to prevent precipitation. The final DMSO concentration should ideally be below 0.1%.[1]
Protocol 2: Solubility Enhancement using pH Adjustment (Salt Formation)
Principle: The basic nitrogen atom in the alkaloid structure of this compound can be protonated in an acidic environment to form a more water-soluble salt.
-
Prepare a series of biologically compatible buffers with decreasing pH values (e.g., pH 6.5, 6.0, 5.5, 5.0).
-
Add a small, known amount of this compound powder to a fixed volume of each buffer.
-
Vortex or sonicate the mixtures for a set period.
-
Centrifuge the samples to pellet any undissolved material.
-
Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
Select the buffer with the highest solubility that is still compatible with your biological assay.
Protocol 3: Preparation of a Solid Dispersion of this compound
Principle: A solid dispersion consists of the drug dispersed in a hydrophilic carrier matrix, which can enhance the dissolution rate and apparent solubility.
-
Carrier Selection: Choose a pharmaceutically acceptable hydrophilic polymer such as Polyethylene Glycol (PEG) 6000 or Polyvinylpyrrolidone (PVP) K30.
-
Solvent Evaporation Method: a. Dissolve this compound and the chosen carrier (e.g., in a 1:5 or 1:10 drug-to-carrier weight ratio) in a suitable organic solvent in which both are soluble (e.g., methanol or ethanol). b. Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film. c. Dry the resulting solid dispersion under vacuum to remove any residual solvent. d. The resulting solid can be scraped and pulverized into a fine powder. This powder can then be tested for its solubility and dissolution rate in aqueous buffers.
Protocol 4: Preparation of a this compound-Cyclodextrin Inclusion Complex
Principle: The hydrophobic this compound molecule can be encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming a water-soluble inclusion complex.
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its relatively high water solubility and low toxicity.
-
Kneading Method: a. Prepare a 1:1 or 1:2 molar ratio of this compound to HP-β-CD. b. Place the HP-β-CD in a mortar and add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to form a paste. c. Gradually add the this compound powder to the paste and knead for 30-60 minutes. d. Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved. e. The resulting solid complex can be ground into a powder and its solubility in the desired aqueous buffer can be determined.
Visualizations
Caption: Decision workflow for solubilizing this compound.
Caption: Simplified this compound signaling pathway.[10][11][12]
References
- 1. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. bosterbio.com [bosterbio.com]
- 7. Cellular Effects of Cyclodextrins: Studies on HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of biosafety and intracellular uptake of Cremophor EL free paclitaxel elastic liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic analysis of the toxicity of pharmaceutical excipients Cremophor EL and RH40 on endothelial and epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits the differentiation of lung fibroblasts into myofibroblasts in mice by regulating HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts <i>via</i> the PI3K-dependent AKT and ERK pathways [cjnmcpu.com]
- 12. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Neotuberostemonine experiments
Welcome to the technical support center for Neotuberostemonine (NTS) experimental research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the context of pulmonary fibrosis?
This compound (NTS) is a natural alkaloid isolated from the root of Stemona tuberosa Lour.[1][2] Its primary mechanism of action in ameliorating pulmonary fibrosis involves the suppression of a pro-fibrotic feedback loop between fibroblasts and macrophages.[3][4] NTS achieves this by inhibiting the PI3K/AKT/HIF-1α and PI3K/PAK/RAF/ERK/HIF-1α signaling pathways.[3][4] This inhibition leads to a reduction in the activation of fibroblasts into myofibroblasts and the polarization of M2 macrophages, key events in the progression of pulmonary fibrosis.[2][3]
Q2: We are observing high variability in our in vivo bleomycin-induced pulmonary fibrosis model. What are some potential causes?
Inconsistent results in bleomycin (BLM)-induced fibrosis models can stem from several factors:
-
Bleomycin Administration: The method of intratracheal instillation is critical. Ensure a consistent and accurate dose delivery to the lungs. Incomplete delivery can lead to significant variations in the extent of fibrosis.
-
Animal Strain and Health: The response to bleomycin can vary between different mouse strains.[5] It is crucial to use a consistent strain, age, and weight of animals for all experiments.[1][6] The overall health status of the animals is also a key factor; underlying infections or stress can influence the inflammatory and fibrotic response.
-
NTS Formulation and Administration: Ensure that NTS is properly dissolved and administered consistently. For oral administration, gavage technique should be precise to ensure the full dose is delivered. The vehicle used (e.g., 0.5% CMC-Na) should be consistent across all groups.[3]
Q3: Our in vitro cell culture experiments with NTS are showing inconsistent effects on fibroblast activation. What should we check?
Variability in in vitro results can often be traced back to cell culture conditions and reagent quality:
-
Cell Line Purity and Passage Number: Use primary pulmonary fibroblasts (PFBs) of low passage number (e.g., passages 3-5) to maintain their physiological relevance.[1] Contamination with other cell types or using cells of high passage number can lead to altered responses.
-
Inducing Agent Concentration and Purity: The concentration and quality of the inducing agent, such as TGF-β1 or SDF-1, are critical.[3] Prepare fresh solutions and validate the activity of each new batch.
-
NTS Purity and Stability: The purity of your NTS compound should be high (≥98-99%).[1][3] Improper storage can lead to degradation. It is advisable to dissolve NTS in a suitable solvent like DMSO and store it in aliquots at low temperatures to avoid repeated freeze-thaw cycles.[1]
-
Hypoxia Conditions: If you are studying hypoxia-induced fibroblast activation, ensure your hypoxia chamber provides a stable and consistent low-oxygen environment (e.g., 1% O2).[1]
Troubleshooting Guides
Issue 1: Low or No Inhibition of Fibroblast Activation Markers (α-SMA, Collagen) by NTS in vitro.
-
Question: We are treating primary pulmonary fibroblasts with TGF-β1 to induce activation, followed by NTS treatment. However, we are not seeing a significant decrease in α-SMA and collagen expression. What could be the problem?
-
Answer:
-
Verify TGF-β1 Activity: First, confirm that your TGF-β1 is effectively inducing fibroblast activation. Include a positive control (TGF-β1 alone) and a negative control (untreated cells). You should observe a significant increase in α-SMA and collagen expression in the positive control group.
-
Check NTS Concentration and Incubation Time: The effective concentration of NTS and the incubation time are crucial. Based on published studies, concentrations in the range of 1-100 µM are often used.[2] You may need to perform a dose-response curve to determine the optimal concentration for your specific cell type and conditions. The incubation time should also be optimized; typically, 24-48 hours of treatment is required.[3]
-
Assess Cell Health: High concentrations of NTS or the solvent (e.g., DMSO) may be toxic to the cells. Perform a cell viability assay (e.g., MTT or CCK-8) to ensure that the observed effects are not due to cytotoxicity.
-
Confirm NTS Purity: As mentioned in the FAQs, the purity of your NTS is critical. Impurities could interfere with its activity.
-
Issue 2: Inconsistent M2 Macrophage Polarization Results in Co-culture Experiments.
-
Question: We are using a Transwell co-culture system with fibroblasts and macrophages to study the effect of NTS on M2 polarization. The results are highly variable between experiments. What are the critical parameters to control?
-
Answer:
-
Transwell System Integrity: Ensure the integrity of the Transwell membrane. The pore size should be appropriate to allow the passage of secreted factors but not the cells themselves (e.g., 0.4 µm).[3]
-
Cell Seeding Density: Precise and consistent cell seeding densities in both the upper and lower chambers are essential for reproducible results.
-
Pre-stimulation Conditions: The pre-stimulation of fibroblasts (with TGF-β1) or macrophages (with SDF-1) before co-culture needs to be consistent in terms of concentration and duration.[3]
-
Media and Supplements: Use the same batch of media and supplements for all experiments to minimize variability. Changes in serum batches, for instance, can significantly impact cell behavior.
-
Timing of NTS Treatment: The timing of NTS addition to the co-culture system should be standardized.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Bleomycin-Induced Pulmonary Fibrosis in Mice
| Parameter | Sham Group | Bleomycin Model Group | Bleomycin + NTS (30 mg/kg) | Reference |
| Hydroxyproline Content (µg/mg lung tissue) | ~20 | ~50 | ~30 | [3] |
| α-SMA Expression (relative) | Low | High | Significantly Reduced | [1][2] |
| Collagen I Expression (relative) | Low | High | Significantly Reduced | [3] |
| TGF-β in BALF (pg/mL) | ~50 | ~150 | ~80 | [3] |
| SDF-1 in BALF (pg/mL) | ~100 | ~300 | ~150 | [3] |
BALF: Bronchoalveolar Lavage Fluid. Values are approximate and intended for comparative purposes based on graphical data from the cited literature.
Table 2: In Vitro Effects of this compound on Fibroblast Activation and Macrophage Polarization
| Cell Type | Treatment | Key Marker | Effect of NTS | Reference |
| Primary Pulmonary Fibroblasts (PFBs) | TGF-β1 (10 ng/mL) | α-SMA, Collagen I | Dose-dependent reduction | [3] |
| Primary Pulmonary Fibroblasts (PFBs) | Hypoxia (1% O2) / CoCl2 (100 µM) | HIF-1α, α-SMA | Dose-dependent reduction | [1] |
| MH-S (macrophage cell line) | SDF-1 (200 ng/mL) | Arg-1 (M2 marker) | Dose-dependent reduction | [3] |
| RAW 264.7 (macrophage cell line) | IL-4 (for M2 polarization) | Arg-1 (M2 marker) | Dose-dependent reduction | [2] |
Experimental Protocols
Protocol 1: Bleomycin-Induced Pulmonary Fibrosis in Mice and NTS Treatment
-
Animal Model: Use male ICR mice (6-8 weeks old, 20-25 g).[1] Allow at least one week of acclimatization.
-
Induction of Fibrosis: On day 0, anesthetize the mice and intratracheally instill a single dose of bleomycin (e.g., 3-5 U/kg) in sterile saline.[3][7] The sham group receives sterile saline only.
-
NTS Treatment: From day 1 to day 14 (or as per experimental design), orally administer NTS (e.g., 30 mg/kg) once daily.[3][4] The vehicle control group should receive the same volume of the vehicle (e.g., 0.5% CMC-Na).
-
Sacrifice and Sample Collection: On day 15 or 21, euthanize the mice. Collect bronchoalveolar lavage fluid (BALF) for cytokine analysis and lung tissues for histopathology (H&E and Masson's trichrome staining), hydroxyproline content assay, and Western blot analysis of fibrotic markers.[1][2][3]
Protocol 2: In Vitro Fibroblast Activation Assay
-
Cell Culture: Culture primary pulmonary fibroblasts (PFBs) isolated from mice in DMEM supplemented with 10% FBS and antibiotics.[1] Use cells between passages 3 and 5.
-
Seeding: Seed PFBs in 6-well plates at a density of approximately 1-5 x 10^5 cells/mL.[1][3] Allow them to adhere for 24 hours.
-
Starvation and Treatment: Starve the cells in serum-free medium for 12 hours. Then, pre-treat with different concentrations of NTS for 30 minutes.
-
Induction: Add TGF-β1 (e.g., 10 ng/mL) to induce fibroblast activation and incubate for 48 hours.[3]
-
Analysis: Harvest the cells for analysis of α-SMA and collagen expression by Western blot or qRT-PCR.[1]
Visualizations
Caption: NTS inhibits key signaling pathways in pulmonary fibrosis.
Caption: Workflow for in vivo this compound experiments.
Caption: Troubleshooting logic for in vitro NTS experiments.
References
- 1. This compound inhibits the differentiation of lung fibroblasts into myofibroblasts in mice by regulating HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates bleomycin-induced pulmonary fibrosis by suppressing the recruitment and activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts <i>via</i> the PI3K-dependent AKT and ERK pathways [cjnmcpu.com]
- 4. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Models for the Study of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tuberostemonine may alleviates proliferation of lung fibroblasts caused by pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of mechanosensitive signaling in myofibroblasts ameliorates experimental pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Neotuberostemonine in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Neotuberostemonine (NTS) in cellular models.
FAQs: Understanding and Mitigating Off-Target Effects of this compound
Q1: What are the known on-target effects of this compound (NTS)?
A1: this compound, a major alkaloid from Stemona tuberosa, is primarily recognized for its antitussive properties, comparable to codeine but without involving opioid receptors.[1] In cellular models, its principal mechanism of action involves the inhibition of key signaling pathways implicated in pulmonary fibrosis. Specifically, NTS has been shown to suppress the activation of fibroblasts and the M2 polarization of macrophages.[2] This is achieved through the inhibition of the PI3K/AKT/HIF-1α and PI3K/PAK/RAF/ERK/HIF-1α signaling pathways.[3][4]
Q2: What are the potential off-target effects of this compound?
A2: Currently, there is limited specific data published on the off-target effects of this compound. As a natural product, it is plausible that NTS could interact with multiple cellular targets. Potential off-target effects could be related to other alkaloids from the Stemona genus, some of which have been reported to have insecticidal and antifungal effects, or to interact with the neuromuscular junction.[5][6] General off-target effects of natural products in cell-based assays can include cytotoxicity in unrelated cell lines, interference with assay signals (e.g., autofluorescence), and modulation of unforeseen signaling pathways.
Q3: How can I proactively assess the potential off-target effects of my this compound sample?
A3: A multi-pronged approach is recommended to proactively screen for off-target effects:
-
In Silico Prediction: Computational models can predict potential off-target interactions based on the chemical structure of NTS.
-
Broad-Panel Screening: Test NTS against a panel of common off-target proteins, such as kinases, G-protein coupled receptors (GPCRs), and ion channels.
-
Phenotypic Screening: Utilize high-content imaging or other phenotypic assays to observe global cellular changes that may indicate off-target activity.
-
Omics Approaches: Employ transcriptomics (RNA-seq) or proteomics to get a broad overview of changes in gene or protein expression, which can reveal unexpected pathway modulation.
Q4: My cells are showing unexpected levels of cytotoxicity after NTS treatment. How can I determine if this is an off-target effect?
A4: Unexpected cytotoxicity is a common issue with natural products.[7] Here’s a systematic approach to troubleshoot this:
-
Confirm On-Target Engagement: Use a secondary assay to verify that NTS is inhibiting the PI3K/AKT pathway at the concentrations causing cytotoxicity.
-
Dose-Response Analysis: Compare the dose-response curve for cytotoxicity with the dose-response for the on-target effect. A significantly different potency could suggest an off-target mechanism.
-
Cell Line Comparison: Test the cytotoxicity of NTS on a panel of different cell lines. Varying levels of cytotoxicity that do not correlate with the expression of the intended target may indicate off-target effects.
-
Target Knockout/Knockdown: If the cytotoxic phenotype persists in cells where the intended target (e.g., PI3K isoforms) has been genetically removed or silenced, it is strong evidence of an off-target effect.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in NTS Experiments
-
Potential Cause: Variability in the natural product, experimental conditions, or cell handling.
-
Troubleshooting Steps:
-
Standardize NTS Stock: Ensure your NTS is of high purity. Prepare a large, single batch of stock solution in an appropriate solvent (e.g., DMSO) and store it in aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Document Everything: Meticulously record all experimental parameters, including cell passage number, seeding density, incubation times, and reagent lot numbers.
-
Use Controls: Always include positive and negative controls in your assays. For PI3K/AKT pathway analysis, a known PI3K inhibitor like wortmannin can serve as a positive control.[8]
-
Issue 2: High Background or False Positives in Cell Viability Assays
-
Potential Cause: Interference from the natural product itself. Many natural products can be colored or autofluorescent, or they can directly reduce assay reagents.[7][9]
-
Troubleshooting Steps:
-
Run Blank Controls: Test NTS in cell-free media to measure its intrinsic absorbance or fluorescence at the assay wavelength. Subtract this background from your experimental readings.
-
Use an Orthogonal Assay: Confirm your results using a different type of viability assay that relies on a different detection method (e.g., if you are using a colorimetric MTT assay, validate with a luminescence-based ATP assay).
-
Microscopic Examination: Visually inspect the cells treated with NTS under a microscope to check for precipitation of the compound, which can interfere with the assay.
-
Issue 3: Difficulty in Detecting On-Target PI3K/AKT Pathway Inhibition by Western Blot
-
Potential Cause: Issues with sample preparation, antibody quality, or detection method. Phosphorylated proteins can be particularly challenging to detect.
-
Troubleshooting Steps:
-
Optimize Sample Lysis: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of your target proteins. Keep samples on ice at all times.
-
Antibody Validation: Ensure your primary antibodies against phosphorylated and total PI3K/AKT are specific and validated for Western blotting.
-
Use Appropriate Blocking Buffer: Avoid using milk as a blocking agent when detecting phosphoproteins, as it contains casein which is a phosphoprotein and can cause high background. Use Bovine Serum Albumin (BSA) instead.[10]
-
Loading Controls: Always probe for the total protein as a loading control to normalize the levels of the phosphorylated protein.
-
Positive Control: Treat cells with a known activator of the PI3K/AKT pathway (e.g., growth factors) to ensure your detection system is working.
-
Quantitative Data Summary
The following tables present illustrative quantitative data. This data is hypothetical and intended to provide a framework for presenting experimental results.
Table 1: Hypothetical Cytotoxicity Profile of this compound (NTS) across Different Cell Lines (72h Incubation, MTT Assay)
| Cell Line | Tissue of Origin | Known PI3K Pathway Dependence | IC50 (µM) |
| A549 | Lung Carcinoma | High | 25.5 |
| MRC-5 | Normal Lung Fibroblast | Moderate | > 100 |
| MCF-7 | Breast Cancer | High | 32.1 |
| HEK293 | Embryonic Kidney | Low | 85.7 |
Table 2: Illustrative On-Target vs. Off-Target Kinase Inhibition Profile of this compound (NTS) at 10 µM
| Kinase Target | Pathway | % Inhibition |
| PI3Kα | On-Target | 85.2 |
| PI3Kβ | On-Target | 78.9 |
| PI3Kδ | On-Target | 65.4 |
| PI3Kγ | On-Target | 60.1 |
| AKT1 | On-Target Pathway | 45.3 |
| ERK1 | On-Target Pathway | 55.8 |
| EGFR | Off-Target | 12.5 |
| SRC | Off-Target | 8.2 |
| LCK | Off-Target | 5.1 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for PI3K/AKT Pathway Analysis
-
Cell Lysis: After treatment with NTS, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Protocol 3: HIF-1α Detection under Hypoxic Conditions
-
Hypoxic Treatment: Culture cells in a hypoxic chamber (1% O2) or treat with a hypoxia-mimicking agent like cobalt chloride (CoCl2) for the desired duration, in the presence or absence of NTS.
-
Rapid Lysis: Due to the rapid degradation of HIF-1α in the presence of oxygen, it is crucial to lyse the cells quickly on ice within the hypoxic chamber if possible, or immediately after removal.[11] Use a lysis buffer containing protease inhibitors.
-
Western Blot: Proceed with the Western blot protocol as described above, using a primary antibody specific for HIF-1α. It is recommended to load a higher amount of protein (at least 50µg) per lane.[12]
Visualizations
References
- 1. This compound inhibits the differentiation of lung fibroblasts into myofibroblasts in mice by regulating HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates bleomycin-induced pulmonary fibrosis by suppressing the recruitment and activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts <i>via</i> the PI3K-dependent AKT and ERK pathways [cjnmcpu.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory effects of Stemona tuberosa on lung inflammation in a subacute cigarette smoke-induced mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Wortmannin blocks lipid and protein kinase activities associated with PI 3-kinase and inhibits a subset of responses induced by Fc epsilon R1 cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. docs.abcam.com [docs.abcam.com]
Technical Support Center: Enhancing the Oral Bioavailability of Neotuberostemonine
This technical support center is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of Neotuberostemonine (NTS). It provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with its low oral bioavailability.
Troubleshooting Guides
This section addresses specific issues that may arise during the preclinical development of orally administered this compound.
Issue 1: Low in vivo efficacy of orally administered this compound compared to parenteral administration.
-
Question: My in vivo experiments show that orally administered this compound has significantly lower therapeutic efficacy compared to when it is administered intraperitoneally, even at the same dosage. Why is this happening and how can I improve it?
-
Answer: This discrepancy is likely due to poor oral bioavailability. Studies have shown that this compound exhibits significantly lower oral activity compared to intraperitoneal application.[1][2][3] This can be attributed to several factors, including poor solubility, low intestinal permeability, first-pass metabolism in the liver, and potential efflux by transporters like P-glycoprotein. To address this, consider the following formulation strategies:
-
Lipid-Based Formulations: Encapsulating NTS in lipid-based systems such as liposomes, phytosomes, or self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and facilitate absorption through the lymphatic pathway, thereby bypassing first-pass metabolism.
-
Nanoparticle Formulations: Polymeric nanoparticles can protect NTS from degradation in the gastrointestinal tract and improve its uptake by intestinal epithelial cells.
-
Prodrug Approach: Modifying the chemical structure of NTS to create a more lipophilic or water-soluble prodrug can improve its absorption characteristics.
-
Issue 2: High variability in experimental results for oral this compound.
-
Question: I am observing high variability in plasma concentrations and therapeutic outcomes in my animal studies with orally administered this compound. What could be the cause and how can I minimize it?
-
Answer: High variability in oral drug absorption is a common challenge, especially for compounds with low solubility and permeability. Factors contributing to this variability include:
-
Physiological State of the Animal: Differences in gastric pH, gastrointestinal motility, and food intake can significantly impact drug absorption.
-
Inconsistent Formulation: Poorly formulated suspensions can lead to inconsistent dosing and dissolution.
To minimize variability, you can:
-
Standardize Experimental Conditions: Ensure consistent fasting periods and diet for all animals in the study.
-
Optimize Formulation: Utilize advanced formulation techniques like SEDDS or nanoparticle suspensions to ensure a homogenous and stable formulation.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual physiological variations on the overall results.
-
Issue 3: Difficulty in translating in vitro permeability results to in vivo oral absorption.
-
Question: My in vitro Caco-2 permeability assay suggests that this compound has moderate permeability, yet my in vivo studies indicate poor oral absorption. What could explain this discrepancy?
-
Answer: While the Caco-2 cell monolayer is a valuable tool for predicting intestinal permeability, it has limitations. Discrepancies between in vitro and in vivo results can arise from:
-
First-Pass Metabolism: The Caco-2 model does not account for the extensive metabolism that can occur in the liver after absorption. This compound may be rapidly metabolized by hepatic enzymes, reducing the amount of active drug that reaches systemic circulation.
-
P-glycoprotein (P-gp) Efflux: While Caco-2 cells express P-gp, the expression levels may not fully recapitulate the in vivo situation. If NTS is a strong substrate for P-gp, it may be actively pumped back into the intestinal lumen, limiting its net absorption.
-
Role of Bile Salts and Gut Microbiota: These factors, absent in the standard Caco-2 model, can influence the solubility and metabolism of drugs in the intestine.
To gain a more comprehensive understanding, consider conducting:
-
In vitro metabolism studies: Using liver microsomes to assess the metabolic stability of NTS.
-
P-gp substrate assays: To determine if NTS is a substrate for this efflux transporter.
-
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of this compound?
Q2: What are the main barriers to the oral absorption of this compound?
A2: The primary barriers are likely a combination of factors common to many natural alkaloids:
-
Low Aqueous Solubility: Poor dissolution in the gastrointestinal fluids can limit the amount of drug available for absorption.
-
Moderate Intestinal Permeability: While Caco-2 assays suggest moderate permeability, this may not be sufficient for high oral absorption.[1][2][3]
-
First-Pass Metabolism: As a complex alkaloid, NTS is likely to undergo significant metabolism in the liver.
-
P-glycoprotein (P-gp) Efflux: It is possible that NTS is a substrate for P-gp, which would actively transport it out of intestinal cells.
Q3: Which formulation strategies are most promising for improving the oral bioavailability of this compound?
A3: Based on strategies successfully applied to other alkaloids, the following are highly recommended:
-
Phytosomes: These are complexes of the natural product with phospholipids, which can improve lipid solubility and absorption.
-
Nanoparticles: Encapsulation in polymeric nanoparticles can protect the drug and enhance its uptake.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve solubility and dissolution in the gut, leading to enhanced absorption.
Q4: Are there any in vitro models that can help predict the oral bioavailability of this compound more accurately?
A4: A multi-faceted in vitro approach is recommended:
-
Caco-2 Permeability Assay: To assess intestinal permeability and identify potential P-gp interactions.
-
Liver Microsome Stability Assay: To evaluate the extent of first-pass metabolism.
-
Solubility Studies: To determine the solubility of NTS in various biorelevant media.
By combining the data from these assays, you can build a more comprehensive picture of the barriers to oral absorption and design more effective formulation strategies.
Data Presentation
The following tables summarize the available data that highlights the challenge of this compound's oral bioavailability.
Table 1: Comparative Antitussive Effect of this compound via Oral vs. Intraperitoneal Administration in Guinea Pigs
| Administration Route | Dose (mg/kg) | Cough Inhibition (%) |
| Oral | 50 | 35 |
| Oral | 100 | 66 |
| Intraperitoneal | 25 | 70 |
| Intraperitoneal | 50 | 97 |
Data adapted from Zhou et al., 2009. This table illustrates the significantly higher efficacy of intraperitoneally administered this compound compared to oral administration, suggesting poor oral bioavailability.
Table 2: In Vitro Intestinal Permeability of Stemona Alkaloids
| Alkaloid | Apparent Permeability Coefficient (Papp) (10⁻⁶ cm/s) | Permeability Classification |
| This compound | Moderate | Moderate |
| Tuberostemonine | Higher | High |
| Tuberostemonine H | Higher | High |
| Tuberostemonine J | Higher | High |
Data adapted from Zhou et al., 2009. This table shows that this compound has moderate permeability across a Caco-2 cell monolayer compared to other related alkaloids.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to improving the oral bioavailability of this compound.
Protocol 1: Preparation of this compound-Loaded Phytosomes
Objective: To prepare a phospholipid complex of this compound to enhance its lipophilicity and oral absorption.
Materials:
-
This compound (NTS)
-
Phosphatidylcholine (PC)
-
Dichloromethane
-
n-Hexane
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Dissolve NTS and PC in dichloromethane in a molar ratio of 1:1 in a round-bottom flask.
-
Reflux the mixture for 2 hours with constant stirring.
-
Concentrate the solution to a small volume using a rotary evaporator.
-
Add n-hexane to the concentrated solution while stirring to precipitate the NTS-phytosome complex.
-
Filter the precipitate and wash with n-hexane.
-
Dry the resulting complex under vacuum to obtain a free-flowing powder.
Characterization:
-
Complexation efficiency: Determined by quantifying the amount of uncomplexed NTS in the supernatant using HPLC.
-
Structural analysis: Assessed using Fourier-transform infrared spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) to confirm the interaction between NTS and PC.
-
In vitro dissolution: Evaluated in simulated gastric and intestinal fluids.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate of P-glycoprotein.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Hank's Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
P-glycoprotein inhibitor (e.g., verapamil)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of the paracellular marker, Lucifer yellow.
-
For the permeability assay, add a solution of NTS in HBSS to the apical (A) side of the Transwell® insert.
-
At predetermined time points, collect samples from the basolateral (B) side.
-
To assess P-gp mediated efflux, perform the transport study in the B to A direction, both in the presence and absence of a P-gp inhibitor.
-
Quantify the concentration of NTS in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To evaluate the susceptibility of this compound to phase I metabolism by hepatic enzymes.
Materials:
-
Rat or human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
This compound
-
Positive control substrate (e.g., testosterone)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Pre-incubate liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and this compound.
-
At various time points, terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.
Mandatory Visualization
Caption: Experimental workflow for improving this compound's oral bioavailability.
Caption: Factors limiting the oral bioavailability of this compound.
References
Scaling up the production of Neotuberostemonine for further research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the production of Neotuberostemonine for further research. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data summaries to address common challenges encountered during extraction, synthesis, and purification.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the production and handling of this compound.
1. General
-
What is this compound and what are its primary applications in research? this compound is a stenine-type alkaloid isolated from the roots of Stemona tuberosa.[1][2] It is primarily researched for its potent antitussive activity, which is comparable to codeine.[1][3] Additionally, it has demonstrated significant anti-inflammatory effects and has been investigated for its potential in treating pulmonary fibrosis by inhibiting the differentiation of lung fibroblasts and suppressing the recruitment and activation of macrophages.[4][5][6]
2. Extraction from Stemona tuberosa
-
What is the most effective method for extracting this compound from Stemona tuberosa? A common and effective method involves a bioactivity-directed fractionation of the crude extract.[1] This typically includes an acid-base partitioning. The plant material is extracted with a solvent like methanol, and the resulting crude extract is partitioned between an acidic solution (e.g., 0.5% HCl) and an organic solvent (e.g., ethyl acetate). The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia solution to pH 8-9) and re-extracted with an organic solvent to yield a crude alkaloidal extract.[2]
-
Which solvents are recommended for the initial extraction? Methanol is frequently used for the initial extraction of alkaloids from Stemona tuberosa roots.[2][5] The choice of solvent is critical and depends on factors like polarity, stability of the target compound, and the potential for artefact development.[7]
-
What are the main challenges in scaling up the extraction process? Scaling up natural product extraction involves more than just increasing volumes.[8] Key challenges include maintaining extraction efficiency, managing larger volumes of solvents, ensuring consistent yield and purity, and dealing with potential changes in mass transfer dynamics.[9][10] Factors such as solvent velocity, particle size of the raw material, and the geometry of the extraction vessel become critically important at larger scales.[9][11]
3. Biosynthesis
-
Is it feasible to produce this compound using microbial fermentation? While specific pathways for this compound have not been detailed in the provided research, the biosynthesis of complex plant alkaloids in engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae is an active area of research.[12][13][14] This approach, known as metabolic engineering, involves transferring the plant's biosynthetic genes into a microbial host.[15][16] It offers a potentially more sustainable and scalable alternative to natural extraction.[17]
-
What are the primary hurdles in developing a biosynthetic route for this compound? The main challenges include identifying and characterizing the complete biosynthetic pathway in Stemona tuberosa, successfully expressing multiple plant enzymes in a microbial host, and optimizing metabolic flux to achieve high yields.[18] The complexity of alkaloid structures often requires significant pathway engineering to provide necessary precursors and cofactors.[17][18]
4. Purification and Analysis
-
What techniques are used to purify this compound from the crude extract? Purification heavily relies on chromatographic techniques. Column chromatography over silica gel is a common first step.[2] For high-purity isolation, High-Performance Liquid Chromatography (HPLC) is employed, often using C18 columns.[2][7]
-
How can the concentration of this compound be accurately quantified in biological samples? A validated method for quantification is ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[3][19] This technique is highly sensitive and specific, allowing for accurate measurement in complex matrices like plasma, urine, and tissue homogenates.[19][20]
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the scaling-up process.
Issue 1: Low Yield During Extraction from Stemona tuberosa
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Extraction | 1. Reduce Particle Size: Grind the dried Stemona tuberosa roots to a finer powder. 2. Increase Extraction Time/Temperature: Extend the duration of solvent extraction or perform it at a slightly elevated temperature (if compound stability permits). 3. Optimize Solvent-to-Solid Ratio: Ensure a sufficient volume of solvent is used to fully saturate the plant material. | A smaller particle size increases the surface area available for solvent contact, improving extraction efficiency.[11] Mass transfer kinetics can be slow, requiring sufficient time for the solvent to penetrate the plant matrix and solubilize the target compound.[11] |
| Losses During Acid-Base Partitioning | 1. Verify pH: Use a calibrated pH meter to ensure the pH is sufficiently acidic (< pH 2) during the initial acid wash and sufficiently basic (> pH 8-9) before the final extraction. 2. Perform Multiple Extractions: Repeat the extraction from the basified aqueous phase 3-5 times with fresh organic solvent. | Incomplete protonation in the acidic phase or incomplete deprotonation in the basic phase will lead to the alkaloid remaining in the wrong layer, thus reducing yield. Multiple extractions ensure a more complete transfer of the compound between phases. |
| Compound Degradation | 1. Assess Stability: Perform small-scale stability tests of this compound under your extraction conditions (e.g., light, temperature, pH).[21] 2. Use Protective Measures: Conduct extractions under dim light and minimize exposure to high temperatures if the compound is found to be labile. | Alkaloids can be sensitive to heat, light, or extreme pH, leading to degradation.[21] Identifying and mitigating these factors is crucial for maximizing yield. |
Issue 2: Impurities in Final Purified Product
| Potential Cause | Troubleshooting Step | Explanation |
| Co-extraction of Similar Alkaloids | 1. Improve Chromatographic Resolution: Optimize the HPLC method by using a different column, modifying the mobile phase gradient, or changing the solvent system. 2. Employ Orthogonal Separation Techniques: Consider using a different type of chromatography (e.g., normal phase, ion exchange) in addition to reverse-phase HPLC. | Stemona tuberosa contains multiple structurally similar alkaloids which can be difficult to separate.[1][2] Using highly selective or multiple separation techniques can improve purity.[7] |
| Solvent or Reagent Contamination | 1. Use High-Purity Solvents: Ensure all solvents used for chromatography are HPLC-grade or higher. 2. Run Blanks: Analyze a blank sample (solvent only) to identify any peaks originating from the system or solvents. | Impurities from low-grade solvents or contaminated reagents can co-elute with the target compound, compromising the purity of the final product. |
| Incomplete Separation from Matrix | 1. Add a Pre-purification Step: Introduce a Solid-Phase Extraction (SPE) or Vacuum Liquid Chromatography (VLC) step after the crude extraction to remove major classes of interfering compounds before HPLC.[7] | A preliminary cleanup step can significantly reduce the complexity of the mixture loaded onto the final HPLC column, leading to better separation and higher purity. |
Quantitative Data Summary
The following tables summarize key quantitative data reported in the literature for this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Dose | Cmax (ng/mL) | AUC₀₋∞ (ng·h/mL) | t₁/₂ (h) |
| 20 mg/kg | 11.37 | 17.68 | 2.28 |
| 40 mg/kg | 137.6 | 167.4 | 3.04 |
| Data sourced from UPLC-MS/MS analysis.[19] |
Table 2: In Vitro and In Vivo Experimental Concentrations
| Experiment Type | Concentration/Dose | Target/Model | Reference |
| In Vitro Fibroblast Treatment | 0.1–10 µmol/L | Primary Mouse Lung Fibroblasts | [4] |
| In Vivo Pulmonary Fibrosis Model | 30 mg·kg⁻¹·d⁻¹ (Oral) | Bleomycin-induced mice | [4][6][22] |
| In Vitro Macrophage Treatment | 1, 10, 100 µmol/L | RAW 264.7 cells | [6] |
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Stemona tuberosa
This protocol is a generalized procedure based on common alkaloid extraction methodologies.[2]
-
Preparation of Plant Material: Air-dry the roots of Stemona tuberosa and grind them into a coarse powder.
-
Solvent Extraction: Macerate the powdered roots with 95% methanol at room temperature for 24 hours. Repeat this process three times. Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Acid-Base Partitioning: a. Suspend the crude extract in a 0.5% aqueous hydrochloric acid (HCl) solution. b. Partition this acidic solution against ethyl acetate (EtOAc) in a separatory funnel. Discard the EtOAc layer, which contains neutral and acidic compounds. c. Adjust the pH of the acidic aqueous layer to 8-9 using a 15% ammonia solution. d. Extract the now basic aqueous solution multiple times with EtOAc. The alkaloids will move into the organic phase. e. Combine the EtOAc extracts and evaporate the solvent to yield the crude alkaloidal extract.
-
Chromatographic Purification: a. Subject the crude alkaloidal extract to column chromatography over silica gel. b. Elute the column with a gradient of chloroform/methanol (e.g., starting from 100:0 and gradually increasing the methanol concentration). c. Collect fractions and monitor them by Thin Layer Chromatography (TLC). d. Combine fractions containing the target compound and perform further purification using preparative HPLC on a C18 column to isolate pure this compound.
Protocol 2: Quantification of this compound by UPLC-MS/MS
This protocol is based on the methodology for analyzing this compound in biological samples.[19]
-
Sample Preparation (Protein Precipitation): a. To 50 µL of a biological sample (e.g., plasma), add 150 µL of methanol containing an appropriate internal standard (e.g., tetrahydropalmatine). b. Vortex the mixture for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes. d. Collect the supernatant for analysis.
-
Chromatographic Conditions:
-
System: Ultra-High Performance Liquid Chromatography (UPLC) system.
-
Column: A reverse-phase C18 column (e.g., Zorbax Extend C18).
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid and 5mM ammonium acetate in water and (B) acetonitrile.
-
Flow Rate: Approximately 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 376.1 → 302.0
-
Internal Standard (IS): e.g., m/z 355.8 → 192.0
-
-
-
Quantification: Construct a calibration curve using known concentrations of this compound standard and calculate the concentration in the samples based on the peak area ratio of the analyte to the internal standard.
Visualizations
Experimental and Logical Workflows
Caption: General workflow for extraction and purification of this compound.
Caption: Logical workflow for troubleshooting scale-up production issues.
Signaling Pathway
Caption: this compound promotes HIF-1α degradation to inhibit fibrosis.
References
- 1. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits the differentiation of lung fibroblasts into myofibroblasts in mice by regulating HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound attenuates bleomycin-induced pulmonary fibrosis by suppressing the recruitment and activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 8. Scale-Up of Natural Product Isolation | Springer Nature Experiments [experiments.springernature.com]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Metabolic Engineering [keaslinglab.lbl.gov]
- 13. researchgate.net [researchgate.net]
- 14. Escherichia coli allows efficient modular incorporation of newly isolated quinomycin biosynthetic enzyme into echinomycin biosynthetic pathway for rational design and synthesis of potent antibiotic unnatural natural product - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic Engineering - jbei.org [jbei.org]
- 16. Our Research - Ignea Lab [ignea.lab.mcgill.ca]
- 17. mdpi.com [mdpi.com]
- 18. Navigating the challenges of engineering composite specialized metabolite pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics, biodistribution and excretion studies of this compound, a major bioactive alkaloid of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts <i>via</i> the PI3K-dependent AKT and ERK pathways [cjnmcpu.com]
Technical Support Center: Method Refinement for Accurate Quantification of Neotuberostemonine in Tissues
Welcome to the technical support center for the accurate quantification of Neotuberostemonine in biological tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for quantifying this compound in tissues?
A1: The most common and reliable method for quantifying this compound in tissues is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for accurately measuring low concentrations of the analyte in complex biological matrices.
Q2: What are the critical steps in sample preparation for this compound analysis?
A2: Critical steps include efficient tissue homogenization, effective protein precipitation, and careful supernatant collection. The choice of homogenization technique and extraction solvent is vital for achieving high recovery and minimizing matrix effects. Protein precipitation with methanol is a commonly used method for extracting this compound from tissue homogenates.
Q3: How can I minimize matrix effects in my analysis?
A3: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, can be minimized by:
-
Efficient sample cleanup: Utilizing techniques like solid-phase extraction (SPE) to remove interfering substances.
-
Chromatographic separation: Optimizing the HPLC gradient to separate this compound from matrix components.
-
Use of an internal standard (IS): A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects. Tetrahydropalmatine has been used as an internal standard in this compound analysis.
-
Sample dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
Q4: What are the recommended storage conditions for tissue samples containing this compound?
A4: To ensure the stability of this compound, tissue samples should be stored at -80°C.[1][2][3] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the analyte. It is advisable to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound in tissues.
| Symptom | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low Recovery of this compound | 1. Inefficient tissue homogenization.2. Incomplete protein precipitation.3. Suboptimal extraction solvent. | 1. Optimize Homogenization: Ensure the tissue is completely homogenized. Bead beaters or ultrasonic homogenizers are effective. For tougher tissues like the lung and heart, enzymatic digestion with collagenase prior to mechanical homogenization can improve results.[4]2. Improve Precipitation: Ensure the protein precipitation solvent (e.g., methanol) is added in the correct ratio to the tissue homogenate and vortexed thoroughly.3. Solvent Selection: While methanol is common, other organic solvents or mixtures can be tested to optimize extraction efficiency. |
| High Variability in Results | 1. Inconsistent sample preparation.2. Matrix effects.3. Instability of this compound. | 1. Standardize Protocol: Ensure all samples are processed identically. Use calibrated pipettes and consistent timing for each step.2. Address Matrix Effects: Refer to FAQ Q3 for strategies to minimize matrix effects.3. Ensure Stability: Follow recommended storage conditions (see FAQ Q4). Prepare fresh working solutions of standards and quality controls for each analytical run. |
| Poor Peak Shape (Tailing, Splitting) in Chromatogram | 1. Column contamination.2. Incompatible injection solvent.3. Secondary interactions with the column. | 1. Column Maintenance: Use a guard column and flush the analytical column regularly with a strong solvent.2. Solvent Compatibility: Ensure the final extraction solvent is compatible with the mobile phase.3. Mobile Phase Modification: For basic compounds like alkaloids, adding a small amount of a competing base (e.g., triethylamine) or using a base-deactivated column can improve peak shape.[5] |
| Low Signal Intensity in MS | 1. Ion suppression from matrix components.2. Suboptimal MS source parameters.3. Degradation of this compound. | 1. Minimize Ion Suppression: Implement strategies from FAQ Q3.2. Optimize MS Parameters: Tune the mass spectrometer for this compound to determine the optimal capillary voltage, gas flow rates, and temperature.3. Check for Degradation: Analyze a freshly prepared standard to confirm instrument performance and rule out analyte degradation. |
Experimental Protocols
Tissue Homogenization
A general protocol for tissue homogenization is provided below. This may require optimization based on the specific tissue type.
-
Weigh the frozen tissue sample (e.g., 100 mg).
-
Add ice-cold homogenization buffer (e.g., phosphate-buffered saline) at a specific ratio (e.g., 1:3 w/v).
-
Homogenize the tissue using a bead beater with appropriate beads or an ultrasonic homogenizer until no visible tissue fragments remain.[4][6][7][8][9]
-
Keep the samples on ice throughout the process to minimize enzymatic degradation.
Sample Extraction (Protein Precipitation)
-
To a known volume of tissue homogenate (e.g., 100 µL), add three volumes of ice-cold methanol containing the internal standard (e.g., Tetrahydropalmatine).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Quantification Method
The following is a representative LC-MS/MS method for the quantification of this compound.
| Parameter | Condition |
| HPLC System | Standard HPLC system |
| Analytical Column | Zorbax Extend C18 (or equivalent) |
| Mobile Phase | A: 0.1% formic acid and 5 mM ammonium acetate in waterB: Acetonitrile |
| Gradient | Optimized for separation of this compound and the internal standard |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | This compound: m/z 376.1 → 302.0Tetrahydropalmatine (IS): m/z 355.8 → 192.0 |
Quantitative Data Summary
The following tables summarize typical validation parameters for a refined this compound quantification method. Note: These are representative values and may vary between laboratories and tissue types.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| This compound | 1 - 1000 | > 0.99 | 1 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | Low | 5 | 95 - 105 | < 15 |
| Medium | 50 | 98 - 102 | < 10 | |
| High | 800 | 97 - 103 | < 10 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | Low | 5 | 85 - 95 | 90 - 110 |
| High | 800 | 88 - 98 | 92 - 108 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in tissue samples.
Workflow for this compound quantification.
Signaling Pathway of this compound in Pulmonary Fibrosis
This compound has been shown to ameliorate pulmonary fibrosis by inhibiting key signaling pathways. The diagram below illustrates the inhibitory effect of this compound on the TGF-β1 induced pro-fibrotic pathways in fibroblasts.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Study of the Stability of Various Biochemical Analytes in Samples Stored at Different Predefined Storage Conditions at an Accredited Laboratory of India - Journal of Laboratory Physicians [jlabphy.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 8. sonicator.com [sonicator.com]
- 9. Reproducible Tissue Homogenization and Protein Extraction for Quantitative Proteomics Using MicroPestle-Assisted Pressure-Cycling Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Neotuberostemonine and Tuberostemonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neotuberostemonine and Tuberostemonine are stereoisomeric Stemona alkaloids isolated from the roots of Stemona tuberosa. Both compounds have garnered significant interest in the scientific community for their diverse pharmacological activities. This guide provides a comprehensive comparative analysis of their bioactivities, supported by experimental data, to aid researchers and professionals in drug discovery and development.
Data Presentation: A Quantitative Comparison
The following table summarizes the available quantitative data for the bioactivities of this compound and Tuberostemonine.
| Bioactivity | Compound | Test System | Metric | Value | Reference(s) |
| Antitussive | This compound | Guinea Pig (citric acid-induced) | ID50 | 23.3 mg/kg (i.p.) | [1] |
| Tuberostemonine | Guinea Pig (citric acid-induced) | ID50 | 61.2 mg/kg (i.p.) | [1] | |
| Insecticidal | This compound | Spodoptera littoralis larvae | LC50 | Data not available | |
| Tuberostemonine | Spodoptera littoralis larvae | LC50 | ~500 ppm | ||
| Anti-inflammatory | This compound | LPS-stimulated macrophages | IC50 | Data not available | |
| Tuberostemonine | LPS-stimulated macrophages | IC50 | Data not available | ||
| Acetylcholinesterase | This compound | In vitro (Ellman's method) | IC50 | Data not available | |
| Inhibition | Tuberostemonine | In vitro (Ellman's method) | IC50 | Data not available |
Comparative Bioactivity Analysis
Antitussive Activity
This compound exhibits significantly more potent antitussive activity than Tuberostemonine. In a citric acid-induced cough model in guinea pigs, this compound demonstrated an intraperitoneal (i.p.) ID50 of 23.3 mg/kg, while Tuberostemonine had a much higher ID50 of 61.2 mg/kg, indicating lower potency.[1] Both compounds are suggested to exert their antitussive effects through a peripheral mechanism of action.
Insecticidal Activity
Tuberostemonine has been reported to possess weak insecticidal activity against the larvae of Spodoptera littoralis, with an LC50 value of approximately 500 ppm. Currently, there is a lack of available data on the insecticidal activity of this compound against the same species, which prevents a direct quantitative comparison.
Anti-inflammatory Activity
Both this compound and Tuberostemonine have demonstrated anti-inflammatory properties. Studies have shown that these compounds can ameliorate pulmonary fibrosis by suppressing TGF-β and SDF-1 secretion from macrophages and fibroblasts. This effect is mediated through the inhibition of the PI3K/AKT/HIF-1α and PI3K/PAK/RAF/ERK/HIF-1α signaling pathways. Furthermore, this compound has been shown to attenuate bleomycin-induced pulmonary fibrosis by suppressing the recruitment and M2 polarization of macrophages. While the anti-inflammatory mechanisms are being elucidated, direct comparative IC50 values for their anti-inflammatory effects in models such as LPS-stimulated macrophages are not yet available.
Acetylcholinesterase Inhibitory Activity
The potential of this compound and Tuberostemonine as acetylcholinesterase inhibitors is an area of interest, given the role of this enzyme in neurological disorders. However, at present, there is no publicly available quantitative data (IC50 values) to facilitate a direct comparison of their inhibitory activities against acetylcholinesterase.
Signaling Pathway
The anti-inflammatory and anti-fibrotic effects of this compound and Tuberostemonine are linked to their ability to modulate the PI3K/AKT/HIF-1α signaling pathway. Below is a diagram illustrating this pathway.
Caption: PI3K/AKT/HIF-1α signaling pathway modulated by this compound and Tuberostemonine.
Experimental Protocols
Antitussive Activity: Citric Acid-Induced Cough in Guinea Pigs
This protocol is a standard method for evaluating the antitussive efficacy of test compounds.
1. Animals: Male Dunkin-Hartley guinea pigs (300-400 g) are used. 2. Acclimatization: Animals are acclimated to the experimental environment for at least one week prior to the study. 3. Test Compound Administration: this compound, Tuberostemonine, or a vehicle control is administered intraperitoneally (i.p.) at desired doses. 4. Cough Induction: 30 minutes after compound administration, each guinea pig is placed in a whole-body plethysmograph chamber. A 0.4 M solution of citric acid is aerosolized into the chamber for a 10-minute period to induce coughing. 5. Data Recording: The number of coughs is recorded for 10 minutes from the start of the citric acid aerosol exposure. A cough is characterized by a forceful expiratory effort accompanied by a typical cough sound. 6. Data Analysis: The antitussive effect is calculated as the percentage inhibition of the cough response compared to the vehicle-treated control group. The ID50 (the dose that inhibits the cough response by 50%) is then determined.
Insecticidal Activity: Leaf-Dip Bioassay against Spodoptera littoralis
This method is used to assess the toxicity of compounds to leaf-eating insects.
1. Insect Rearing: Larvae of Spodoptera littoralis are reared on an artificial diet under controlled conditions (25±1°C, 65±5% RH, 16:8 h L:D photoperiod). 2. Preparation of Test Solutions: this compound and Tuberostemonine are dissolved in an appropriate solvent (e.g., acetone with a surfactant) to prepare a series of concentrations. 3. Leaf Treatment: Castor bean leaves are dipped into the test solutions for 10-20 seconds and then air-dried. Control leaves are dipped in the solvent solution without the test compound. 4. Bioassay: Third or fourth instar larvae are placed on the treated leaves in a petri dish. 5. Observation: Mortality is recorded at 24, 48, and 72 hours after treatment. 6. Data Analysis: The LC50 (the concentration that causes 50% mortality) is calculated using probit analysis.
Anti-inflammatory Activity: LPS-Stimulated Macrophages
This in vitro assay is widely used to screen for anti-inflammatory compounds.
1. Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. 2. Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight. 3. Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Tuberostemonine. The cells are pre-incubated for 1-2 hours. 4. LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration of 1 µg/mL) to induce an inflammatory response. Control wells receive no LPS. 5. Incubation: The plates are incubated for 24 hours. 6. Measurement of Nitric Oxide (NO) Production: The production of NO, a pro-inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent. 7. Data Analysis: The percentage inhibition of NO production by the test compounds is calculated relative to the LPS-only treated cells. The IC50 (the concentration that inhibits NO production by 50%) is then determined.
Acetylcholinesterase Inhibition Assay: Ellman's Method
This colorimetric assay is a standard method for measuring acetylcholinesterase activity.
1. Reagents:
- 0.1 M Phosphate buffer (pH 8.0)
- Acetylthiocholine iodide (ATCI) - substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
- Acetylcholinesterase (AChE) enzyme
- Test compounds (this compound and Tuberostemonine) 2. Assay Procedure (in a 96-well plate):
- Add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of 0.1 M phosphate buffer to each well.
- Add 25 µL of the test compound solution at various concentrations.
- Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution. 3. Measurement: The absorbance is measured at 412 nm at regular intervals for 5-10 minutes using a microplate reader. 4. Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound and Tuberostemonine exhibit a range of interesting and potentially therapeutic bioactivities. This compound is a more potent antitussive agent compared to Tuberostemonine. Both compounds show promise as anti-inflammatory and anti-fibrotic agents by targeting the PI3K/AKT signaling pathway. Further research is required to fully elucidate and quantify their insecticidal and acetylcholinesterase inhibitory activities to enable a complete comparative assessment. The detailed experimental protocols provided herein offer a foundation for such future investigations.
References
Validating the Anti-Fibrotic Effects of Neotuberostemonine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Neotuberostemonine (NTS), a natural alkaloid isolated from the root of Stemona tuberosa, has emerged as a promising candidate for anti-fibrotic therapies. This guide provides a comprehensive comparison of NTS's performance with other alternatives, supported by experimental data from multiple preclinical models. The following sections detail the experimental protocols, present quantitative data in a comparative format, and illustrate the key signaling pathways involved in its mechanism of action.
Comparative Efficacy of this compound in Preclinical Models
The anti-fibrotic potential of this compound has been primarily investigated in models of pulmonary fibrosis, with comparisons made against a placebo and the FDA-approved anti-fibrotic drug, Nintedanib. Tuberostemonine (TS), a stereoisomer of NTS, has also been evaluated in parallel.
In Vivo Models: Bleomycin-Induced Pulmonary Fibrosis
A widely used model for studying pulmonary fibrosis involves the induction of lung injury in mice using bleomycin (BLM). In these studies, NTS has demonstrated significant therapeutic effects.
Table 1: Comparison of this compound and Other Agents in Bleomycin-Induced Pulmonary Fibrosis in Mice
| Treatment Group | Dosage | Key Fibrotic Markers (Lung Tissue) | Inflammatory Cell Count (BALF) | Reference |
| Vehicle Control (BLM) | - | Significant increase in Collagen I, α-SMA, and TGF-β1 | Markedly elevated | [1] |
| This compound (NTS) | 20 mg/kg/day | Reduced expression of Collagen, α-SMA, and TGF-β1 | Significantly decreased | [1] |
| This compound (NTS) | 40 mg/kg/day | Dose-dependent reduction in Collagen, α-SMA, and TGF-β1 | Significantly decreased | [1] |
| This compound (NTS) | 30 mg/kg/day | Attenuated levels of HIF-1α, TGF-β, FGF2, and α-SMA | Not specified | [2] |
| Nintedanib | Not Specified | Used as positive control, showed reduction in fibrotic markers | Not specified | [1] |
| Tuberostemonine (TS) | 30 mg/kg/day | Improved fibrosis-related indicators, inhibited fibroblast activation | Reduced levels of TGF-β and SDF-1 | [3][4] |
BALF: Bronchoalveolar Lavage Fluid; α-SMA: alpha-Smooth Muscle Actin; TGF-β1: Transforming Growth Factor-beta 1; HIF-1α: Hypoxia-Inducible Factor 1-alpha; FGF2: Fibroblast Growth Factor 2; SDF-1: Stromal Cell-Derived Factor 1.
In Vitro Models: Fibroblast and Macrophage Activation
The anti-fibrotic effects of NTS have also been validated in vitro using primary lung fibroblasts and macrophage cell lines. These studies provide insights into the cellular mechanisms of NTS.
Table 2: In Vitro Anti-Fibrotic Effects of this compound
| Cell Type | Condition | Treatment | Key Findings | Reference |
| Primary Mouse Lung Fibroblasts (PLFs) | Hypoxia (1% O2) or CoCl2 | NTS (0.1–10 μmol/L) | Dose-dependently suppressed hypoxia-induced activation and differentiation (reduced HIF-1α, TGF-β, FGF2, α-SMA, Col-1α/3α) | [2] |
| RAW 264.7 Macrophages | Not specified | NTS (1, 10, 100 μM) | Significantly reduced arginase-1 (M2 marker) expression in a dose-dependent manner | [1] |
| Primary Pulmonary Fibroblasts (PFBs) & MH-S Macrophages | TGF-β1 induction & Co-culture | NTS (dosage not specified) | Inhibited fibroblast activation and macrophage M2 polarization | [3][4] |
CoCl2: Cobalt Chloride (chemical inducer of hypoxia); Col-1α/3α: Collagen type I alpha/type III alpha.
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Mice (In Vivo)
-
Animal Model: Six- to eight-week-old ICR or C57BL/6 male mice are used.[1][2]
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin hydrochloride (BLM) is administered to the mice.
-
Drug Administration:
-
Assessment of Fibrosis:
-
Histopathology: Lung tissues are collected, fixed, and stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess lung injury and collagen deposition.[1]
-
Immunohistochemistry: Lung sections are stained for key fibrotic markers such as α-SMA and TGF-β1.[1]
-
Western Blot: Protein expression of profibrotic and inflammatory markers in lung tissue homogenates is quantified.[1]
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The total and differential cell counts in the BALF are determined to assess inflammation.[1]
-
Hypoxia-Induced Fibroblast Activation (In Vitro)
-
Cell Culture: Primary mouse lung fibroblasts (PLFs) are isolated and cultured.[2]
-
Induction of Fibroblast Activation:
-
Treatment: this compound is added to the cell culture medium at various concentrations (e.g., 0.1–10 μmol/L).[2]
-
Assessment of Activation:
-
Western Blot and RT-PCR: The protein and mRNA expression levels of key markers of fibroblast activation (HIF-1α, TGF-β, FGF2, α-SMA, and collagen) are measured.[2]
-
Signaling Pathways Modulated by this compound
This compound exerts its anti-fibrotic effects by modulating several key signaling pathways implicated in the pathogenesis of fibrosis.
HIF-1α Signaling Pathway
Under hypoxic conditions, a common feature in fibrotic tissues, the transcription factor HIF-1α is stabilized. This leads to the expression of downstream pro-fibrotic factors. This compound has been shown to inhibit the stabilization of HIF-1α, thereby downregulating the expression of its target genes.[2]
PI3K/AKT/ERK Signaling Pathway
A positive feedback loop between fibroblasts and macrophages, mediated by TGF-β and SDF-1, is crucial for the progression of pulmonary fibrosis. This compound has been found to disrupt this loop by inhibiting the PI3K/AKT and ERK signaling pathways, which are upstream of HIF-1α in this context.[3][4]
References
- 1. Frontiers | Novel Anti-fibrotic Therapies [frontiersin.org]
- 2. Evaluation of antifibrotic drugs in bleomycin-induced pulmonary fibrosis in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifibrotic therapies for idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Current Landscape of Anti-Fibrotic Medicines - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
A Comparative Analysis of Neotuberostemonine and Approved Anti-Fibrotic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel anti-fibrotic agent Neotuberostemonine against the established drugs, Pirfenidone and Nintedanib. The following sections detail their mechanisms of action, present quantitative data from preclinical studies, and outline the experimental protocols used to generate this data.
Mechanism of Action: A Tale of Three Pathways
The anti-fibrotic effects of this compound, Pirfenidone, and Nintedanib are attributed to their distinct interactions with key signaling pathways implicated in the pathogenesis of fibrosis.
This compound exerts its anti-fibrotic effects by modulating the PI3K/AKT/HIF-1α and ERK signaling pathways.[1][2] It has been shown to interfere with the feedback loop between fibroblasts and macrophages, which is crucial for the progression of pulmonary fibrosis.[1][2] Specifically, this compound inhibits the secretion of Transforming Growth Factor-beta (TGF-β) and Stromal Cell-Derived Factor-1 (SDF-1), key cytokines in this process.[1][2]
Pirfenidone's primary anti-fibrotic mechanism involves the downregulation of the TGF-β signaling pathway. TGF-β is a potent pro-fibrotic cytokine that promotes fibroblast proliferation and their differentiation into myofibroblasts, the primary cells responsible for excessive extracellular matrix deposition. Pirfenidone has been shown to reduce the expression and activity of TGF-β.
Nintedanib is a multi-tyrosine kinase inhibitor that targets several receptor tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[3] By inhibiting these receptors, Nintedanib effectively blocks the downstream signaling cascades that drive fibroblast proliferation, migration, and differentiation.
Quantitative Efficacy in Preclinical Models
The following tables summarize the quantitative data on the anti-fibrotic efficacy of this compound, Pirfenidone, and Nintedanib in the widely used bleomycin-induced pulmonary fibrosis mouse model. A key marker for assessing the extent of fibrosis is the lung hydroxyproline content, which is a major component of collagen.
| This compound | |
| Dose | Reduction in Hydroxyproline |
| 30 mg/kg | Significant reduction |
| Pirfenidone | |
| Dose | Reduction in Hydroxyproline |
| 30 mg/kg/day | Significant reduction |
| 100 mg/kg/day | Significant reduction |
| 400 mg/kg/day | Significant reduction |
| Nintedanib | |
| Dose | Reduction in Hydroxyproline |
| 30 mg/kg/day | Significant reduction |
| 60 mg/kg/day | Significant reduction |
| 120 mg/kg/day | Significant reduction |
Note: The studies cited for each compound were conducted under varying experimental conditions. Direct comparison of efficacy should be made with caution.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the preclinical evaluation of these anti-fibrotic agents.
Bleomycin-Induced Pulmonary Fibrosis Model
A widely accepted in vivo model for studying pulmonary fibrosis involves the administration of bleomycin to rodents.
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (typically 1.5-3.0 U/kg) is administered to induce lung injury and subsequent fibrosis.
-
Drug Administration:
-
This compound: Oral administration (e.g., 30 mg/kg) is initiated, often for a period of 14 to 28 days, starting from the day of or several days after bleomycin instillation.[1][2]
-
Pirfenidone: Administered orally, often mixed with chow or via gavage, at doses ranging from 30 to 400 mg/kg/day for a specified duration (e.g., 14-21 days).[4][5][6]
-
Nintedanib: Typically administered orally by gavage at doses ranging from 30 to 120 mg/kg/day for a defined treatment period.[7][8]
-
-
Assessment of Fibrosis:
-
Histology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrotic lesions.
-
Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of hydroxyproline, a key amino acid in collagen.[5][6][7][9][10]
-
In Vitro Fibroblast to Myofibroblast Differentiation Assay
This assay assesses the ability of a compound to inhibit the transformation of fibroblasts into contractile, matrix-producing myofibroblasts.
-
Cell Culture: Primary lung fibroblasts are isolated and cultured.
-
Induction of Differentiation: Cells are stimulated with a pro-fibrotic agent, most commonly TGF-β1.
-
Drug Treatment: The anti-fibrotic agent of interest is added to the cell culture at various concentrations.
-
Assessment of Differentiation: The expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, is measured using techniques such as Western blotting or immunofluorescence.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by each compound and a general experimental workflow for their preclinical evaluation.
References
- 1. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts <i>via</i> the PI3K-dependent AKT and ERK pathways [cjnmcpu.com]
- 2. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 4. Antifibrotic action of pirfenidone and prednisolone: different effects on pulmonary cytokines and growth factors in bleomycin-induced murine pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. A mouse model of chronic idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cross-Validation of Neotuberostemonine's Anti-Fibrotic Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Neotuberostemonine (NTS), a natural alkaloid with significant anti-fibrotic properties. Its performance is cross-validated against its stereoisomer, Tuberostemonine (TS), and established pathway-specific inhibitors, offering a clear perspective on its therapeutic potential in pulmonary fibrosis. The information presented is supported by experimental data from in vivo and in vitro studies.
I. Comparative Efficacy and Potency
The anti-fibrotic activity of this compound has been evaluated in comparison to Tuberostemonine and other specific inhibitors of key signaling pathways implicated in fibrosis. The following tables summarize the quantitative data from these comparative studies.
Table 1: In Vitro Inhibition of Fibroblast Activation
| Compound | Target/Assay | Concentration | Key Findings | Reference |
| This compound (NTS) | Hypoxia-induced fibroblast activation (α-SMA, Collagen-1α/3α expression) | 0.1 - 10 µmol/L | Dose-dependently suppressed activation and differentiation of primary lung fibroblasts.[1] | [1] |
| TGF-β1-induced fibroblast activation (Collagen-1, α-SMA expression) | 50 µmol·L⁻¹ | Significantly suppressed the increase in Collagen-1 and α-SMA levels.[2] | [2] | |
| Tuberostemonine (TS) | TGF-β1-induced fibroblast activation (Collagen-1, α-SMA expression) | 50 µmol·L⁻¹ | Exhibited comparable efficacy to NTS in suppressing Collagen-1 and α-SMA.[2] | [2] |
| TGF-β1-induced fibroblast proliferation | IC50: 1.9 mM | Demonstrated inhibitory effects on the proliferation of human fetal lung fibroblasts.[3][4][5][6] | [3][4][5][6] | |
| LY294002 (PI3K Inhibitor) | TGF-β1-induced fibroblast activation (Collagen-1, α-SMA expression) | 10 µmol·L⁻¹ | Significantly decreased the protein levels of Collagen-1 and α-SMA.[2] | [2] |
Table 2: In Vitro Inhibition of Macrophage M2 Polarization
| Compound | Target/Assay | Concentration | Key Findings | Reference |
| This compound (NTS) | M2 Polarization (Arginase-1 expression) in RAW 264.7 cells | 1, 10, 100 µM | Significantly reduced Arginase-1 expression in a dose-dependent manner.[7] | [7] |
| AMD3100 (CXCR4 Antagonist) | SDF-1-induced signaling | Not specified in direct comparison | Known to block the SDF-1/CXCR4 axis, which is involved in macrophage polarization.[8][9][10][11][12] | [8][9][10][11][12] |
Table 3: In Vivo Efficacy in Bleomycin-Induced Pulmonary Fibrosis Mouse Model
| Treatment | Dosage | Administration Route | Key Findings | Reference |
| This compound (NTS) | 30 mg·kg⁻¹·d⁻¹ | Oral | Effectively attenuated pulmonary fibrosis by inhibiting HIF-1α and its downstream pro-fibrotic factors.[1] Reduced collagen deposition and expression of α-SMA and TGF-β1.[7] | [1][7] |
| 20 and 40 mg/kg per day | Oral | Significantly ameliorated lung histopathological changes and reduced inflammatory cell counts.[7] | [7] | |
| Tuberostemonine (TS) | 30 mg·kg⁻¹ | Oral | Showed comparable efficacy to NTS in improving fibrosis-related indicators.[2][13] | [2][13] |
II. Mechanism of Action: Signaling Pathways
This compound exerts its anti-fibrotic effects by modulating a critical feedback loop between fibroblasts and macrophages. This loop is primarily driven by Transforming Growth Factor-β (TGF-β) and Stromal Cell-Derived Factor-1 (SDF-1). NTS intervenes by inhibiting key signaling pathways, namely the PI3K/AKT/HIF-1α and PI3K/PAK/RAF/ERK/HIF-1α pathways.
A. Inhibition of Fibroblast to Myofibroblast Transformation
TGF-β1 is a potent inducer of the transformation of fibroblasts into myofibroblasts, which are key effector cells in fibrosis, characterized by the expression of α-smooth muscle actin (α-SMA) and excessive collagen production.[1][14][15][16] NTS disrupts this process by inhibiting the downstream signaling of TGF-β1.
References
- 1. This compound inhibits the differentiation of lung fibroblasts into myofibroblasts in mice by regulating HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts <i>via</i> the PI3K-dependent AKT and ERK pathways [cjnmcpu.com]
- 3. Tuberostemonine may alleviates proliferation of lung fibroblasts caused by pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuberostemonine may alleviates proliferation of lung fibroblasts caused by pulmonary fibrosis | Semantic Scholar [semanticscholar.org]
- 5. Tuberostemonine may alleviates proliferation of lung fibroblasts caused by pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound attenuates bleomycin-induced pulmonary fibrosis by suppressing the recruitment and activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term administration of AMD3100, an antagonist of SDF-1/CXCR4 signaling, alters fracture repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional Phenotypes of Peritoneal Macrophages Upon AMD3100 Treatment During Colitis-Associated Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Many Facets of SDF-1α, CXCR4 Agonists and Antagonists on Hematopoietic Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chronic AMD3100 Antagonism of SDF-1α-CXCR4 Exacerbates Cardiac Dysfunction and Remodeling after Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. Collagen receptor cross-talk determines α-smooth muscle actin-dependent collagen gene expression in angiotensin II–stimulated cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. α-Smooth muscle actin is an inconsistent marker of fibroblasts responsible for force-dependent TGFβ activation or collagen production across multiple models of organ fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility and Validation of Published Neotuberostemonine Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published findings on Neotuberostemonine (NTS), a natural alkaloid isolated from Stemona tuberosa. The focus is on its therapeutic potential in treating pulmonary fibrosis, with an emphasis on the reproducibility and validation of the reported mechanisms of action. This document summarizes key quantitative data, details experimental methodologies from published studies, and visualizes the proposed signaling pathways to offer an objective resource for the scientific community.
Summary of Findings on this compound's Anti-Fibrotic Effects
This compound and its stereoisomer Tuberostemonine (TS) have been reported to ameliorate pulmonary fibrosis.[1][2] The primary mechanism appears to be the inhibition of fibroblast activation and M2 macrophage polarization.[1][3] In vivo studies using a bleomycin-induced mouse model of pulmonary fibrosis showed that oral administration of NTS (30 mg·kg−1·d−1) significantly attenuated the fibrotic process.[2][4] In vitro experiments have further elucidated the molecular pathways involved.
The core of this compound's anti-fibrotic activity is attributed to its inhibitory effects on key signaling pathways, primarily the PI3K/AKT and ERK pathways.[1][2] A significant finding is the role of NTS in inhibiting Hypoxia-Inducible Factor-1α (HIF-1α), a critical regulator in the differentiation of fibroblasts into myofibroblasts, a key event in the progression of fibrosis.[4]
Comparative Analysis of In Vitro Efficacy
The following table summarizes the quantitative findings from key in vitro experiments on primary pulmonary fibroblasts (PFBs) and macrophage cell lines.
| Cell Type | Treatment | Key Biomarker | Reported Effect | Concentration | Source |
| Primary Pulmonary Fibroblasts (PFBs) | TGF-β1 + NTS/TS | Col-1, α-SMA | Significant suppression of increased protein levels | 50 µmol·L−1 | [1] |
| Primary Pulmonary Fibroblasts (PFBs) | Hypoxia (1% O2) or CoCl2 | HIF-1α, TGF-β, FGF2, α-SMA, Col-1α/3α | Dose-dependent suppression of hypoxia-induced activation | 0.1–10 μmol/L | [4] |
| RAW 264.7 Macrophages | NTS | Arginase-1 (M2 marker) | Significant dose-dependent reduction in expression | 1, 10, 100μM | [3] |
| RAW 264.7 Macrophages | NTS | iNOS (M1 marker) | Down-regulation of expression only at the highest dose | 100μM | [3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways for this compound's action and a general experimental workflow based on the reviewed literature.
Caption: Proposed signaling pathway for this compound's anti-fibrotic effect.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
In Vivo: Bleomycin-Induced Pulmonary Fibrosis Mouse Model
-
Induction: Mice are intratracheally injected with bleomycin (e.g., 3 U·kg−1) to induce pulmonary fibrosis.[1][2]
-
Treatment: this compound is orally administered to the mice at doses ranging from 20 to 40 mg/kg per day.[3] In some studies, a dose of 30 mg·kg−1 was used.[1][2][4]
-
Assessment: The effects of NTS are evaluated through:
-
Histopathological Examination: Lung tissues are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition.[3]
-
Immunohistochemistry: To determine the levels of key proteins like TGF-β1 in lung tissue.[3]
-
Western Blot Analysis: To quantify the expression of profibrotic markers such as α-SMA and collagen.[3]
-
Hydroxyproline Assay: To measure the collagen content in the lungs.[1]
-
In Vitro: Cell-Based Assays
-
Cell Culture: Primary pulmonary fibroblasts (PFBs) are isolated from mice. Macrophage cell lines such as MH-S (alveolar macrophages) or RAW 264.7 are also utilized.[1][2][3]
-
Induction of Fibrotic Phenotype:
-
NTS Treatment: The cells are treated with varying concentrations of this compound (ranging from 0.1 to 100 µM) to assess its inhibitory effects.[3][4]
-
Analysis:
-
Western Blotting: To measure the protein levels of key signaling molecules (e.g., PI3K, p-AKT, p-ERK) and fibrotic markers (e.g., Col-1, α-SMA).[1][4]
-
ELISA: To quantify the concentration of secreted factors like TGF-β and SDF-1 in the cell culture medium.[1]
-
Transwell Co-culture System: To study the interaction between fibroblasts and macrophages and the effect of NTS on this crosstalk.[1]
-
Reproducibility and Future Directions
The current body of research on this compound's anti-fibrotic effects is promising but appears to originate from a limited number of research groups. The findings are internally consistent across their publications, which lends some weight to the proposed mechanisms. However, for the field to confidently advance NTS into further preclinical and potentially clinical development, independent validation of these key findings is crucial.
Future research should focus on:
-
Independent Replication: Studies by unaffiliated research groups are needed to verify the reported in vivo and in vitro effects of this compound.
-
Target Engagement: More direct evidence is required to confirm that NTS directly binds to and inhibits PI3K or other proposed upstream targets.
-
Pharmacokinetics and Toxicology: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound are necessary.
-
Comparison with Stereoisomers: While some studies include Tuberostemonine, a more detailed comparative analysis of the structure-activity relationship among different Stemona alkaloids could provide valuable insights for lead optimization.
References
- 1. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts <i>via</i> the PI3K-dependent AKT and ERK pathways [cjnmcpu.com]
- 2. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates bleomycin-induced pulmonary fibrosis by suppressing the recruitment and activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits the differentiation of lung fibroblasts into myofibroblasts in mice by regulating HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative efficacy of different Neotuberostemonine extraction methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various methods for the extraction of Neotuberostemonine, a bioactive alkaloid from the roots of Stemona tuberosa. The selection of an appropriate extraction technique is critical for maximizing yield and purity, which are pivotal for subsequent research and development. This document outlines the efficacy of several common and advanced extraction methods, supported by available experimental data and detailed protocols.
Comparative Efficacy of Extraction Methods
The efficiency of an extraction method is determined by several factors, including yield, purity of the final extract, extraction time, solvent consumption, and environmental impact. Below is a summary of different techniques for extracting this compound and related Stemona alkaloids. While direct comparative studies for this compound across all methods are limited, this table synthesizes available data for Stemona alkaloids and general efficiencies of these techniques for similar compounds.
| Extraction Method | Principle | Typical Solvent(s) | Temperature | Time | Yield of Total Alkaloids | Purity | Key Advantages | Key Disadvantages |
| Heat Reflux Extraction | Continuous boiling and condensation of a solvent to extract compounds from a solid matrix. | Methanol, 90% Ethanol[1] | Boiling point of solvent | 30 min - 3 h[1][2] | Reported to be higher than ultrasonic extraction for Stemona alkaloids[2] | Moderate | Simple, effective for exhaustive extraction[2] | Time-consuming, potential for thermal degradation of sensitive compounds. |
| Soxhlet Extraction | Continuous solid-liquid extraction where the sample is repeatedly washed with fresh solvent. | Ethanol, Methanol | Boiling point of solvent | 6 - 24 h | High | Moderate to High | Exhaustive extraction, efficient use of small solvent volume. | Very time-consuming, potential for thermal degradation. |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. | Methanol, Ethanol | Room temp. to moderate heat | 20 - 60 min | Generally high, but reported to be lower than reflux for Stemona alkaloids[2] | Moderate | Fast, reduced solvent consumption, suitable for thermolabile compounds[3] | Yield may be lower than reflux for this specific application[2] |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, accelerating extraction. | Methanol, Ethanol | Controlled (e.g., 50-100°C) | 5 - 30 min | Potentially very high | Moderate to High | Very fast, reduced solvent and energy consumption, high efficiency[4] | Requires specialized equipment, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO2) as the solvent. | Supercritical CO2 with a polar co-solvent (e.g., ethanol)[5] | 40 - 60°C | 30 - 120 min | Potentially high and selective | Very High | "Green" solvent, high selectivity, solvent-free extract[5] | High initial equipment cost, may require co-solvents for polar compounds like alkaloids[6] |
Note: The yield and purity of this compound are dependent on the specific conditions of each experiment and the concentration in the raw plant material. The dried roots of S. tuberosa have been found to contain approximately 1.24% this compound by dry weight[7].
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on published studies on Stemona alkaloids and may require optimization for specific laboratory conditions and research goals.
Heat Reflux Extraction Protocol
This method has been shown to be effective for the extraction of total alkaloids from Stemona species[1][2].
Materials and Equipment:
-
Dried and powdered roots of Stemona tuberosa
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Place a known quantity of powdered Stemona tuberosa root into the round-bottom flask.
-
Add the extraction solvent (e.g., 90% ethanol) at a solid-to-liquid ratio of 1:8 (w/v)[1].
-
Assemble the reflux apparatus and heat the mixture to the boiling point of the solvent using the heating mantle.
-
Allow the mixture to reflux for a specified duration. Studies suggest 30 minutes for methanol[2] or 3 hours for 90% ethanol, repeated three times for exhaustive extraction[1].
-
After refluxing, cool the mixture to room temperature.
-
Filter the extract to separate the solid plant material from the liquid.
-
If performing multiple extractions, repeat the process with the plant residue.
-
Combine the filtrates and concentrate the extract using a rotary evaporator to remove the solvent.
-
The resulting crude extract can then be subjected to further purification steps.
Ultrasound-Assisted Extraction (UAE) Protocol
A rapid and efficient method for the extraction of plant secondary metabolites.
Materials and Equipment:
-
Dried and powdered roots of Stemona tuberosa
-
Beaker or flask
-
Ultrasonic bath or probe sonicator
-
Methanol or Ethanol
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place a known quantity of the powdered plant material into a beaker or flask.
-
Add the extraction solvent (e.g., methanol) at a suitable solid-to-liquid ratio.
-
Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a duration of 20-60 minutes[3]. The temperature can be controlled by a water bath.
-
After sonication, filter the mixture to separate the plant residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Microwave-Assisted Extraction (MAE) Protocol
An advanced method that utilizes microwave energy for rapid extraction.
Materials and Equipment:
-
Dried and powdered roots of Stemona tuberosa
-
Microwave extraction vessel
-
Microwave extraction system
-
Methanol or Ethanol
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place a known quantity of the powdered plant material into the microwave extraction vessel.
-
Add the extraction solvent (e.g., methanol).
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters, such as microwave power (e.g., 400-800 W), temperature (e.g., 80°C), and time (e.g., 10-20 minutes).
-
After the extraction cycle is complete, allow the vessel to cool.
-
Filter the extract and concentrate it using a rotary evaporator.
Supercritical Fluid Extraction (SFE) Protocol
A green extraction technique that uses supercritical CO2.
Materials and Equipment:
-
Dried and powdered roots of Stemona tuberosa
-
Supercritical fluid extractor
-
High-pressure CO2 source
-
Co-solvent pump and solvent (e.g., ethanol)
-
Collection vessel
Procedure:
-
Load the powdered plant material into the extraction vessel of the SFE system.
-
Heat the vessel to the desired temperature (e.g., 50°C).
-
Pressurize the system with CO2 to the supercritical state (e.g., 200-300 bar)[5].
-
Introduce a polar co-solvent like ethanol (e.g., 5-10%) to enhance the extraction of alkaloids.
-
Maintain a constant flow of supercritical fluid and co-solvent through the extraction vessel for a set period (e.g., 60-90 minutes).
-
The extract is precipitated in a collection vessel by depressurizing the fluid, causing the CO2 to return to a gaseous state.
-
The collected extract is essentially solvent-free.
Post-Extraction Purification
For obtaining pure this compound, the crude extracts from any of the above methods typically require further purification. A common procedure involves acid-base partitioning followed by chromatographic techniques[8].
Acid-Base Partitioning Workflow:
-
Dissolve the crude extract in an acidic aqueous solution (e.g., 4% HCl) to protonate the alkaloids, making them water-soluble.
-
Wash the acidic solution with a non-polar solvent (e.g., CH2Cl2) to remove neutral and acidic impurities.
-
Basify the aqueous layer with a base (e.g., aqueous NH3) to a pH of 9-10, deprotonating the alkaloids and making them soluble in organic solvents.
-
Extract the alkaloids into an organic solvent (e.g., CH2Cl2).
-
Dry and concentrate the organic layer to yield a purified total alkaloid extract.
This purified extract can then be subjected to column chromatography (e.g., silica gel) to isolate this compound[8].
Visualizing the Processes
To better understand the experimental workflows and the biological context of this compound, the following diagrams are provided.
Caption: General workflow for the extraction and isolation of this compound.
Caption: Detailed workflow for the acid-base partitioning purification of alkaloids.
Conclusion
The choice of extraction method for this compound from Stemona tuberosa depends on the specific objectives of the research. For achieving the highest yield in a laboratory setting with standard equipment, Heat Reflux Extraction appears to be a robust and effective method based on available comparative data for Stemona alkaloids[2]. For rapid screening or when dealing with potentially thermolabile compounds, Ultrasound-Assisted Extraction offers a significant time advantage. For industrial-scale production where efficiency, speed, and green chemistry are paramount, Microwave-Assisted Extraction and Supercritical Fluid Extraction present compelling advantages, although they require a higher initial investment in specialized equipment. Further optimization of parameters for these advanced techniques could potentially surpass the yields of traditional methods for this compound extraction.
References
- 1. [Technology study on extraction and purification of alkaloid from Stemona japonica] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
Neotuberostemonine: A Comparative Analysis of In Vitro and In Vivo Efficacy in Pulmonary Fibrosis
Neotuberostemonine (NTS), a principal alkaloid isolated from the root of Stemona tuberosa Lour, has demonstrated significant therapeutic potential, particularly in the context of pulmonary fibrosis.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo activities of NTS, offering researchers, scientists, and drug development professionals a detailed overview of its mechanism of action, supported by experimental data.
Correlation of In Vitro and In Vivo Activity
Studies consistently demonstrate a strong correlation between the in vitro and in vivo effects of this compound in mitigating pulmonary fibrosis. The compound's in vitro ability to inhibit fibroblast activation and macrophage M2 polarization translates to significant anti-fibrotic effects in animal models.[3][4]
Key Findings:
-
In Vitro: NTS effectively blocks the activation and differentiation of lung fibroblasts into myofibroblasts, a critical process in the development of fibrosis.[1] This is achieved in a dose-dependent manner and is linked to the inhibition of the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.[1] Furthermore, NTS has been shown to reduce the expression of arginase-1, a marker for M2 macrophages, in cell cultures.[2]
-
In Vivo: In mouse models of bleomycin-induced pulmonary fibrosis, oral administration of NTS leads to a significant amelioration of lung histopathological changes.[2] This includes a reduction in inflammatory cell counts, collagen deposition, and the overexpression of profibrotic mediators like α-smooth muscle actin (α-SMA) and Transforming growth factor-β1 (TGF-β1).[2] The in vivo experiments confirm that NTS attenuates pulmonary fibrosis by inhibiting the levels of HIF-1α and its downstream profibrotic factors.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.
Table 1: In Vitro Activity of this compound
| Cell Line | Treatment/Inducer | NTS Concentration | Key Biomarker | Result | Reference |
| Primary Mouse Lung Fibroblasts (PLFs) | Hypoxia (1% O2) or CoCl2 (100 μmol/L) | 0.1–10 μmol/L | HIF-1α, TGF-β, FGF2, α-SMA, Col-1α/3α | Dose-dependent suppression of hypoxia-induced activation and differentiation. | [1] |
| RAW 264.7 Macrophages | - | 1, 10, 100 μM | Arginase-1 (M2 marker) | Significant dose-dependent reduction in expression. | [2] |
| RAW 264.7 Macrophages | - | 100 μM | iNOS (M1 marker) | Down-regulation of expression. | [2] |
| MH-S (alveolar macrophages) | Co-cultured with TGF-β1 induced PFBs | Not specified | M2 polarization | Inhibition of macrophage M2 polarization. | [3] |
| Primary Pulmonary Fibroblasts (PFBs) | TGF-β1 | Not specified | Fibroblast activation | Inhibition of fibroblast activation. | [3] |
Table 2: In Vivo Activity of this compound
| Animal Model | Inducer | NTS Dosage | Duration | Key Biomarkers | Result | Reference |
| Mice | Bleomycin (BLM) | 20 and 40 mg/kg per day (oral) | 14 days (days 8 to 21) | Collagen, α-SMA, TGF-β1, MMP-2, TIMP-1, MMP-9 | Significant amelioration of lung histopathological changes, reduced expression of profibrotic markers, and modulation of matrix metalloproteinases. | [2] |
| Mice | Bleomycin (BLM) | 30 mg·kg-1·d-1 (oral) | 1 or 2 weeks | HIF-1α, TGF-β, FGF2, α-SMA | Effective attenuation of bleomycin-induced pulmonary fibrosis by inhibiting HIF-1α and its downstream factors. | [1] |
| Mice | Bleomycin (BLM) | 30 mg·kg−1 (oral) | Not specified | TGF-β, SDF-1 | Reduced levels of TGF-β and SDF-1 in alveolar lavage fluid. | [3][4] |
Experimental Protocols
In Vitro Studies
1. Cell Culture and Treatment:
-
Primary Lung Fibroblasts (PLFs): Isolated from male ICR mice and cultured. For experiments, PLFs were exposed to hypoxic conditions (1% O2) or treated with a chemical hypoxia-mimicking agent, CoCl2 (100 μmol/L), to induce activation and differentiation. This compound was added at concentrations ranging from 0.1 to 10 μmol/L.[1]
-
RAW 264.7 Macrophages: These cells were used to evaluate the direct effect of NTS on macrophages. The cells were treated with NTS at concentrations of 1, 10, and 100 μM.[2]
-
Co-culture of Fibroblasts and Macrophages: Primary pulmonary fibroblasts (PFBs) were treated with TGF-β1 to induce activation. These activated fibroblasts were then co-cultured with MH-S alveolar macrophages using a Transwell system to study the interaction between the two cell types and the effect of NTS.[3]
2. Key Assays:
-
Western Blot: Used to determine the protein expression levels of key markers such as HIF-1α, TGF-β, FGF2, α-SMA, Collagen-1α, and Collagen-3α in fibroblasts, and Arginase-1 and iNOS in macrophages.[1][2]
-
ELISA: The concentrations of secreted proteins like TGF-β and SDF-1 in cell culture supernatants were quantified using enzyme-linked immunosorbent assay kits.[3]
In Vivo Studies
1. Animal Model:
2. Drug Administration:
-
This compound was administered orally to the mice at doses ranging from 20 to 40 mg/kg per day.[1][2] The treatment period varied across studies, typically starting several days after bleomycin induction and continuing for one to two weeks.[1][2]
3. Assessment of Efficacy:
-
Histopathological Examination: Lung tissues were stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition.[2]
-
Immunohistochemistry: Used to detect the levels of proteins like TGF-β1 in lung tissue.[2]
-
Western Blot: The expression of profibrotic markers (e.g., α-SMA, collagen) and signaling proteins (e.g., HIF-1α) in lung tissue homogenates was analyzed.[1][2]
-
ELISA: Levels of TGF-β and SDF-1 in the bronchoalveolar lavage fluid were measured.[3][4]
Signaling Pathways and Mechanism of Action
This compound exerts its anti-fibrotic effects by modulating key signaling pathways involved in the pathogenesis of pulmonary fibrosis. A central mechanism is the inhibition of a positive feedback loop between fibroblasts and M2-polarized macrophages.[3][4] This loop is driven by the secretion of TGF-β and Stromal Cell-Derived Factor-1 (SDF-1).[3][4] NTS disrupts this cycle by inhibiting the PI3K/AKT/HIF-1α and PI3K/PAK/RAF/ERK/HIF-1α pathways.[3][4]
Below are diagrams illustrating the experimental workflow and the signaling pathways affected by this compound.
References
- 1. This compound inhibits the differentiation of lung fibroblasts into myofibroblasts in mice by regulating HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates bleomycin-induced pulmonary fibrosis by suppressing the recruitment and activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts <i>via</i> the PI3K-dependent AKT and ERK pathways [cjnmcpu.com]
- 4. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide for Validating Biomarkers of Neotuberostemonine Response
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of biomarkers for evaluating the therapeutic response to Neotuberostemonine, particularly in the context of its anti-fibrotic activity. It includes detailed experimental protocols, comparative data, and visualizations of the key signaling pathways involved.
Introduction to this compound and its Mechanism of Action
This compound (NTS) is a natural alkaloid isolated from the root of Stemona tuberosa Lour, a plant used in traditional medicine for respiratory ailments.[1][2] Recent studies have highlighted its potent anti-fibrotic effects, primarily by inhibiting the activation of fibroblasts and the polarization of M2 macrophages, which are key events in the progression of diseases like pulmonary fibrosis.[1][3]
The therapeutic effects of NTS are largely attributed to its inhibition of two critical signaling pathways: the PI3K/AKT/HIF-1α pathway and the PI3K-dependent PAK/RAF/ERK/HIF-1α pathway.[3][4] By suppressing these pathways, NTS effectively reduces the expression of pro-fibrotic factors, offering a promising avenue for therapeutic intervention. This guide focuses on validating biomarkers that can quantitatively measure the biological response to NTS treatment.
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-fibrotic effects by disrupting a positive feedback loop between fibroblasts and macrophages.[3][4] Transforming growth factor-β1 (TGF-β1) activates fibroblasts, causing them to differentiate into myofibroblasts that secrete stromal cell-derived factor-1 (SDF-1).[3][5] In turn, SDF-1 induces the polarization of macrophages into the pro-fibrotic M2 phenotype, which then secretes more TGF-β.[3] NTS intervenes by inhibiting the downstream signaling of both TGF-β1 and SDF-1.[3]
Caption: NTS inhibits PI3K-dependent pathways in fibroblasts and macrophages.
Key Biomarkers for Measuring this compound Response
Based on its mechanism of action, several proteins and genes serve as robust biomarkers for quantifying the cellular and tissue response to NTS.
-
Fibroblast Activation Markers:
-
α-Smooth Muscle Actin (α-SMA): A key marker for the differentiation of fibroblasts into contractile myofibroblasts.
-
Collagen Type I (Col-1): A primary component of the extracellular matrix, its overexpression is a hallmark of fibrosis.
-
-
Macrophage Polarization Marker:
-
Arginase-1 (Arg-1): An enzyme that is highly expressed in M2-polarized macrophages and indicates a pro-fibrotic phenotype.[3]
-
-
Signaling Pathway Components:
-
Hypoxia-inducible factor-1α (HIF-1α): A crucial downstream transcription factor whose stabilization is required for the pro-fibrotic effects of TGF-β1 and SDF-1.[3][5] NTS has been shown to inhibit HIF-1α protein expression.[5]
-
Phosphorylated AKT (p-AKT) and Phosphorylated ERK (p-ERK): The activated forms of these kinases are key indicators of pathway activity. Measuring the ratio of phosphorylated to total protein can quantify pathway inhibition by NTS.
-
-
Secreted Cytokines:
-
Transforming Growth factor-β (TGF-β): A potent pro-fibrotic cytokine.
-
Stromal cell-derived factor-1 (SDF-1): A chemokine that promotes M2 macrophage polarization.[3]
-
Comparative Data on Biomarker Modulation
The following tables summarize quantitative data from preclinical studies, demonstrating the effect of this compound on key biomarker expression.
Table 1: In Vitro Effect of NTS on Fibroblast Activation Markers
| Biomarker | Cell Type | Treatment | Concentration | Result |
|---|---|---|---|---|
| α-SMA | Primary Pulmonary Fibroblasts | TGF-β1 | - | Increased Expression |
| α-SMA | Primary Pulmonary Fibroblasts | TGF-β1 + NTS | 50 µmol/L | Significantly Suppressed Expression[3] |
| Col-1 | Primary Pulmonary Fibroblasts | TGF-β1 | - | Increased Expression |
| Col-1 | Primary Pulmonary Fibroblasts | TGF-β1 + NTS | 50 µmol/L | Significantly Suppressed Expression[3] |
| HIF-1α | Primary Lung Fibroblasts | Hypoxia (1% O₂) | - | Increased Expression |
| HIF-1α | Primary Lung Fibroblasts | Hypoxia + NTS | 0.1–10 µmol/L | Dose-dependent Suppression[5] |
Table 2: In Vivo Effect of NTS in Bleomycin-Induced Pulmonary Fibrosis Mouse Model
| Biomarker | Tissue/Fluid | Treatment | Dosage | Result |
|---|---|---|---|---|
| TGF-β | Alveolar Lavage Fluid | Bleomycin + NTS | 30 mg/kg | Reduced Levels[3][4] |
| SDF-1 | Alveolar Lavage Fluid | Bleomycin + NTS | 30 mg/kg | Reduced Levels[3][4] |
| HIF-1α | Lung Tissue | Bleomycin + NTS | 30 mg/kg | Inhibited Expression[5] |
| α-SMA | Lung Tissue | Bleomycin + NTS | 20 & 40 mg/kg | Reduced Over-expression[1] |
| Arg-1 | Lung Tissue | Bleomycin + NTS | - | Inhibited M2 Polarization[1][3] |
Experimental Protocols for Biomarker Validation
Validating the identified biomarkers requires standardized and reproducible experimental procedures. Below is a general workflow and detailed protocols for key assays.
Caption: A typical experimental workflow for validating NTS biomarkers.
A. In Vitro Model: Fibroblast Activation and Macrophage Co-culture
-
Cell Culture: Culture primary pulmonary fibroblasts (PFBs) or MH-S alveolar macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Fibroblast Activation: Seed PFBs and treat with TGF-β1 (e.g., 10 ng/mL) for 48 hours to induce myofibroblast differentiation.
-
Macrophage Polarization: Treat MH-S cells with SDF-1 (e.g., 200 ng/mL) to induce M2 polarization.[3]
-
NTS Treatment: Pre-treat cells with varying concentrations of NTS (e.g., 10-50 µmol/L) or vehicle control for 1-2 hours before adding TGF-β1 or SDF-1.
-
Co-culture System (Optional): Use a Transwell system to study the interaction.[3] Culture TGF-β1-activated PFBs in the upper chamber and MH-S cells in the lower chamber with NTS or inhibitors to assess the feedback loop.[3]
-
Sample Collection: After 24-48 hours, collect cell lysates for protein/RNA analysis and supernatant for cytokine measurement.
B. In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis
-
Animal Model: Use C57BL/6 mice.
-
Induction of Fibrosis: Administer a single intratracheal injection of bleomycin (BLM), for example, at 3 U/kg.[3][4]
-
Treatment Protocol: Begin oral administration of NTS (e.g., 30 mg/kg daily) or a comparator drug (e.g., Nintedanib) starting from day 8 to day 21 post-BLM injection.[1][4]
-
Sample Collection: At the end of the treatment period, collect bronchoalveolar lavage (BAL) fluid and lung tissues for analysis.
C. Western Blot for Protein Expression
-
Protein Extraction: Lyse cells or homogenized lung tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., anti-α-SMA, anti-HIF-1α, anti-p-AKT, anti-β-actin) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour and detect using an ECL substrate.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).
D. RT-qPCR for mRNA Expression
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of RNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using specific primers for target genes (e.g., Acta2 for α-SMA, Col1a1, Hif1a) and a SYBR Green master mix.
-
Analysis: Use the comparative Ct (2^-ΔΔCt) method to calculate the relative expression of target genes, normalizing to a housekeeping gene (e.g., β-actin).[5]
Alternative and Comparator Compounds
To rigorously validate NTS-responsive biomarkers, it is essential to compare its effects against other relevant compounds.
-
Tuberostemonine (TS): As a stereoisomer of NTS, TS shows very similar anti-fibrotic activity by inhibiting the same PI3K-dependent pathways.[3][4] Comparing NTS and TS can help determine if the observed effects are specific to the NTS structure or common to the pyrrole[1,2-a]azapine skeleton.[3][4]
-
Nintedanib: An approved tyrosine kinase inhibitor for idiopathic pulmonary fibrosis (IPF), it serves as a positive control and an industry benchmark for anti-fibrotic efficacy.
-
Pathway-Specific Inhibitors:
-
LY294002: A PI3K inhibitor.
-
Digoxin: An inhibitor of HIF-1α.[3] Using these compounds can confirm that the effects of NTS on downstream biomarkers are indeed mediated through the targeted pathways.
-
By employing the biomarkers and protocols outlined in this guide, researchers can effectively validate and quantify the therapeutic response to this compound, facilitating its development as a potential anti-fibrotic agent.
References
- 1. This compound attenuates bleomycin-induced pulmonary fibrosis by suppressing the recruitment and activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tuberostemonine may alleviates proliferation of lung fibroblasts caused by pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts <i>via</i> the PI3K-dependent AKT and ERK pathways [cjnmcpu.com]
- 4. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits the differentiation of lung fibroblasts into myofibroblasts in mice by regulating HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Footprint of a Natural Alkaloid: A Comparative Transcriptomic and Proteomic Guide to Neotuberostemonine's Cellular Impact
For researchers, scientists, and drug development professionals invested in the discovery of novel therapeutics, particularly for fibrotic diseases, the natural alkaloid Neotuberostemonine (NTS) presents a compelling avenue of investigation. Derived from the roots of Stemona tuberosa, NTS has demonstrated significant anti-fibrotic properties, primarily through its influence on key cellular signaling pathways. This guide provides an in-depth, comparative framework for analyzing the cellular response to NTS treatment at the transcriptomic and proteomic levels, offering a roadmap for elucidating its complete mechanism of action and identifying novel biomarkers.
Unveiling the Known Mechanisms of this compound
Current research has established that this compound exerts its anti-fibrotic effects by targeting the intricate interplay between fibroblasts and macrophages.[1][2] NTS has been shown to inhibit the activation of fibroblasts into myofibroblasts, a critical step in the progression of fibrosis, and to suppress the M2 polarization of macrophages, which are key contributors to the pro-fibrotic microenvironment.[1][2][3]
The molecular underpinnings of these effects lie in the modulation of specific signaling cascades. NTS has been observed to suppress the PI3K/AKT/HIF-1α and PI3K/PAK/RAF/ERK/HIF-1α pathways.[1][2] This targeted inhibition disrupts a positive feedback loop where activated fibroblasts secrete stromal cell-derived factor-1 (SDF-1) and macrophages secrete transforming growth factor-beta (TGF-β), perpetuating the fibrotic process.[1][2]
While these targeted studies provide a strong foundation, a global, unbiased analysis of the transcriptome and proteome is essential to fully comprehend the breadth of NTS's cellular impact. Such an approach can uncover novel targets, off-target effects, and a more holistic understanding of its therapeutic potential.
A Proposed Framework for Comparative Omics Analysis
This section outlines a comprehensive experimental design for a comparative transcriptomic and proteomic analysis of cells treated with this compound. As a primary example, we will focus on a pulmonary fibrosis model, given the existing body of evidence.
Experimental Design & Rationale
The cornerstone of a robust comparative study is a well-defined experimental setup. The following design incorporates NTS, a vehicle control, and a clinically relevant comparator to provide a multi-faceted view of NTS's molecular effects.
| Experimental Group | Treatment | Cell Type | Rationale |
| Control | Vehicle (e.g., DMSO) | Primary Human Pulmonary Fibroblasts (HLF) | Establishes the baseline transcriptomic and proteomic profile of the fibrotic cell model. |
| This compound | This compound (e.g., 50 µM) | Primary Human Pulmonary Fibroblasts (HLF) | To elucidate the specific molecular changes induced by NTS treatment.[1] |
| Comparator | Nintedanib (a clinically approved anti-fibrotic drug) | Primary Human Pulmonary Fibroblasts (HLF) | To benchmark the molecular effects of NTS against a standard-of-care therapeutic, highlighting both common and distinct mechanisms. |
-
Cell Line Selection: Primary Human Pulmonary Fibroblasts (HLFs) are chosen for their direct relevance to pulmonary fibrosis. Alternatively, a well-characterized fibroblast cell line such as NIH-3T3 could be utilized for initial screening.[4]
-
Induction of Fibrotic Phenotype: Prior to treatment, HLFs should be stimulated with TGF-β1 to induce a myofibroblast phenotype, mimicking the disease state.[1][5]
-
Time-Course Analysis: A time-course experiment (e.g., 6, 12, 24, and 48 hours post-treatment) is recommended to capture both early and late cellular responses to NTS.
Visualizing the Experimental Workflow
Caption: Workflow for comparative transcriptomic and proteomic analysis of NTS-treated cells.
Methodologies for Transcriptomic and Proteomic Profiling
Transcriptomic Analysis via RNA Sequencing (RNA-Seq)
RNA-Seq offers a comprehensive and quantitative view of the transcriptome.
Protocol:
-
RNA Extraction: Isolate total RNA from treated and control cell pellets using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen). Ensure high-quality RNA with a RIN (RNA Integrity Number) > 8.0.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves poly(A) selection for mRNA enrichment, cDNA synthesis, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing using a platform such as the Illumina NovaSeq. Aim for a sequencing depth of at least 20 million reads per sample for differential expression analysis.
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Quantify gene expression levels using tools such as RSEM or featureCounts.
-
Differential Expression Analysis: Identify differentially expressed genes (DEGs) between treatment groups using packages like DESeq2 or edgeR in R.
-
Pathway and Functional Enrichment Analysis: Utilize databases like GO (Gene Ontology) and KEGG (Kyoto Encyclopedia of Genes and Genomes) to interpret the biological functions of the DEGs.[6]
-
Proteomic Analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a global, unbiased quantification of the proteome.
Protocol:
-
Protein Extraction and Digestion: Lyse the cell pellets and extract total protein. Quantify the protein concentration using a BCA assay. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative proteomics, label the peptides with isobaric tags (e.g., TMT or iTRAQ) to enable multiplexing and accurate relative quantification.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer (e.g., Thermo Fisher Orbitrap).
-
Data Analysis:
-
Peptide and Protein Identification: Search the raw MS data against a human protein database (e.g., UniProt) using software like MaxQuant or Proteome Discoverer.
-
Protein Quantification: Quantify the relative abundance of proteins across the different treatment groups.
-
Differential Expression Analysis: Identify differentially expressed proteins (DEPs) using statistical methods.
-
Pathway and Functional Enrichment Analysis: Similar to the transcriptomic analysis, use GO and KEGG to understand the biological implications of the DEPs.[6]
-
Interpreting the Data: Expected Outcomes and Insights
The integration of transcriptomic and proteomic data will provide a multi-layered understanding of NTS's mechanism of action.[7]
Hypothetical Data Summary
The following table illustrates the kind of quantitative data that can be expected from such a study.
| Gene/Protein | Log2 Fold Change (NTS vs. Control) - Transcriptome | Log2 Fold Change (NTS vs. Control) - Proteome | Log2 Fold Change (Nintedanib vs. Control) - Transcriptome | Log2 Fold Change (Nintedanib vs. Control) - Proteome | Associated Pathway |
| ACTA2 (α-SMA) | -1.8 | -2.1 | -2.0 | -2.3 | Fibroblast Activation |
| COL1A1 | -2.5 | -2.8 | -2.7 | -3.0 | Extracellular Matrix Deposition |
| PIK3R1 | -1.2 | -1.5 | -0.8 | -1.0 | PI3K/AKT Signaling |
| HIF1A | -1.5 | -1.7 | -0.5 | -0.6 | Hypoxia Response |
| CCL2 | -2.0 | -2.2 | -1.5 | -1.8 | Chemokine Signaling |
| TGFB1 | -1.6 | -1.9 | -1.8 | -2.1 | Pro-fibrotic Cytokine |
Visualizing the NTS-Modulated Signaling Pathway
References
- 1. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts <i>via</i> the PI3K-dependent AKT and ERK pathways [cjnmcpu.com]
- 2. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates bleomycin-induced pulmonary fibrosis by suppressing the recruitment and activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits the differentiation of lung fibroblasts into myofibroblasts in mice by regulating HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuberostemonine may alleviates proliferation of lung fibroblasts caused by pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Integrated Transcriptomic and Proteomic Analysis - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Neotuberostemonine
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Neotuberostemonine, a biologically active alkaloid used in research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), its biological activity necessitates a cautious and systematic approach to its disposal.
Core Principles of this compound Waste Management
The primary principle for managing this compound waste is to prevent its release into the environment. Even though it is not officially classified as hazardous, standard laboratory practice for any biologically active compound is to avoid disposal via standard drain or as regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Quantitative Data Summary for Disposal Planning
To facilitate efficient and compliant laboratory operations, the following table summarizes key quantitative and qualitative data relevant to the handling and disposal of this compound.
| Parameter | Value/Information | Source |
| GHS Hazard Classification | Not classified as a hazardous substance | [1] |
| CAS Number | 143120-46-1 | [1] |
| Personal Protective Equipment (PPE) | Standard laboratory attire: safety glasses, gloves, lab coat. | [1] |
| Recommended Primary Disposal Method | Collection for off-site disposal by a licensed hazardous waste contractor. | General Best Practice |
| Empty Container Rinsing | Triple rinse with a suitable solvent. | General Chemical Waste Guidelines |
| Liquid Waste (Dilute Aqueous) | Consult institutional EHS for drain disposal approval. May require neutralization or inactivation. | General Laboratory Waste Guidelines |
| Solid Waste (Contaminated labware) | Segregate into a clearly labeled "Chemical Waste" container. | General Laboratory Waste Guidelines |
Experimental Protocols for Waste Handling
Below are detailed methodologies for handling different forms of this compound waste. These protocols are designed to be implemented by trained laboratory personnel.
Protocol 1: Disposal of Solid this compound Waste
This protocol applies to pure compound, contaminated labware (e.g., pipette tips, weighing boats, gloves), and spill cleanup materials.
-
Segregation: At the point of generation, place all solid waste contaminated with this compound into a designated, leak-proof, and puncture-resistant waste container.
-
Labeling: Clearly label the container with "Chemical Waste for Incineration," "this compound Waste," and the name of the principal investigator or laboratory.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste contractor.
Protocol 2: Disposal of Concentrated this compound Solutions
This protocol applies to unused or expired solutions of this compound in organic solvents or concentrated aqueous solutions.
-
Collection: Collect all liquid this compound waste in a sealable, chemical-resistant container (e.g., a glass bottle with a screw cap). Do not mix with other waste streams unless compatible.
-
Labeling: Affix a "Hazardous Waste" or "Chemical Waste" label to the container, listing all constituents (including solvents) and their approximate concentrations.
-
Storage: Store the sealed container in a designated and properly ventilated satellite accumulation area, within secondary containment.
-
Disposal: Contact your institution's EHS office for collection and disposal.
Protocol 3: Management of "RCRA Empty" Containers
This protocol applies to the original containers of this compound.
-
Emptying: Ensure the container is "RCRA empty," meaning all contents have been removed by normal means (e.g., scraping, pouring).
-
Rinsing: Triple rinse the empty container with a solvent capable of dissolving this compound.
-
Rinsate Collection: Collect the rinsate from all three rinses and manage it as concentrated liquid waste (see Protocol 2).
-
Container Disposal: Once triple-rinsed and air-dried, deface or remove the original label. The container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal pathway for this compound, the following diagrams illustrate the decision-making process and procedural flow.
Caption: Workflow for the segregation and disposal of different types of this compound waste.
Caption: A logical relationship diagram for a potential (but not universally recommended) deactivation procedure for dilute aqueous this compound waste. This procedure should only be carried out with explicit approval from your institution's EHS office.
References
Personal protective equipment for handling Neotuberostemonine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and logistical information for the handling of Neotuberostemonine in a laboratory setting. The following procedures are designed to ensure the safety of all personnel and to provide clear, step-by-step guidance for operational and disposal plans. By adhering to these protocols, your laboratory can maintain a safe environment while advancing critical research.
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) for this compound indicate it is not classified as a hazardous substance, it is prudent to handle it with a high degree of caution due to its biological activity and the more stringent warnings associated with structurally related compounds. The following PPE is mandatory when handling this compound to minimize exposure risk.
| Operation | Required PPE | Rationale |
| Weighing and Dispensing (Solid Form) | • Disposable, low-permeability lab coat• Double nitrile gloves• ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles• NIOSH-approved N95 or higher-rated particulate respirator | To prevent inhalation of fine particles and dermal contact with the potent compound. |
| Solution Preparation and Handling | • Disposable, low-permeability lab coat• Double nitrile gloves• ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles | To protect against splashes and direct skin contact with the dissolved compound. |
| General Laboratory Operations (with potential for incidental contact) | • Standard lab coat• Single pair of nitrile gloves• Safety glasses | To provide a baseline level of protection during routine laboratory activities where direct contact is not anticipated. |
Emergency Procedures: Immediate Actions
In the event of an exposure to this compound, immediate and appropriate first aid is crucial.
| Exposure Route | First-Aid Measures |
| Skin Contact | • Immediately remove all contaminated clothing.• Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.• Seek medical attention if irritation develops or persists. |
| Eye Contact | • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.• Seek immediate medical attention. |
| Inhalation | • Move the individual to fresh air.• If breathing is difficult, provide oxygen.• Seek immediate medical attention. |
| Ingestion | • Do NOT induce vomiting.• Rinse mouth thoroughly with water.• Seek immediate medical attention. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for safety and research integrity.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound in your chemical inventory.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, refer to the supplier's recommendations, which may include storage at -20°C or -80°C.
Handling and Use
-
All handling of solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood.
-
Use dedicated, clearly labeled equipment (spatulas, weigh boats, glassware) for handling this compound.
-
Before opening the vial, especially for powdered forms, briefly centrifuge it to ensure all the product is at the bottom.
-
When preparing solutions, add the solvent slowly to the solid to avoid splashing.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Place in a clearly labeled, sealed container designated for hazardous chemical waste. This includes contaminated gloves, weigh boats, and paper towels.
-
Contaminated Labware and PPE: Dispose of all single-use labware and PPE in a designated, sealed hazardous waste bag or container. Reusable glassware must be decontaminated by thoroughly rinsing with a suitable solvent (e.g., ethanol or isopropanol), collecting the rinsate as hazardous liquid waste, before standard washing procedures.
-
Unused Solutions: Collect in a labeled, sealed, and chemically compatible container for hazardous liquid waste.
-
Consult Local Regulations: Always consult and adhere to your institution's and local environmental regulations for hazardous waste disposal.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Western Blot Analysis of TGF-β Signaling Pathway
This protocol outlines the steps to analyze the effect of this compound on key proteins in the TGF-β signaling pathway.[1]
-
Sample Preparation (Cell Lysate):
-
Culture cells to 80-90% confluency.
-
For stimulation experiments, serum-starve the cells for 18-22 hours.
-
Treat cells with TGF-β1 (e.g., 10 ng/mL) with or without varying concentrations of this compound for the desired time (e.g., 30 minutes for SMAD phosphorylation).[1]
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 12,000 rpm for 15-20 minutes at 4°C.[1]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Add SDS-PAGE sample buffer to the lysate to a final concentration of 1-2 µg/µL and heat at 95°C for 5 minutes.[1]
-
-
Electrophoresis and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[1]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-SMAD2, SMAD2, TGF-β Receptor I) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Macrophage Activation/Polarization Assay
This protocol details the investigation of this compound's effect on macrophage activation.[2][3]
-
Macrophage Differentiation:
-
Isolate primary monocytes from peripheral blood mononuclear cells (PBMCs) or use a macrophage cell line (e.g., RAW 264.7).
-
For primary cells, differentiate monocytes into macrophages by culturing them with M-CSF for 6-7 days.
-
-
Macrophage Polarization and Treatment:
-
To induce M2 polarization, treat the differentiated macrophages with IL-4 and IL-13.
-
Concurrently, treat the cells with varying concentrations of this compound or a vehicle control.
-
-
Analysis of Macrophage Polarization Markers:
-
Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against M2 macrophage surface markers (e.g., CD206, CD163) and analyze using a flow cytometer.
-
Western Blot: Prepare cell lysates and perform Western blot analysis for M2 markers such as Arginase-1.[2]
-
ELISA/qRT-PCR: Analyze the supernatant for secreted M2-associated cytokines (e.g., IL-10) by ELISA, or analyze cell lysates for the expression of M2-related genes by qRT-PCR.
-
Visualizing Workflows and Pathways
The following diagrams illustrate key processes for the safe and effective use of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
